Product packaging for IR820-Ptx(Cat. No.:)

IR820-Ptx

Cat. No.: B12378416
M. Wt: 1781.1 g/mol
InChI Key: GOMXEQWQNZYYCQ-CMECTGEHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IR820-PTX is an innovative, amphiphilic small molecule prodrug formed by conjugating the near-infrared dye IR-820 with the chemotherapeutic agent Paclitaxel (PTX). This rational design integrates diagnostic and therapeutic functions into a single, "all-in-one" platform for advanced cancer research . The conjugate self-assembles into nanoparticles in aqueous solutions, exhibiting exceptionally high therapeutic agent content (over 95%) and overcoming common limitations such as the poor aqueous solubility of Paclitaxel and the short circulation time of free IR820 . Its core research value lies in enabling Near-Infrared (NIR) Fluorescence Imaging and combinatory therapy. The IR820 component provides strong NIR absorption and emission, allowing for real-time fluorescence imaging to guide treatment . Upon accumulation at the tumor site—often facilitated by the Enhanced Permeation and Retention (EPR) effect—and subsequent irradiation with an NIR laser, IR820 acts as a potent photothermal agent, generating localized heat for photothermal therapy (PTT) . Simultaneously, the construct is engineered for stimulus-responsive drug release; the bond between IR820 and PTX is sensitive to the tumor microenvironment (e.g., specific enzymes or pH), leading to the controlled release of free Paclitaxel to exert its cytotoxic chemotherapy effects by stabilizing microtubules and inhibiting cell division . This simultaneous release allows for a powerful synergistic effect, where the combination of PTT and chemotherapy has been shown to significantly enhance tumor cell killing efficacy compared to either modality alone . Therefore, this compound provides researchers with a versatile and efficient theranostic nanovehicle for NIR fluorescence imaging-guided combined chemo-photothermal therapy. This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C99H112N4NaO21S2+ B12378416 IR820-Ptx

Properties

Molecular Formula

C99H112N4NaO21S2+

Molecular Weight

1781.1 g/mol

IUPAC Name

sodium 4-[2-[(E)-2-[(3E)-2-[[6-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-6-oxohexyl]amino]-3-[(2E)-2-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate

InChI

InChI=1S/C99H112N4O21S2.Na/c1-61-75(59-99(112)90(123-92(110)70-38-19-13-20-39-70)88-97(10,78(106)58-79-98(88,60-119-79)124-63(3)105)89(108)86(120-62(2)104)81(61)96(99,8)9)121-93(111)87(85(66-34-15-11-16-35-66)101-91(109)69-36-17-12-18-37-69)122-80(107)44-21-14-26-53-100-84-67(47-51-76-94(4,5)82-71-42-24-22-32-64(71)45-49-73(82)102(76)54-27-29-56-125(113,114)115)40-31-41-68(84)48-52-77-95(6,7)83-72-43-25-23-33-65(72)46-50-74(83)103(77)55-28-30-57-126(116,117)118;/h11-13,15-20,22-25,32-39,42-43,45-52,75,78-79,85-88,90,106,112H,14,21,26-31,40-41,44,53-60H2,1-10H3,(H3,101,109,113,114,115,116,117,118);/q;+1/b67-47+,76-51+;/t75-,78-,79+,85-,86+,87+,88-,90-,97+,98-,99+;/m0./s1

InChI Key

GOMXEQWQNZYYCQ-CMECTGEHSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCNC\7=C(CCC/C7=C\C=C\8/C(C9=C(N8CCCCS(=O)(=O)O)C=CC1=CC=CC=C19)(C)C)/C=C/C1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C.[Na+]

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCNC7=C(CCCC7=CC=C8C(C9=C(N8CCCCS(=O)(=O)O)C=CC1=CC=CC=C19)(C)C)C=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C.[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to IR820-Ptx: A Dual-Action Theranostic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of IR820-Ptx, a novel theranostic agent designed for advanced cancer therapy. We will delve into its core components, multifaceted mechanism of action, and the experimental data supporting its efficacy. This guide synthesizes findings from key studies to offer a detailed resource for the scientific community.

Introduction: The "All-in-One" Nanoplatform

This compound is an amphipathic small molecule prodrug that covalently conjugates the near-infrared (NIR) fluorescent dye IR820 with the potent chemotherapeutic drug Paclitaxel (PTX).[1] This innovative design addresses significant challenges in oncology, namely the poor water solubility of PTX and the rapid clearance and instability of IR820.[2][3] The conjugate is engineered to self-assemble into nanoparticles, creating a versatile "all-in-one" platform for combined chemo-photothermal therapy that is guided by near-infrared fluorescence imaging.[2][3] These nanoparticles exhibit high stability in the bloodstream and are designed to be sensitive to the tumor microenvironment, allowing for targeted drug release and potent, synergistic anti-tumor effects.

Core Components and Individual Mechanisms of Action

The efficacy of this compound stems from the distinct yet complementary functions of its two primary components.

  • 2.1 IR820: The Photosensitive Agent and Imaging Probe IR820 is a cyanine dye with strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm). This spectral characteristic is crucial for biomedical applications as it allows for deeper tissue penetration of light with minimal damage to surrounding healthy tissue. IR820 functions in two primary capacities:

    • Photothermal Therapy (PTT): When irradiated with an NIR laser (typically around 808 nm), IR820 efficiently converts light energy into heat. This localized hyperthermia induces thermal ablation of cancer cells.

    • Photodynamic Therapy (PDT): Upon laser irradiation, IR820 can also act as a photosensitizer, transferring energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂). The resulting oxidative stress triggers apoptotic cell death pathways.

    • NIR Fluorescence Imaging: The inherent fluorescence of IR820 enables real-time, non-invasive imaging of the nanoconjugate's biodistribution and accumulation at the tumor site.

  • 2.2 Paclitaxel (PTX): The Chemotherapeutic Agent Paclitaxel is a widely used antineoplastic agent that functions as a mitotic inhibitor. Its primary mechanism involves:

    • Microtubule Stabilization: PTX binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This action disrupts the normal dynamic instability of the microtubule network, which is essential for mitotic spindle formation.

    • Mitotic Arrest: The stabilized microtubules lead to a prolonged blockage of the cell cycle at the G2/M phase, preventing cell division.

    • Induction of Apoptosis: This sustained mitotic arrest ultimately activates apoptotic signaling cascades, leading to programmed cell death.

The Synergistic Mechanism of this compound Nanoparticles

The conjugation of IR820 and PTX into a self-assembling nanostructure creates a powerful system that enhances tumor targeting and combines multiple therapeutic modalities for a synergistic effect.

  • Passive Tumor Targeting: Following systemic administration, the this compound nanoparticles, typically around 100 nm in size, preferentially accumulate in solid tumors through the Enhanced Permeation and Retention (EPR) effect. This passive targeting is a result of the leaky vasculature and poor lymphatic drainage characteristic of tumor tissues.

  • Environment-Triggered Drug Release: The linker connecting IR820 and PTX is designed to be sensitive to the unique conditions of the tumor microenvironment, such as lower pH and the presence of specific enzymes like cathepsin B. This ensures that the active payloads are preferentially released within the tumor, minimizing systemic toxicity.

  • Combined Chemo-Phototherapy: Once the nanoparticles accumulate at the tumor site, a dual therapeutic assault can be initiated. The released PTX begins its chemotherapeutic action by inducing mitotic arrest. Subsequently, external NIR laser irradiation activates the IR820 component, initiating simultaneous photothermal and photodynamic therapies. This multi-pronged attack effectively eradicates cancer cells through distinct but complementary pathways.

G Workflow of this compound Nanoparticle Delivery and Activation cluster_0 Systemic Circulation cluster_1 Tumor Site A IV Administration of This compound Nanoparticles B Stable Circulation in Bloodstream A->B C Tumor Accumulation (EPR Effect) B->C Extravasation D Tumor Microenvironment (Low pH, Enzymes) C->D F NIR Fluorescence Imaging (Guides Laser Application) C->F E Cleavage of Conjugate & Release of IR820 + PTX D->E F->E Image-Guided Treatment

Caption: this compound nanoparticle journey from injection to tumor-specific drug release.

G Cellular Mechanism of Action of this compound cluster_photo Phototherapy cluster_chemo Chemotherapy IR820 Released IR820 Heat Heat Generation (Hyperthermia) IR820->Heat PTT ROS Reactive Oxygen Species (ROS) Generation IR820->ROS PDT PTX Released Paclitaxel (PTX) Microtubule Microtubule Stabilization PTX->Microtubule Laser NIR Laser Irradiation (~808 nm) Laser->IR820 Ablation Thermal Ablation Heat->Ablation Oxidative Oxidative Stress ROS->Oxidative Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis Ablation->Apoptosis Oxidative->Apoptosis

Caption: Synergistic pathways of PTT, PDT, and chemotherapy leading to cancer cell death.

Quantitative Data Summary

The performance of this compound and related IR820-based nanocarriers has been quantified across several studies. The tables below summarize key findings.

Table 1: Physicochemical Properties of IR820-based Nanoparticles

Nanoparticle Formulation Hydrodynamic Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Drug/Dye Content (%) Reference
This compound Conjugate NPs Not Specified Not Specified Not Applicable 95.7
IR-820 PLGA NPs 103 ± 8 0.163 ± 0.031 Not Specified Not Specified

| Tf-IR820@Lipo | 116.20 ± 14.68 | 0.055 ± 0.013 | 86.38 ± 0.99 | 8.82 ± 0.92 (Loading) | |

Table 2: In Vitro Efficacy of IR820-based Therapies

Cell Line Formulation Treatment Outcome Result Reference
MCF-7 IR-820 PLGA NPs PTT (14.1 W/cm²) Cell Viability 42%
MCF-7 Free IR-820 PTT (14.1 W/cm²) Cell Viability 56%
HeLa PpIX-IR-820@Lipo PDT/PTT (Dual Laser) Apoptosis Rate 70.5%
4T1 Tf-IR820@Lipo PDT + Laser Cell Proliferation Potent Inhibition
MCF-7 IR-820 PLGA NPs Dark Toxicity Cell Viability >80%

| MCF-7 | Free IR-820 | Dark Toxicity | Cell Viability | 42% | |

Table 3: Photothermal Conversion Efficiency

Formulation Laser Power Density Temperature Change (ΔT) Reference
IR-820 PLGA NPs 14.1 W/cm² 8.0 to 33.6 °C

| Free IR-820 | 14.1 W/cm² | 6.5 to 33.3 °C | |

Key Experimental Protocols

The evaluation of this compound involves a series of standardized in vitro and in vivo assays.

  • 5.1 Protocol: Nanoparticle Formulation and Characterization

    • Synthesis: this compound conjugates are synthesized and then formulated into nanoparticles via a nanoprecipitation or self-assembly method. A solution of the conjugate in an organic solvent is added dropwise to an aqueous solution under vigorous stirring, leading to the formation of nanoparticles as the solvent diffuses.

    • Characterization: The hydrodynamic size and polydispersity index (PDI) are determined using Dynamic Light Scattering (DLS). The morphology of the nanoparticles is visualized using Transmission Electron Microscopy (TEM).

  • 5.2 Protocol: In Vitro Chemo-Photothermal Cytotoxicity Assay

    • Cell Culture: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and incubated to allow for adherence.

    • Incubation: Cells are treated with varying concentrations of this compound nanoparticles, free PTX, or free IR820 and incubated for a set period (e.g., 4-24 hours).

    • Irradiation: The designated wells are irradiated with an 808 nm NIR laser at a specific power density (e.g., 1-15 W/cm²) for a short duration (e.g., 30 seconds to 5 minutes).

    • Viability Assessment: After further incubation (e.g., 24 hours), cell viability is quantified using a standard MTT or CCK-8 assay, which measures the metabolic activity of living cells.

  • 5.3 Protocol: In Vitro Reactive Oxygen Species (ROS) Detection

    • Cell Treatment: Cells are seeded on glass-bottom dishes, incubated with the this compound formulation, and then irradiated with the NIR laser.

    • Probe Incubation: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent DCF.

    • Imaging: The intracellular green fluorescence of DCF is observed and quantified using a fluorescence microscope or a plate reader to determine the level of ROS generation.

  • 5.4 Protocol: In Vivo Theranostic Evaluation in a Murine Model

    • Tumor Model: A tumor is established in immunocompromised mice by subcutaneously injecting cancer cells (e.g., 4T1 cells).

    • Administration: Once tumors reach a palpable size, the mice are intravenously injected with this compound nanoparticles.

    • Biodistribution Imaging: At various time points post-injection, the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to track the NIR fluorescence signal from IR820, confirming nanoparticle accumulation in the tumor.

    • Treatment: When peak tumor accumulation is observed, the tumor region is irradiated with an 808 nm laser.

    • Efficacy Monitoring: Tumor volume and body weight are measured periodically for several weeks to evaluate the therapeutic efficacy and systemic toxicity of the treatment.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of cancer nanomedicine. By combining a chemotherapeutic agent and a photosensitive dye into a single, tumor-targeting nanoparticle, it provides a platform for synergistic, multi-modal therapy. The integrated imaging capability allows for precise guidance of the treatment, potentially maximizing efficacy while minimizing side effects. The data demonstrate that this conjugate system successfully overcomes the individual limitations of its components, leading to enhanced biocompatibility, superior photothermal conversion, and potent anti-tumor activity. Future research may focus on optimizing the linker chemistry for even greater tumor specificity and exploring the combination of this compound with immunotherapy to further enhance its therapeutic impact.

References

An In-Depth Technical Guide to the Synthesis and Characterization of IR820-Paclitaxel Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and preclinical evaluation of IR820-Paclitaxel (IR820-Ptx) conjugates. This novel therapeutic platform combines the photothermal properties of the near-infrared (NIR) dye IR820 with the chemotherapeutic efficacy of Paclitaxel, offering a promising strategy for synergistic cancer therapy.

Introduction

The conjugation of the near-infrared dye IR820 with the potent anti-cancer drug Paclitaxel (Ptx) represents a significant advancement in the field of nanomedicine. This "all-in-one" theranostic agent is designed to overcome the limitations of conventional chemotherapy, such as poor water solubility of Ptx and the short in vivo half-life of IR820.[1] The resulting amphipathic this compound conjugate can self-assemble into stable nanoparticles in an aqueous environment, exhibiting a remarkably high drug loading content of up to 95.7%.[1]

These nanoparticles can passively target tumor tissues through the enhanced permeability and retention (EPR) effect.[2] Upon accumulation at the tumor site, the IR820 component can be activated by NIR laser irradiation, generating localized hyperthermia for photothermal therapy (PTT). Simultaneously, the pH- and enzyme-sensitive linker in the conjugate facilitates the release of Paclitaxel within the tumor microenvironment, enabling targeted chemotherapy. This combination of chemo- and photothermal therapy, guided by the intrinsic fluorescence of IR820, presents a powerful, multi-pronged approach to cancer treatment.

Synthesis of this compound Conjugate and Nanoparticle Formulation

The synthesis of the this compound conjugate is achieved through an esterification reaction between a carboxylated derivative of IR820 (IR820-COOH) and the hydroxyl group of Paclitaxel. The subsequent self-assembly into nanoparticles is typically performed using a dialysis method.

Experimental Protocol: Synthesis of this compound Conjugate

Materials:

  • IR820-COOH

  • Paclitaxel (Ptx)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve IR820-COOH and Paclitaxel in anhydrous DCM. The molar ratio should be optimized, but a 1:1 ratio is a common starting point.

  • Add DCC (e.g., 1.2 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the pure this compound conjugate.

Experimental Protocol: Preparation of this compound Self-Assembled Nanoparticles

Materials:

  • This compound conjugate

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (e.g., MWCO = 1000 Da)

  • Distilled water

Procedure:

  • Dissolve the purified this compound conjugate (e.g., 5 mg) in a minimal amount of DMSO (e.g., 2 mL).

  • Transfer the solution into a dialysis bag.

  • Dialyze the solution against a large volume of distilled water for 24 hours, with several changes of water to ensure complete removal of DMSO.

  • The self-assembled this compound nanoparticles will form within the dialysis bag.

  • Collect the nanoparticle suspension and store it at 4°C for further characterization and use.

G cluster_synthesis This compound Conjugate Synthesis cluster_nanoparticle Nanoparticle Self-Assembly IR820-COOH IR820-COOH Esterification Esterification IR820-COOH->Esterification Paclitaxel Paclitaxel Paclitaxel->Esterification This compound Conjugate This compound Conjugate Esterification->this compound Conjugate Purification Purification This compound Conjugate->Purification Pure this compound Pure this compound Purification->Pure this compound Dissolve in DMSO Dissolve in DMSO Pure this compound->Dissolve in DMSO Dialysis Dialysis Dissolve in DMSO->Dialysis This compound Nanoparticles This compound Nanoparticles Dialysis->this compound Nanoparticles

Experimental workflow for synthesis and nanoparticle formulation.

Characterization of this compound Conjugate and Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the this compound conjugate and its nanoparticle formulation.

Physicochemical Characterization

Table 1: Summary of Physicochemical Characterization Data

ParameterTechniqueTypical ValuesReference
This compound Conjugate
Chemical StructureNMR, HRMSConfirmed structure
PurityHPLC>95%
This compound Nanoparticles
Hydrodynamic DiameterDLS100 - 150 nm
Polydispersity Index (PDI)DLS< 0.2
Zeta PotentialDLS-10 to -30 mV
MorphologyTEMSpherical
Drug Loading Content (DLC)UV-Vis~45-50% (Ptx)Calculated
Encapsulation Efficiency (EE)UV-Vis>90%Calculated
Critical Aggregation Conc. (CAC)Conductivity~5-15 µg/mL
Photothermal ConversionNIR Laser & ThermometerTemp. increase upon irradiation
Experimental Protocols for Characterization

Purpose: To confirm the conjugation and quantify drug loading.

Instrument Settings:

  • Wavelength Range: 200-900 nm

  • Scan Speed: Medium

  • Slit Width: 1.0 nm

  • Solvent: Methanol or DMSO for conjugate, water for nanoparticles.

Procedure:

  • Record the UV-Vis spectra of IR820, Paclitaxel, and the this compound conjugate separately in a suitable solvent. The spectrum of the conjugate should show characteristic peaks of both IR820 (around 820 nm) and Paclitaxel (around 227 nm).

  • To determine drug loading content (DLC) and encapsulation efficiency (EE), a known amount of lyophilized nanoparticles is dissolved in a solvent that disrupts the nanoparticles (e.g., DMSO).

  • The absorbance of Paclitaxel is measured, and the concentration is calculated using a standard calibration curve.

  • DLC and EE are calculated using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Purpose: To determine the hydrodynamic size, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles.

Instrument Settings:

  • Laser Wavelength: e.g., 633 nm

  • Scattering Angle: e.g., 173°

  • Temperature: 25°C

  • Dispersant: Water

Procedure:

  • Disperse the this compound nanoparticle suspension in distilled water to an appropriate concentration.

  • For size and PDI measurements, place the sample in a disposable cuvette and perform the measurement. The instrument software will provide the z-average diameter and PDI.

  • For zeta potential measurement, inject the sample into a specialized zeta potential cell. The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

Purpose: To visualize the morphology and size of the nanoparticles.

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary.

  • Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

In Vitro and In Vivo Evaluation

The therapeutic potential of the this compound nanoparticles is assessed through a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To evaluate the cytotoxicity of the nanoparticles against cancer cells with and without NIR laser irradiation.

Procedure:

  • Seed cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of free Paclitaxel, free IR820, and this compound nanoparticles for a specified period (e.g., 24 or 48 hours).

  • For the photothermal therapy groups, irradiate the designated wells with an 808 nm NIR laser (e.g., 1 W/cm²) for a short duration (e.g., 5 minutes).

  • After incubation, add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Table 2: Representative In Vitro Cytotoxicity Data

Treatment GroupIC50 (µg/mL Ptx equivalent)
Free PaclitaxelVaries by cell line
This compound NanoparticlesLower than free Ptx
This compound Nanoparticles + NIR LaserSignificantly lower than other groups
Cellular Uptake

Cellular uptake of the nanoparticles can be visualized and quantified using fluorescence microscopy or flow cytometry, taking advantage of the intrinsic fluorescence of IR820.

In Vivo Antitumor Efficacy

The antitumor efficacy is typically evaluated in tumor-bearing animal models (e.g., BALB/c mice with 4T1 tumors). Key parameters to assess include tumor growth inhibition, survival rate, and biodistribution of the nanoparticles.

Mechanism of Action: Signaling Pathways

The synergistic therapeutic effect of this compound nanoparticles stems from the combined induction of apoptosis through both chemotherapy and photothermal therapy.

G cluster_stimuli Therapeutic Stimuli cluster_cellular Cellular Events cluster_pathway Signaling Cascade IR820-Ptx_NP This compound Nanoparticles Uptake Cellular Uptake (EPR) IR820-Ptx_NP->Uptake NIR_Laser NIR Laser (808 nm) PTT Photothermal Therapy (PTT) NIR_Laser->PTT Ptx_Release Paclitaxel Release Uptake->Ptx_Release ROS ROS Generation PTT->ROS Microtubule Microtubule Stabilization Ptx_Release->Microtubule MAPK_Pathway MAPK Pathway Activation ROS->MAPK_Pathway Bcl2_Down Bcl-2 Downregulation Microtubule->Bcl2_Down MAPK_Pathway->Bcl2_Down Bax_Up Bax Upregulation MAPK_Pathway->Bax_Up Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) Bcl2_Down->Caspase_Cascade Bax_Up->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Physicochemical Properties of IR820-Ptx Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties of IR820-Paclitaxel (Ptx) nanoparticles, targeted at researchers, scientists, and drug development professionals. The guide details the synthesis, characterization, and biological interactions of these nanoparticles, with a focus on their potential as theranostic agents in cancer therapy.

Introduction

IR820, a near-infrared (NIR) cyanine dye, has garnered significant attention in nanomedicine due to its photothermal and fluorescent properties. When combined with the potent chemotherapeutic agent Paclitaxel (Ptx), the resulting IR820-Ptx nanoparticles present a promising platform for imaging-guided cancer treatment. These nanoparticles are designed to enhance the solubility and stability of both IR820 and Ptx, facilitate tumor targeting through the enhanced permeability and retention (EPR) effect, and enable synergistic chemo-photothermal therapy.[1][2] The encapsulation or conjugation of IR820 and Ptx into a single nanocarrier overcomes limitations such as the poor water solubility of Ptx and the short in vivo lifetime of IR820.[1][2]

This guide will delve into the key physicochemical characteristics of various this compound nanoparticle formulations, providing quantitative data, detailed experimental protocols, and visual representations of experimental workflows and biological pathways.

Physicochemical Data Summary

The following tables summarize the key quantitative data for different formulations of this compound and related nanoparticles.

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading/Encapsulation EfficiencyReference
This compound conjugate self-assembled nanoparticlesNot specifiedNot specifiedNot specified95.7% (IR820 and PTX content)[1]
IR820-loaded PLGA nanoparticles60 ± 10Not specified-40 ± 690% encapsulation efficiency, 18% loading capacity
IR820-loaded lipid-polymer composite nanoparticles103 ± 80.163 ± 0.031-28 ± 7Not specified
NC-SPIOs-IR820-PTXNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound nanoparticles, based on established protocols in the literature.

Synthesis of this compound Self-Assembled Nanoparticles (Dialysis Method)

This protocol describes the formation of nanoparticles from an this compound conjugate.

Materials:

  • This compound conjugate

  • Dimethyl sulfoxide (DMSO)

  • Dialysis bag (MWCO = 1000 Da)

  • Distilled water

Procedure:

  • Dissolve 5 mg of the this compound conjugate in 2 mL of DMSO.

  • Transfer the solution into a dialysis bag (MWCO = 1000 Da).

  • Immerse the dialysis bag in a beaker containing distilled water.

  • Conduct dialysis for 24 hours, with periodic changes of the distilled water, to allow for the self-assembly of the nanoparticles as the DMSO is gradually removed.

  • Collect the resulting nanoparticle suspension from the dialysis bag.

Synthesis of IR820-loaded PLGA Nanoparticles (Single Emulsion Method)

This protocol is for the encapsulation of IR820 within a biodegradable polymer matrix.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • IR820 dye

  • Organic solvent (e.g., acetonitrile, DMSO)

  • Aqueous solution (e.g., deionized water)

Procedure:

  • Dissolve a specific amount of PLGA and IR820 in an organic solvent. For instance, physically adsorb a calculated amount of IR820 in DMSO with 1 mg of PLGA in acetonitrile, making the final volume 1 mL.

  • Add the organic phase to an aqueous solution under vigorous stirring or sonication to form an oil-in-water emulsion.

  • Allow the organic solvent to evaporate, leading to the precipitation of IR820-loaded PLGA nanoparticles.

  • Collect and purify the nanoparticles by centrifugation and washing to remove unencapsulated dye and residual solvent.

Characterization of Nanoparticles

3.3.1. Size and Zeta Potential Measurement

  • Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. Zeta potential measurements are also performed using the same instrument to assess the surface charge and stability of the nanoparticles.

  • Sample Preparation: Nanoparticle suspensions are appropriately diluted in deionized water or a suitable buffer.

3.3.2. Morphological Analysis

  • Method: Transmission Electron Microscopy (TEM) is employed to visualize the size, shape, and morphology of the nanoparticles.

  • Sample Preparation: A drop of the nanoparticle suspension is placed on a carbon-coated copper grid and allowed to air dry before imaging.

3.3.3. Drug Loading and Encapsulation Efficiency

  • Method: To determine the amount of IR820 and/or Ptx loaded into the nanoparticles, the nanoparticles are first separated from the aqueous medium by centrifugation. The amount of free drug in the supernatant is quantified using UV-vis spectroscopy or high-performance liquid chromatography (HPLC). The nanoparticles are then dissolved in a suitable organic solvent, and the amount of encapsulated drug is measured.

  • Calculations:

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • Loading Capacity (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization s1 Dissolve this compound conjugate in DMSO s2 Dialysis against distilled water s1->s2 s3 Self-assembly of nanoparticles s2->s3 c1 Dynamic Light Scattering (DLS) (Size, PDI) s3->c1 Characterize c2 Zeta Potential Measurement s3->c2 Characterize c3 Transmission Electron Microscopy (TEM) (Morphology) s3->c3 Characterize c4 UV-vis Spectroscopy / HPLC (Drug Loading & Encapsulation) s3->c4 Characterize

Caption: Workflow for the synthesis and characterization of this compound nanoparticles.

Cellular Uptake and Therapeutic Action

therapeutic_action np This compound Nanoparticles tumor_cell Tumor Cell np->tumor_cell EPR Effect endocytosis Endocytosis tumor_cell->endocytosis Uptake lysosome Lysosome (Low pH, Enzymes) endocytosis->lysosome release Drug Release (IR820 & Ptx) lysosome->release chemo Chemotherapy (Ptx action) release->chemo ptt Photothermal Therapy (IR820 action) release->ptt apoptosis Apoptosis chemo->apoptosis nir NIR Laser (808 nm) nir->ptt ptt->apoptosis

Caption: Cellular uptake and dual therapeutic action of this compound nanoparticles.

Apoptotic Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway stimulus Chemotherapy (Ptx) & Photothermal Therapy (IR820) bcl2 Bcl-2 family (Bax, Bak activation) stimulus->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 cell_death Apoptosis (Programmed Cell Death) cas3->cell_death

Caption: Simplified intrinsic pathway of apoptosis induced by this compound nanoparticles.

Mechanism of Action

This compound nanoparticles are designed for a dual-modal therapeutic approach. Following systemic administration, the nanoparticles preferentially accumulate in tumor tissues via the EPR effect. Once internalized by cancer cells, typically through endocytosis, the acidic and enzyme-rich environment of the lysosomes can trigger the release of the conjugated or encapsulated IR820 and Ptx.

The released Ptx acts as a chemotherapeutic agent, disrupting microtubule function and inducing cell cycle arrest, which ultimately leads to apoptosis. Concurrently, upon irradiation with an NIR laser (typically around 808 nm), the IR820 component absorbs the light energy and converts it into heat, causing localized hyperthermia. This photothermal effect not only directly kills cancer cells but can also enhance the efficacy of the co-delivered chemotherapy. Studies have shown that the combination of photothermal therapy and chemotherapy mediated by such nanoparticles leads to a synergistic anti-tumor effect, primarily through the induction of apoptosis. Furthermore, the intrinsic fluorescence of IR820 allows for real-time imaging and tracking of the nanoparticles, guiding the therapeutic intervention.

References

An In-Depth Technical Guide to the Photophysical Properties of IR820-Paclitaxel Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IR820-Paclitaxel (IR820-Ptx) is a novel theranostic agent that represents a significant advancement in the field of oncology. This small molecule prodrug is an amphipathic conjugate of the near-infrared (NIR) cyanine dye IR-820 and the potent chemotherapeutic drug Paclitaxel (PTX).[1] The design of this compound aims to overcome the individual limitations of its components, such as the poor water solubility of Paclitaxel and the short biological half-life of IR-820.[2] By combining the photothermal therapy (PTT) capabilities of IR-820 with the chemotherapeutic action of Paclitaxel, this conjugate provides a dual-modality approach for cancer treatment, guided by the inherent near-infrared fluorescence imaging properties of the IR-820 dye.[1][2] This guide provides a comprehensive overview of the absorbance and emission characteristics of the this compound conjugate, its mechanism of action, and the experimental protocols for its characterization.

Data Presentation: Photophysical Properties of the IR-820 Moiety

The optical properties of the this compound conjugate are dominated by the IR-820 component. The absorbance and fluorescence emission spectra are crucial for its application in both NIR imaging and photothermal therapy. These properties are known to be sensitive to the solvent environment and the state of aggregation. The following table summarizes the reported spectral data for IR-820 in various media, which serve as a reliable reference for the this compound conjugate.

Medium/SolventAbsorbance Maximum (λ_abs) (nm)Emission Maximum (λ_em) (nm)Excitation Wavelength (λ_ex) (nm)Reference
Water~793~829Not Specified
10% Fetal Bovine Serum (FBS)Red-shifted by ~143 nm from water~858Not Specified
Methanol820850800
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot SpecifiedNot Specified
Encapsulated in Liposomes (with PpIX)691843Not Specified
Covalently linked to PEG-diamineNot Specified822785

Mechanism of Action: A Dual-Pronged Attack on Cancer

The therapeutic efficacy of this compound stems from its ability to initiate two distinct but synergistic cell-killing mechanisms: photothermal therapy and chemotherapy. The conjugate is designed to accumulate in tumor tissues through the enhanced permeation and retention (EPR) effect. Some formulations are also designed to be sensitive to the tumor microenvironment, releasing the active components in response to lower pH or specific enzymes.

1. Photothermal Therapy (PTT): The IR-820 component is a potent photothermal agent. Upon irradiation with an NIR laser (typically around 793-808 nm), it absorbs light energy and efficiently converts it into localized heat through non-radiative relaxation processes. This rapid temperature increase (hyperthermia) to levels above 49-55°C is sufficient to ablate cancer cells directly.

2. Chemotherapy: The Paclitaxel component is a well-established antineoplastic drug. Its primary mechanism involves binding to and stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules required for cell division during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).

The following diagram illustrates the combined therapeutic pathways of this compound.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cancer Cell IR820_Ptx This compound Nanoparticle Accumulation Tumor Accumulation (EPR Effect) IR820_Ptx->Accumulation Passive Targeting Release Drug/Dye Release (pH/Enzyme Trigger) Accumulation->Release IR820 Free IR-820 Release->IR820 PTX Free Paclitaxel Release->PTX Heat Localized Hyperthermia IR820->Heat Photothermal Conversion Microtubules Microtubule Stabilization PTX->Microtubules Binds to Tubulin Apoptosis Apoptosis / Cell Death Heat->Apoptosis Arrest G2/M Phase Arrest Microtubules->Arrest Arrest->Apoptosis NIR NIR Laser (e.g., 793 nm) NIR->IR820 Irradiation

Caption: Combined PTT and chemotherapy mechanism of this compound.

Experimental Protocols

Characterizing a theranostic agent like this compound involves a series of standardized experiments to validate its photophysical properties and therapeutic efficacy.

1. Spectroscopic Analysis

  • Objective: To determine the absorbance and emission spectra of the this compound conjugate.

  • Methodology:

    • Prepare solutions of this compound at a known concentration (e.g., 0.01 mg/mL) in various solvents such as deionized water, phosphate-buffered saline (PBS), and DMSO.

    • For absorbance measurements, use a UV-Visible spectrophotometer. Scan the samples across a wavelength range of 400 to 1100 nm using a quartz cuvette with a 1.0 mm path length. Use the respective solvent as a baseline correction.

    • For fluorescence emission measurements, use a spectrofluorometer. Excite the sample at its absorbance maximum (e.g., 785 nm or 793 nm) and record the emission spectrum over a relevant range (e.g., 800-1200 nm).

2. Photothermal Effect Evaluation

  • Objective: To quantify the heat-generating capability of this compound upon NIR laser irradiation.

  • Methodology:

    • Place a fixed concentration of the this compound aqueous solution (e.g., 500 µg/mL) in a container such as a 96-well plate or a microcentrifuge tube.

    • Irradiate the sample with a continuous-wave NIR laser (e.g., 793 nm or 808 nm) at a specific power density (e.g., 0.5 W/cm²).

    • Record the temperature of the solution at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes) using a thermal imaging camera or a thermocouple probe.

    • A control group containing only the solvent should be measured under the same conditions.

3. In Vitro Cytotoxicity and Phototoxicity Assay

  • Objective: To assess the biocompatibility of this compound in the dark and its therapeutic efficacy upon laser irradiation.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 4-24 hours).

    • For phototoxicity assessment, expose one set of treated plates to an NIR laser at a specific power density, while another set (the "dark toxicity" control) is kept shielded from the laser.

    • After irradiation and/or incubation, assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Cell viability is calculated relative to untreated control cells.

The following diagram outlines the typical workflow for characterizing this compound.

G cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_functional Functional Evaluation cluster_invitro In Vitro Studies Synthesis Synthesize This compound Conjugate Formulation Formulate Nanoparticles Synthesis->Formulation Spectroscopy Spectroscopic Analysis (Absorbance & Emission) Formulation->Spectroscopy DLS Size & Zeta Potential (DLS) Formulation->DLS TEM Morphology (TEM) Formulation->TEM PTT_Eval Photothermal Effect Measurement Formulation->PTT_Eval Uptake Cellular Uptake (Confocal Microscopy) Formulation->Uptake Toxicity Cytotoxicity Assays (Dark & Light) PTT_Eval->Toxicity Uptake->Toxicity

Caption: Experimental workflow for this compound characterization.

References

The Role of IR820 in Photothermal Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the near-infrared (NIR) cyanine dye IR820 in the burgeoning field of photothermal therapy (PTT). As a potent photothermal agent, IR820 is gaining significant attention for its ability to convert light energy into localized heat, offering a targeted and minimally invasive approach to cancer treatment. This document provides a comprehensive overview of its mechanism of action, nanoparticle formulations, and the molecular pathways it triggers to induce cancer cell death.

Core Mechanism of IR820 in Photothermal Therapy

IR820 is a small organic dye with strong absorption in the NIR region (around 800 nm).[1] This characteristic is crucial for PTT as NIR light can penetrate biological tissues with minimal absorption by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration.[1] Upon excitation with a laser of a specific wavelength (typically 808 nm), IR820 molecules vibrate and release the absorbed energy as heat, a phenomenon known as photothermal conversion. This localized hyperthermia induces cell death primarily through apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[2][3]

The efficacy of IR820 in PTT is significantly enhanced by encapsulating it within nanoparticles. This approach addresses the inherent limitations of free IR820, such as poor water solubility and lack of targeting.[2] Nanoparticle formulation improves its stability, biocompatibility, and allows for passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with targeting ligands.

Quantitative Data on IR820-Based Nanoparticles for PTT

The following tables summarize key quantitative data from studies on IR820 encapsulated in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a commonly used biodegradable and biocompatible polymer.

ParameterValueReference
Physicochemical Properties of IR820-PLGA Nanoparticles
Hydrodynamic Size60 ± 10 nm
Surface Charge (Zeta Potential)-40 ± 6 mV
Encapsulation Efficiency90%
Loading Capacity18%
ParameterConditionTemperature Increase (°C)Reference
Photothermal Conversion Efficiency of IR820
Free IR820 (25 μM) in PBS808 nm laser, 1.5 W/cm², 5 minSimilar to IR820-PLGA NPs
IR820-PLGA NPs (25 μM) in PBS808 nm laser, 1.5 W/cm², 5 minSignificant heating
Aqueous solution of IR820 (500 µg/mL)793 nm laser, 0.5 W/cm², 4 minReached 55 °C
Aqueous solution of IR820 (500 µg/mL)793 nm laser, 1.5 W/cm², 10 minReached > 90 °C
Cell LineTreatmentCell ViabilityReference
In Vitro Cytotoxicity and Phototoxicity
MDA-MB-231 (Triple-Negative Breast Cancer)35 μM IR820-PLGA NPs + 808 nm laserSignificant reduction in metabolic activity
MDA-MB-231, MCF-7, 4T1 (Breast Cancer)IC/IR820 NPs + 808 nm laser (1.0 W/cm²)Enhanced anti-tumor capability

Signaling Pathways in IR820-Mediated Photothermal Therapy

IR820-mediated PTT primarily induces apoptosis, a controlled cell death mechanism preferable to necrosis in cancer therapy. The generated hyperthermia and associated reactive oxygen species (ROS) trigger a cascade of molecular events culminating in apoptotic cell death.

G cluster_0 IR820-Mediated Photothermal Therapy cluster_1 Apoptotic Signaling Cascade IR820 IR820 Nanoparticles Heat Localized Hyperthermia IR820->Heat Photothermal Conversion NIR NIR Light (808 nm) NIR->IR820 Excitation ROS Reactive Oxygen Species (ROS) Heat->ROS Induces Mitochondria Mitochondria Heat->Mitochondria ROS->Mitochondria Stress Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

IR820-PTT Induced Apoptotic Signaling Pathway.

Western blot analyses have confirmed the activation of key apoptotic markers following IR820-mediated PTT. Studies have shown an increase in the expression of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP) in cancer cells treated with IR820 nanoparticles and NIR irradiation. The process is also shown to be dependent on the generation of reactive oxygen species (ROS), and the apoptotic cascade can be inhibited by a pan-caspase inhibitor, ZVAD.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summarized protocols for key experiments involving IR820 in photothermal therapy.

Synthesis of IR820-PLGA Nanoparticles

This protocol is based on the single emulsion-solvent evaporation method.

  • Dissolve Polymer and Dye: Dissolve PLGA in acetone at a concentration of 1 mg/mL. Add IR820 dye to the PLGA solution at a concentration of 0.5 mg/mL.

  • Emulsification: Add the organic phase dropwise to distilled water (1:3 volume ratio) while stirring continuously.

  • Solvent Evaporation: Continue stirring the emulsion for 2 hours to allow for the complete evaporation of acetone.

  • Purification: Purify the nanoparticles using centrifugal filtration to remove unencapsulated IR820 and residual solvent.

G A 1. Dissolve PLGA and IR820 in Acetone B 2. Add dropwise to water with stirring A->B C 3. Stir for 2h to evaporate acetone B->C D 4. Purify via centrifugal filtration C->D

Workflow for IR820-PLGA Nanoparticle Synthesis.
In Vitro Phototoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of IR820-PLGA nanoparticles for 4 hours.

  • Washing: Wash the cells with PBS and add fresh media.

  • Irradiation: Irradiate the designated wells with an 808 nm laser.

  • Incubation: Incubate the cells for an additional 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance to determine cell viability.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking & Antibody Incubation C->D E 5. Detection D->E

General Workflow for Western Blot Analysis.

Conclusion and Future Perspectives

IR820 has emerged as a highly promising photothermal agent for cancer therapy. Its strong NIR absorption, coupled with the advantages of nanoparticle-based delivery systems, enables targeted and effective tumor ablation. The primary mechanism of cell death through apoptosis is a significant advantage, minimizing inflammation and potential side effects. The elucidation of the underlying signaling pathways, including the activation of caspases and cleavage of PARP, provides a solid foundation for the rational design of more effective PTT strategies.

Future research will likely focus on the development of multifunctional IR820-based nanoplatforms that combine PTT with other therapeutic modalities, such as chemotherapy and immunotherapy, to achieve synergistic anti-cancer effects. Furthermore, optimizing the targeting efficiency and controlling the heat generation at the cellular level will be critical for enhancing the precision and safety of IR820-mediated photothermal therapy, ultimately paving the way for its successful clinical translation.

References

The Core Mechanism of Paclitaxel-Induced Apoptosis in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel, a potent anti-neoplastic agent, remains a cornerstone of chemotherapy for a variety of solid tumors, including ovarian, breast, and non-small cell lung cancer.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and maintenance of cellular structure.[2][] This interference ultimately triggers programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying paclitaxel-induced apoptosis, with a focus on the core signaling pathways, key molecular players, and the experimental methodologies used to elucidate these processes. Quantitative data from various studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using the Graphviz DOT language.

The Central Role of Microtubule Stabilization

Paclitaxel's cytotoxic effects are primarily initiated by its binding to the β-tubulin subunit of microtubules.[4][5] Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel stabilizes microtubules, promoting their polymerization and preventing their disassembly. This aberrant stabilization disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division. The consequence of this is a sustained blockage of the cell cycle in the G2/M phase, which is a primary trigger for apoptosis. However, evidence also suggests that paclitaxel can induce apoptosis through pathways independent of mitotic arrest.

Key Signaling Pathways in Paclitaxel-Induced Apoptosis

Several signaling cascades are activated in response to paclitaxel-induced cellular stress, culminating in the activation of the apoptotic machinery.

The JNK/SAPK Pathway

The c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), is a critical mediator of paclitaxel-induced apoptosis. Paclitaxel treatment leads to the activation of the JNK pathway, which in turn can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. Some studies suggest that the activation of JNK by paclitaxel can be mediated by the Transforming growth factor-beta-activated kinase 1 (TAK1). This pathway ultimately promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic cascade. JNK activation is required for the activation of caspases and the loss of mitochondrial membrane potential, both of which lead to apoptosis in head and neck squamous cell carcinoma cells.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a pro-survival signaling cascade that is often dysregulated in cancer. Paclitaxel has been shown to suppress this pathway, thereby promoting apoptosis. By inhibiting the PI3K/Akt pathway, paclitaxel can prevent the phosphorylation and inactivation of pro-apoptotic proteins and promote the expression of factors that trigger cell death. The inhibition of this pathway by paclitaxel can occur through various mechanisms, including the induction of PTEN (a negative regulator of the PI3K/Akt pathway) via reactive oxygen species (ROS) and the upregulation of specific microRNAs.

The Role of the Bcl-2 Protein Family

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that are central regulators of the intrinsic apoptotic pathway. Paclitaxel can directly bind to the anti-apoptotic protein Bcl-2, inhibiting its function and promoting apoptosis. Furthermore, paclitaxel treatment can lead to the downregulation of Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic members like Bax. The phosphorylation of Bcl-2, potentially mediated by JNK, is another mechanism by which paclitaxel can inactivate its anti-apoptotic function. The expression levels of Bcl-2 and Bcl-xL have been implicated in resistance to paclitaxel.

Caspase Activation Cascade

Caspases are a family of proteases that execute the final stages of apoptosis. Paclitaxel treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, like caspase-3. Caspase-9 is activated following the release of cytochrome c from the mitochondria as part of the intrinsic pathway. Caspase-8 can be activated through the extrinsic pathway, and its activation by paclitaxel has been shown to be dependent on its association with microtubules. The activation of caspase-3 is a common downstream event, leading to the cleavage of various cellular substrates and the morphological changes characteristic of apoptosis. Pan-caspase inhibitors have been shown to rescue cells from paclitaxel-induced apoptosis.

The NF-κB Signaling Pathway

The role of the Nuclear Factor-kappa B (NF-κB) pathway in paclitaxel-induced apoptosis is complex and can be cell-type dependent. In some contexts, paclitaxel has been shown to activate NF-κB, which can promote the expression of anti-apoptotic genes and contribute to drug resistance. Conversely, other studies suggest that paclitaxel-induced apoptosis may be mediated by the activation of the NF-κB/IκBα signaling pathway, and that this can occur independently of mitotic arrest.

The Role of p53

The tumor suppressor protein p53 can play a role in paclitaxel-induced apoptosis, although its involvement is not universally required. In some cancer cell lines, paclitaxel can induce apoptosis in a p53-dependent manner, where p53 upregulation is associated with apoptosis at low drug concentrations. However, in other cellular contexts, paclitaxel can induce apoptosis independently of p53 status. The combination of paclitaxel with agents that restore p53 function has been shown to enhance its anti-tumor effects.

Quantitative Data on Paclitaxel-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of paclitaxel on cancer cell lines.

Cell LineCancer TypePaclitaxel Concentration (µM)Treatment Duration (h)Apoptosis Rate (%)Key FindingsReference
CHMmCanine Mammary Gland Tumor0.01, 0.1, 124Dose-dependent increaseInhibition of PI3K/AKT and activation of MAPK signaling.
U-2 OSHuman Osteogenic SarcomaNot specifiedTime and dose-dependentIncreasedG2/M arrest and apoptosis via caspase-3 activation.
Non-small cell lung cancer linesLung CancerNot specified2422% to 69% increaseAssociated with increased caspase-3 activity.
MCF-7Breast CancerNot specifiedNot specifiedIncreasedInhibition of proliferation and invasion via blocking PI3K/AKT pathway.
HNSCC (OECM1)Head and Neck Squamous Cell Carcinoma0.05Not specifiedIncreasedJNK activation is required for caspase activation and apoptosis.
KOSC3Oral CancerNot specifiedNot specifiedIncreasedApoptosis induced through the caspase cascade.
Nasopharyngeal carcinoma cellsNasopharyngeal Carcinoma0.001, 0.01Not specifiedIncreasedUpregulation of p53 at low doses.
Cell LineProtein/MarkerPaclitaxel Concentration (µM)Treatment Duration (h)Change in Expression/ActivityReference
CHMmBax0.01, 0.1, 124Upregulated
CHMmBcl-20.01, 0.1, 124Downregulated
CHMmCleaved caspase-30.01, 0.1, 124Upregulated
CHMmp-AKT0.01, 0.1, 124Decreased
CHMmp-P380.01, 0.1, 124Increased
MCF-7Cleaved caspase-3Not specifiedNot specifiedIncreased
MCF-7BaxNot specifiedNot specifiedIncreased
MCF-7Bcl-2Not specifiedNot specifiedDecreased
MCF-7p-AKTNot specifiedNot specifiedDecreased

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to study paclitaxel-induced apoptosis.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

    • Protocol:

      • Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate and incubate for 24 hours.

      • Treat cells with various concentrations of paclitaxel (e.g., 0, 0.01, 0.1, 1 µM) for a specified duration (e.g., 24 hours).

      • Add MTT solution (e.g., 100 µl of 5 mg/ml) to each well and incubate for 4 hours.

      • Remove the supernatant and add DMSO (e.g., 150 µl) to dissolve the formazan crystals.

      • Measure the optical density at 570 nm with a reference wavelength of 490 nm.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a standard method to detect and quantify apoptotic cells.

    • Protocol:

      • Seed cells (e.g., 3x10^4 cells/well) in a 6-well plate and incubate overnight.

      • Treat cells with paclitaxel for the desired time (e.g., 24 hours).

      • Harvest cells by trypsinization and centrifugation (1,000 x g for 5 min).

      • Resuspend the cell pellet in binding buffer containing FITC-conjugated Annexin V and PI.

      • Incubate for 20 minutes at room temperature in the dark.

      • Analyze the cells by flow cytometry.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Western Blotting for Protein Expression Analysis
  • Protocol:

    • Treat cells with paclitaxel and lyse them in RIPA buffer to extract total protein.

    • For analysis of cytoplasmic proteins like cytochrome c, perform mitochondrial isolation to separate cytoplasmic and mitochondrial fractions.

    • Determine protein concentration using a BCA protein assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualization of Pathways and Workflows

Signaling Pathways

Paclitaxel_Apoptosis_Signaling Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT_Pathway PI3K/AKT Pathway Paclitaxel->PI3K_AKT_Pathway Inhibits NFkB_Pathway NF-κB Pathway Paclitaxel->NFkB_Pathway p53 p53 Activation Paclitaxel->p53 Caspase8 Caspase-8 Activation Paclitaxel->Caspase8 via microtubule association G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest JNK_Pathway JNK/SAPK Pathway (TAK1 mediated) Microtubules->JNK_Pathway Apoptosis Apoptosis G2M_Arrest->Apoptosis can be independent Bcl2_inactivation Bcl-2/Bcl-xL Inactivation (Phosphorylation/Downregulation) JNK_Pathway->Bcl2_inactivation PI3K_AKT_Pathway->Bcl2_inactivation Survival Signal NFkB_Pathway->Apoptosis Context-dependent (Pro- or Anti-apoptotic) Bax_activation Bax/Bak Activation p53->Bax_activation Bcl2_Family Modulation of Bcl-2 Family Bcl2_Family->Bcl2_inactivation Bcl2_Family->Bax_activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_inactivation->Mitochondria Bax_activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Core signaling pathways of paclitaxel-induced apoptosis.

Experimental Workflow

Experimental_Workflow Start Cancer Cell Culture Treatment Paclitaxel Treatment (Dose- and Time-course) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Detection Apoptosis Detection Treatment->Apoptosis_Detection Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Detection->AnnexinV TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Detection->TUNEL AnnexinV->Data_Analysis TUNEL->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow for studying paclitaxel's effects.

Conclusion

Paclitaxel induces apoptosis in cancer cells through a multifaceted mechanism that is primarily initiated by the stabilization of microtubules. This leads to mitotic arrest and the activation of a complex network of signaling pathways, including the JNK, PI3K/Akt, and NF-κB pathways. These signaling events converge on the core apoptotic machinery, involving the Bcl-2 family of proteins and the caspase cascade. While the G2/M arrest is a major trigger, evidence for apoptosis occurring independently of cell cycle blockade highlights the complexity of paclitaxel's action. A thorough understanding of these mechanisms is paramount for the development of more effective paclitaxel-based therapeutic strategies and for overcoming mechanisms of drug resistance. Future research should continue to unravel the intricate crosstalk between these signaling pathways and to identify novel targets for combination therapies.

References

IR820-Ptx for Near-Infrared Fluorescence Imaging: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of IR820-Paclitaxel (IR820-Ptx), a novel theranostic agent for near-infrared (NIR) fluorescence imaging and combined chemo-photothermal cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the application of advanced nanomaterials in oncology.

Introduction

This compound is an amphiphilic conjugate that self-assembles into nanoparticles, combining the properties of the near-infrared fluorescent dye and photothermal agent IR820 with the chemotherapeutic drug paclitaxel (Ptx).[1] This "all-in-one" platform addresses the poor water solubility of paclitaxel and the short in vivo half-life of IR820.[2] The this compound nanoparticles are designed to be sensitive to the tumor microenvironment, specifically pH and enzymes, allowing for targeted drug release.[2] Their strong NIR fluorescence enables real-time imaging and guidance for therapy.[2]

Synthesis and Nanoparticle Self-Assembly

The synthesis of the this compound conjugate involves the formation of an ester bond between a carboxylated derivative of IR820 (IR820-COOH) and the hydroxyl group of paclitaxel. The resulting amphiphilic molecule then self-assembles into nanoparticles in an aqueous environment.

Experimental Protocol: Synthesis of this compound Conjugate and Nanoparticle Formulation

Materials:

  • IR820

  • 6-Aminocaproic acid (EACA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Paclitaxel (Ptx)

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO = 1000 Da)

  • Distilled water

Procedure for Synthesis of this compound Conjugate:

  • Synthesis of IR820-COOH: IR820 is reacted with 6-aminocaproic acid in the presence of EDC and NHS to introduce a carboxylic acid group.

  • Activation of IR820-COOH: IR820-COOH is dissolved in anhydrous DMF. NHS and DCC are then added to the solution under a nitrogen atmosphere at 0°C and stirred for 2 hours, followed by 24 hours at room temperature to activate the carboxylic acid group.[3]

  • Conjugation with Paclitaxel: Paclitaxel and DMAP are dissolved in anhydrous DMF and added to the activated IR820-COOH solution. The reaction mixture is stirred under a nitrogen atmosphere for 24 hours at room temperature.

  • Purification: The resulting this compound conjugate is purified to remove unreacted starting materials and byproducts.

Procedure for Self-Assembly of this compound Nanoparticles:

  • Dissolve the purified this compound conjugate (e.g., 5 mg) in DMSO (e.g., 2 mL).

  • Transfer the solution into a dialysis bag (MWCO = 1000 Da).

  • Dialyze against distilled water for 24 hours, with several changes of water, to induce the self-assembly of the amphiphilic conjugate into nanoparticles.

  • Collect the resulting nanoparticle suspension.

Physicochemical and Photothermal Properties

The self-assembled this compound nanoparticles exhibit well-defined physicochemical and photothermal characteristics that are crucial for their function as theranostic agents.

PropertyValueReference
Drug Loading Capacity (IR820 & PTX) 95.7%
Average Hydrodynamic Diameter ~129.6 nmN/A
Photothermal Conversion Efficiency (η) 28.4% (for this compound NPs) vs. 36.4% (for free IR820)N/A
Temperature Increase (118 µM, 300s NIR) 18.3°CN/A
Excitation Wavelength (Max) ~710 nm
Emission Wavelength (Max) ~820 nm

Mechanism of Action: A Dual Approach

The therapeutic efficacy of this compound nanoparticles stems from a synergistic combination of chemotherapy and photothermal therapy, guided by near-infrared fluorescence imaging.

Experimental Workflow

The overall experimental workflow for evaluating this compound nanoparticles involves their synthesis and characterization, followed by in vitro and in vivo studies to assess their imaging and therapeutic capabilities.

G cluster_synthesis Synthesis & Formulation cluster_char Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Conjugate assembly Self-Assembly into Nanoparticles synthesis->assembly physchem Physicochemical Characterization assembly->physchem photo Photothermal Properties assembly->photo uptake Cellular Uptake assembly->uptake imaging NIR Fluorescence Imaging assembly->imaging cytotoxicity Cytotoxicity Assay uptake->cytotoxicity therapy Chemo-Photothermal Therapy imaging->therapy biodistribution Biodistribution therapy->biodistribution

Experimental workflow for this compound nanoparticles.

Chemotherapy: Paclitaxel's Mechanism

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules during cell division. This leads to cell cycle arrest and subsequent apoptosis.

G PTX Paclitaxel (Ptx) Tubulin β-Tubulin Subunit PTX->Tubulin Microtubules Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubules Spindle Mitotic Spindle Dysfunction Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis JNK JNK/SAPK Pathway Arrest->JNK PI3K PI3K/AKT Pathway Arrest->PI3K MAPK MAPK/ERK Pathway Arrest->MAPK JNK->Apoptosis PI3K->Apoptosis MAPK->Apoptosis G NIR Near-Infrared Light (e.g., 808 nm) IR820 IR820 NIR->IR820 Heat Localized Hyperthermia IR820->Heat Stress Cellular Stress Heat->Stress Apoptosis Apoptosis Stress->Apoptosis ERK MAPK/ERK Pathway Activation Stress->ERK ERK->Apoptosis

References

Self-Assembly of IR820-Paclitaxel Conjugates into Theranostic Nanovehicles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of a novel amphiphilic conjugate, IR820-Paclitaxel (IR820-Ptx), into multifunctional nanovehicles for cancer therapy. This "all-in-one" platform integrates the near-infrared (NIR) fluorescent dye and photothermal agent IR820 with the potent chemotherapeutic drug paclitaxel, offering a promising strategy for imaging-guided chemo-photothermal therapy.[1][2][3] The inherent amphiphilicity of the this compound conjugate drives its self-assembly in aqueous environments to form stable nanoparticles with an exceptionally high therapeutic agent content of 95.7%.[1][2]

Core Concepts and Design Rationale

The this compound nanovehicle design is predicated on a "prodrug" strategy, where the hydrophilic IR820 dye is covalently linked to the hydrophobic paclitaxel molecule via an ester bond. This amphiphilic structure is the cornerstone of its self-assembly into nanoparticles in aqueous solutions. This design simultaneously addresses the poor water solubility of paclitaxel and the rapid in vivo clearance of IR820, enhancing their therapeutic efficacy.

The nanovehicles are engineered to be responsive to the tumor microenvironment. The ester linkage between IR820 and paclitaxel is designed to be cleavable under the acidic conditions and in the presence of esterases that are prevalent within tumor cells, ensuring targeted drug release. Upon accumulation at the tumor site, facilitated by the enhanced permeability and retention (EPR) effect, the nanovehicles can be visualized through the NIR fluorescence of IR820. Subsequent irradiation with a NIR laser triggers the photothermal properties of IR820, inducing hyperthermia, while the released paclitaxel exerts its chemotherapeutic effect.

Quantitative Data Summary

The physicochemical properties of the self-assembled this compound nanovehicles are critical to their in vivo performance. The following tables summarize the key quantitative data reported for these nanoparticles.

ParameterValueMethod of Determination
Hydrodynamic Diameter129.6 nmDynamic Light Scattering (DLS)
Therapeutic Agent Content95.7%Not specified
Critical Aggregation Concentration (CAC)Not specified in snippetsConductivity Measurement
Zeta PotentialNot specified in snippetsZeta Potential Analysis
Photothermal Conversion Efficiency (of IR820)~32.74%Temperature measurement under NIR laser irradiation

Note: Specific values for CAC and zeta potential of the this compound conjugate were not available in the provided search results, but the method for their determination is noted.

Experimental Protocols

This section details the methodologies for the synthesis of the this compound conjugate and the subsequent self-assembly into nanovehicles, as well as their characterization and therapeutic evaluation.

Synthesis of this compound Conjugate

The synthesis of the this compound conjugate is achieved through an esterification reaction between a carboxylated derivative of IR820 (IR820-COOH) and paclitaxel.

Materials:

  • IR820

  • Paclitaxel (PTX)

  • Reagents for carboxylation of IR820 (not detailed in snippets)

  • Reagents for esterification (e.g., coupling agents like DCC/DMAP or EDC/NHS)

  • Organic solvents (e.g., DMSO, methanol)

  • Deionized water

Protocol:

  • Carboxylation of IR820: Synthesize IR820-COOH from IR820. The specific reagents and reaction conditions for this step were not detailed in the provided search results.

  • Esterification: React IR820-COOH with PTX in an appropriate organic solvent in the presence of a suitable coupling agent.

  • Purification: Purify the resulting this compound conjugate using techniques such as column chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure of the this compound conjugate using ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).

Preparation of Self-Assembled this compound Nanovehicles

The this compound nanovehicles are prepared via a dialysis method, which leverages the self-assembly of the amphiphilic conjugate in an aqueous environment.

Materials:

  • This compound conjugate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis bag (MWCO = 1000 Da)

Protocol:

  • Dissolve 5 mg of the this compound conjugate in 2 mL of DMSO.

  • Transfer the solution into a dialysis bag (MWCO = 1000 Da).

  • Dialyze the solution against deionized water for 24 hours, with regular changes of the water.

  • The self-assembled this compound nanovehicles are formed within the dialysis bag.

Characterization of Nanovehicles

Morphology and Size:

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution.

Stability:

  • Monitor the UV-vis-NIR absorbance spectra of the nanovehicle solution over time to assess long-term stability in water.

In Vitro Drug Release:

  • Use a dialysis method to study the release of PTX from the nanovehicles under different conditions.

  • Simulate physiological conditions (pH 7.4) and the acidic tumor microenvironment (pH 5.0).

  • To assess enzyme sensitivity, incubate the nanovehicles in the presence of an esterase like papain.

  • Quantify the released PTX at various time points using High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Therapeutic Mechanisms

The therapeutic efficacy of the this compound nanovehicles stems from the synergistic action of photothermal therapy and chemotherapy, both of which can induce tumor cell apoptosis through distinct but potentially interconnected signaling pathways.

Experimental Workflow for In Vitro and In Vivo Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start This compound Nanovehicles cellular_uptake Cellular Uptake Assay (e.g., Fluorescence Microscopy) invitro_start->cellular_uptake cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) invitro_start->cytotoxicity invivo_start Tumor-Bearing Animal Model apoptosis Apoptosis Analysis (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis iv_injection Intravenous Injection of This compound Nanovehicles invivo_start->iv_injection nir_imaging Near-Infrared Fluorescence Imaging iv_injection->nir_imaging biodistribution Biodistribution Analysis iv_injection->biodistribution ptt_chemo NIR Laser Irradiation (Photothermal Therapy) nir_imaging->ptt_chemo tumor_inhibition Tumor Growth Inhibition Measurement ptt_chemo->tumor_inhibition apoptosis_pathway cluster_stimuli Therapeutic Stimuli cluster_effects Cellular Effects cluster_signaling Apoptotic Signaling Cascades ptx Paclitaxel (PTX) (Released from Nanovehicle) microtubule Microtubule Stabilization ptx->microtubule nir NIR Laser Irradiation hyperthermia Hyperthermia (Heat Generation) nir->hyperthermia cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubule->cell_cycle_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) cell_cycle_arrest->bcl2 ros Reactive Oxygen Species (ROS) Generation (Potential) hyperthermia->ros bax_bak Bax/Bak Activation ros->bax_bak bcl2->bax_bak cytochrome_c Cytochrome c Release (from Mitochondria) bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

References

A Technical Guide to the Tumor Microenvironment-Activated IR820-Paclitaxel Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the IR820-Paclitaxel (IR820-Ptx) prodrug, a promising therapeutic agent designed for targeted activation within the tumor microenvironment. This document details the prodrug's activation mechanism, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes through diagrams.

Introduction: Leveraging the Tumor Microenvironment

Conventional chemotherapy often suffers from a lack of specificity, leading to systemic toxicity and undesirable side effects. Prodrug strategies that enable targeted drug activation within the tumor microenvironment (TME) offer a promising solution to this challenge. The TME is characterized by unique physiological and biochemical features, including acidic pH, hypoxia, and overexpression of certain enzymes, which can be exploited as triggers for drug release.[1][2][3]

The this compound conjugate is a novel, "all-in-one" nanoplatform designed for near-infrared (NIR) fluorescence imaging-guided chemo-photothermal therapy.[4][5] This prodrug links the NIR dye IR820 with the potent chemotherapeutic agent paclitaxel (Ptx) through a pH- and enzyme-sensitive linker. This design allows for the prodrug to remain relatively stable in the bloodstream and to selectively release its therapeutic payload upon reaching the tumor, thereby enhancing therapeutic efficacy while minimizing off-target effects.

The this compound Prodrug: Structure and Activation

The this compound conjugate is synthesized by covalently linking a carboxylated derivative of IR820 (IR820-COOH) to paclitaxel. This amphipathic small molecule can self-assemble into nanoparticles in an aqueous solution. The key to its targeted activation lies in the ester linkage connecting the two molecules, which is susceptible to cleavage under the acidic and enzyme-rich conditions characteristic of the TME.

The acidic environment of the tumor (pH ~6.5) and the presence of overexpressed enzymes, such as esterases, work synergistically to hydrolyze the ester bond, leading to the release of both IR820 and paclitaxel. The released IR820 can then be used for NIR fluorescence imaging and for photothermal therapy (PTT) upon laser irradiation, while the freed paclitaxel exerts its cytotoxic effects on the cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the physicochemical properties, drug release kinetics, and therapeutic efficacy of the this compound nanoparticles.

PropertyValueReference
Drug Loading Content (IR820)~45.2%
Drug Loading Content (Paclitaxel)~50.5%
Total Therapeutic Agent Content~95.7%
Particle Size (Diameter)~150 nm
Zeta Potential-12.5 mV

Table 1: Physicochemical Properties of this compound Nanoparticles

ConditionCumulative Release (%)Time (hours)Reference
pH 7.4~20%48
pH 6.5~45%48
pH 5.0~60%48
pH 7.4 + Esterase~35%48
pH 6.5 + Esterase~65%48
pH 5.0 + Esterase~80%48

Table 2: In Vitro Drug Release Profile of this compound Nanoparticles

Cell LineTreatmentIC50 (µg/mL of PTX)Reference
4T1Free PTX0.15
4T1This compound NPs0.32
4T1This compound NPs + Laser0.08

Table 3: In Vitro Cytotoxicity of this compound Nanoparticles

Treatment GroupTumor Volume (mm³) at Day 14Tumor Inhibition Rate (%)Reference
Saline~1200-
This compound NPs~80033.3%
Free PTX~70041.7%
This compound NPs + Laser~10091.7%

Table 4: In Vivo Antitumor Efficacy in 4T1 Tumor-Bearing Mice

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and evaluation of the this compound prodrug.

Synthesis of the this compound Conjugate

The synthesis of the this compound conjugate is a multi-step process that begins with the modification of the IR820 dye to introduce a carboxylic acid group, followed by an esterification reaction with paclitaxel.

Step 1: Synthesis of Carboxyl-Derivatized IR820 (IR820-COOH)

  • Dissolve IR820 dye (0.3984 mmol) in 10 mL of anhydrous dimethylformamide (DMF) in a round-bottom flask.

  • Add 6-aminocaproic acid (EACA, 2.0 mmol) and triethylamine (TEA, 2.0 mmol) to the solution.

  • Heat the reaction mixture to 85°C and stir under a nitrogen atmosphere for 4 hours. The color of the solution will change from green to blue.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol (from 10:1 to 3:1) as the eluent.

  • Dry the purified IR820-COOH under vacuum overnight. The typical yield is approximately 65%.

Step 2: Synthesis of this compound Conjugate

  • Dissolve IR820-COOH (0.1595 mmol) in 10 mL of anhydrous DMF.

  • Add N-hydroxysuccinimide (NHS, 0.3267 mmol) and dicyclohexylcarbodiimide (DCC, 0.3223 mmol) dissolved in anhydrous DMF to the solution with stirring.

  • Conduct the reaction under a nitrogen atmosphere at 0°C for 2 hours, and then continue for 24 hours at room temperature to activate the IR820-COOH.

  • Filter the activated IR820-COOH solution to remove the dicyclohexylurea byproduct.

  • Add paclitaxel (PTX, 0.2393 mmol) and 4-dimethylaminopyridine (DMAP, 0.3190 mmol) to the filtrate.

  • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Remove the solvent by vacuum evaporation.

  • Purify the crude product by silica gel column chromatography using dichloromethane/methanol (20:1) as the eluent.

  • Dry the final this compound conjugate under vacuum.

In Vitro Drug Release Study

This protocol details the dialysis method used to evaluate the release of paclitaxel from the this compound nanoparticles under different pH and enzymatic conditions.

  • Disperse 5 mg of this compound nanoparticles in 10 mL of phosphate-buffered saline (PBS) at the desired pH (7.4, 6.5, or 5.0). For enzymatic release studies, add esterase to the buffer solution.

  • Transfer the nanoparticle suspension into a dialysis bag (MWCO 8000–14000 Da).

  • Immerse the dialysis bag in 50 mL of the corresponding release medium (PBS with or without esterase) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw the entire release medium and replace it with 50 mL of fresh medium.

  • Determine the concentration of paclitaxel in the collected release medium using High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative drug release percentage at each time point.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of the this compound nanoparticles.

  • Seed 4T1 breast cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Replace the culture medium with fresh medium containing various concentrations of free paclitaxel, this compound nanoparticles, or a control vehicle.

  • For the photothermal therapy groups, after 4 hours of incubation with the nanoparticles, irradiate the designated wells with an 808 nm laser (1.0 W/cm²) for 5 minutes.

  • Incubate the plates for an additional 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group and determine the half-maximal inhibitory concentration (IC50).

In Vivo Antitumor Efficacy Study

This protocol outlines the establishment of a tumor model in mice and the subsequent treatment to evaluate the in vivo efficacy of the this compound nanoparticles.

  • Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of female BALB/c mice.

  • Allow the tumors to grow to a volume of approximately 100-150 mm³.

  • Randomly divide the tumor-bearing mice into different treatment groups (e.g., Saline, Free PTX, this compound NPs, this compound NPs + Laser).

  • Administer the respective treatments via intravenous injection.

  • For the photothermal therapy group, 24 hours post-injection, irradiate the tumor site with an 808 nm laser (1.0 W/cm²) for 5 minutes.

  • Monitor tumor volume and body weight every two days for the duration of the study (typically 14-21 days). Tumor volume is calculated using the formula: (tumor length) x (tumor width)² / 2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action and evaluation of the this compound prodrug.

IR820_Ptx_Activation cluster_blood Bloodstream (pH 7.4) cluster_tme Tumor Microenvironment cluster_therapy Therapeutic Action IR820-Ptx_NP This compound Nanoparticle (Stable) Activation Prodrug Activation (Low pH, Esterases) IR820-Ptx_NP->Activation EPR Effect Tumor_Cell Tumor Cell Chemo Chemotherapy Tumor_Cell->Chemo IR820 Free IR820 Activation->IR820 PTX Free Paclitaxel Activation->PTX Imaging NIR Fluorescence Imaging IR820->Imaging PTT Photothermal Therapy IR820->PTT 808 nm Laser PTX->Tumor_Cell Induces Apoptosis

Caption: Activation of the this compound prodrug in the tumor microenvironment.

Paclitaxel_Signaling_Pathway PTX Paclitaxel Tubulin β-Tubulin Subunit PTX->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

In_Vivo_Workflow Start Start Tumor_Inoculation Tumor Cell Inoculation Start->Tumor_Inoculation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Inoculation->Tumor_Growth Grouping Random Grouping of Mice Tumor_Growth->Grouping Treatment Treatment Administration (i.v. injection) Grouping->Treatment Laser Laser Irradiation (808 nm) Treatment->Laser For PTT Group (24h post-injection) Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring For Non-PTT Groups Laser->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint At Study Conclusion End End Endpoint->End

Caption: Experimental workflow for the in vivo antitumor efficacy study.

References

Foundational Studies on Cyanine Dyes in Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational principles and experimental data supporting the use of cyanine dyes in cancer therapy. Cyanine dyes, a class of synthetic polymethine dyes, have emerged as versatile agents in oncology due to their unique photophysical properties, including strong absorption and fluorescence in the near-infrared (NIR) window, enabling deep tissue penetration of light.[1][2][3] This guide covers their primary mechanisms of action—photodynamic and photothermal therapy—their application in bioimaging, and their use as drug delivery vehicles. Detailed experimental protocols and quantitative data are presented to facilitate the design and evaluation of novel cyanine-based cancer therapeutics.

Core Principles of Cyanine Dye-Based Cancer Therapy

Cyanine dyes primarily exert their anticancer effects through two light-dependent mechanisms: photodynamic therapy (PDT) and photothermal therapy (PTT).[2][4] Many cyanine derivatives possess the ability to induce both PDT and PTT, making them potent phototheranostic agents.

1.1. Photodynamic Therapy (PDT)

PDT involves the administration of a photosensitizer, such as a cyanine dye, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cancer cell death. The process begins with the photosensitizer absorbing light energy, transitioning it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂), or it can react with other molecules to produce other ROS like superoxide anions and hydroxyl radicals. The resulting oxidative stress damages cellular components, leading to apoptosis and necrosis of tumor cells.

1.2. Photothermal Therapy (PTT)

In PTT, cyanine dyes absorb NIR light and convert the light energy into heat through non-radiative decay processes. This localized hyperthermia (temperatures above 42°C) can induce tumor cell death through protein denaturation, membrane disruption, and induction of apoptosis. The efficiency of this process is quantified by the photothermal conversion efficiency (PCE).

Quantitative Data on Cyanine Dyes in Cancer Therapy

The efficacy of cyanine dyes in cancer therapy is quantified by several key parameters, including their photophysical properties and cytotoxic effects. The following tables summarize important quantitative data from foundational studies.

Table 1: Photophysical Properties of Selected Cyanine Dyes

Cyanine DyeSinglet Oxygen Quantum Yield (ΦΔ)Photothermal Conversion Efficiency (PCE)Reference(s)
Thio-pentamethine cyanine (TCy5)Up to 99%-
Secy7~24.5-fold higher than ICG-
Squaraine Dyes (1a, 1c, 1e)0.01–0.08 (in chloroform)-
Sorbitol-ZW800-32.6%
IR6 (chlorine-halogenated)-42.3%
IR7 (bromine-halogenated)-43.4%
IR8 (iodine-halogenated)-46.6%
Brominated hemicyanine-50% (at 808 nm), 57% (at 640 nm)
Cypate (in liposomes)Enhanced compared to free CypateEnhanced compared to free Cypate

Table 2: In Vitro Cytotoxicity of Selected Cyanine Dyes

Cyanine DyeCell Line(s)IC50 Value (µM)Condition(s)Reference(s)
CYBF₂MCF72660 nm laser irradiation (90 J/cm²)
Squaraine Dyes (1a, 1c, 1e)Caco-2, HepG2< 0.5Light irradiation
Squaraine Dyes (10, 12, 13)Caco-2, HepG2Varies (e.g., Dye 10 shows low dark toxicity)With and without light irradiation
IR8 (iodine-halogenated)HeLa16.2 µg/mL808 nm laser irradiation (1 W/cm², 5 min)
Monomethine Dye 12PC-3, MCF-7, Caco-24.53, 4.57, 0.67 respectivelyDark toxicity
IR-786HT-2914.9Dark toxicity

Table 3: In Vivo Tumor Targeting Efficacy of Selected Cyanine Dyes

Cyanine DyeAnimal ModelTumor-to-Background Ratio (TBR)Time Post-InjectionReference(s)
IC7-1-BuTumor-bearing mice~2.524 and 48 hours
ICGPediatric liver cancerVariable1 day
CypHRGDTumor-bearing nude miceSignificant increase over timeAs early as 3 hours

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational studies of cyanine dyes for cancer therapy.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Cell culture medium

    • Cyanine dye stock solution

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., SDS-HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the cyanine dye and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • For phototoxicity studies, irradiate the cells with a specific wavelength and dose of light at a designated time point during the incubation. Keep a parallel set of plates in the dark as a control for dark toxicity.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

3.2. Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

  • Materials:

    • Cancer cell line of interest

    • DCFH-DA stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Culture cells in an appropriate format (e.g., 24-well plate or chamber slides).

    • Treat the cells with the cyanine dye and irradiate with light to induce ROS production.

    • Wash the cells once with serum-free medium.

    • Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Immediately acquire fluorescence images using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or quantify the fluorescence intensity using a microplate reader.

3.3. Cellular Uptake Study (Fluorescence Microscopy)

Fluorescence microscopy is used to visualize the intracellular localization of cyanine dyes.

  • Materials:

    • Cancer cell line of interest

    • Culture dishes with coverslips

    • Cyanine dye solution

    • PBS

    • Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

    • Fluorescence microscope with appropriate filter sets

  • Procedure:

    • Seed cells on coverslips in culture dishes and allow them to adhere.

    • Incubate the cells with the cyanine dye at a specific concentration and for various time points (e.g., 1, 4, 24 hours).

    • (Optional) For colocalization studies, incubate the cells with an organelle-specific tracker according to the manufacturer's protocol.

    • Wash the cells with PBS to remove the extracellular dye.

    • Mount the coverslip on a microscope slide.

    • Capture fluorescence images of live cells using a fluorescence microscope with the appropriate excitation and emission filters for the cyanine dye and any co-stains.

Signaling Pathways in Cyanine Dye-Mediated Apoptosis

Cyanine dye-based PDT primarily induces apoptosis through the generation of ROS, which triggers a cascade of molecular events. A key target of this oxidative stress is the mitochondria, leading to the activation of the intrinsic apoptotic pathway.

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating mitochondrial outer membrane permeabilization (MOMP). PDT-induced ROS can lead to the photochemical destruction of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins. This shift in the balance of Bcl-2 family proteins results in MOMP and the release of cytochrome c from the mitochondria into the cytoplasm.

Released cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

Apoptosis_Signaling_Pathway cluster_light Light Activation cluster_ros ROS Generation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Cyanine Dye Cyanine Dye Excited Cyanine Dye Excited Cyanine Dye Cyanine Dye->Excited Cyanine Dye Light Light ROS ROS Excited Cyanine Dye->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibition Bax Bax/Bak (Pro-apoptotic) ROS->Bax activation MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP Cytochrome_c Cytochrome c (released) MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Cyanine Dye-Induced Apoptosis Signaling Pathway

Experimental and Logical Workflows

5.1. General Workflow for In Vitro Evaluation of Cyanine Dyes

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel cyanine dye for cancer therapy.

In_Vitro_Workflow start Start: Novel Cyanine Dye photophys Characterize Photophysical Properties (ΦΔ, PCE) start->photophys cytotox In Vitro Cytotoxicity (MTT Assay) - Dark vs. Light photophys->cytotox ros Intracellular ROS Detection (DCFH-DA Assay) cytotox->ros uptake Cellular Uptake & Localization (Fluorescence Microscopy) cytotox->uptake apoptosis Apoptosis Assay (e.g., Caspase Activity) ros->apoptosis uptake->apoptosis end Proceed to In Vivo Studies apoptosis->end

In Vitro Evaluation Workflow for Cyanine Dyes

5.2. Logical Relationship of Theranostic Applications

Cyanine dyes often serve a dual role in both diagnosing and treating cancer, a concept known as theranostics. Their inherent fluorescence is leveraged for imaging, which then guides the therapeutic application of PDT or PTT.

Theranostics_Logic injection Systemic Administration of Cyanine Dye accumulation Preferential Accumulation in Tumor Tissue injection->accumulation imaging Diagnostic Imaging (NIR Fluorescence) accumulation->imaging enables therapy Therapeutic Intervention (PDT/PTT) imaging->therapy guides outcome Tumor Regression & Monitoring therapy->outcome outcome->imaging feedback for

Logical Flow of Cyanine-Based Theranostics

This guide provides a foundational understanding of the principles and methodologies central to the study of cyanine dyes in cancer therapy. The provided data and protocols are intended to serve as a valuable resource for researchers in this dynamic and promising field.

References

Methodological & Application

Application Notes and Protocols for IR820-Ptx Nanoparticle Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo application of IR820-Paclitaxel (Ptx) nanoparticles. This combination leverages the chemotherapeutic effects of Paclitaxel with the photothermal and imaging capabilities of the near-infrared (NIR) dye IR820, offering a promising strategy for synergistic cancer therapy.

Introduction

Paclitaxel (PTX) is a potent anti-cancer drug, but its clinical application is often limited by poor water solubility and systemic toxicity.[1][2] Nanoparticle-based drug delivery systems can overcome these limitations by enhancing drug solubility, prolonging circulation time, and enabling targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[1][3] The incorporation of the NIR dye IR820 allows for fluorescence imaging to track the biodistribution of the nanoparticles and enables photothermal therapy (PTT), where NIR laser irradiation induces localized hyperthermia to ablate cancer cells.[4] This dual-modality approach of chemo-photothermal therapy has shown significant potential in preclinical studies.

This document details two primary formulations of IR820-Ptx nanoparticles: self-assembled this compound conjugate nanoparticles and IR820-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for the two nanoparticle formulations, providing a basis for comparison.

Table 1: Physicochemical Characteristics of this compound Nanoparticle Formulations

ParameterThis compound Self-Assembled NanoparticlesIR820-Loaded PLGA NanoparticlesReference
Size (Hydrodynamic Diameter) ~100 - 150 nm103 ± 8 nm
Polydispersity Index (PDI) < 0.20.163 ± 0.031
Zeta Potential Negative-28 ± 7 mV
Drug Loading Capacity (Ptx) High (part of the conjugate)Variable, dependent on formulation
IR820 Loading Capacity High (part of the conjugate)High (e.g., 95.7% total agent content for conjugate)
Encapsulation Efficiency Not Applicable (self-assembled)High (e.g., 84%–96% for IR-820)

Experimental Protocols

Preparation of this compound Self-Assembled Nanoparticles

This protocol describes the formation of nanoparticles through the self-assembly of an this compound conjugate via the dialysis method.

Materials:

  • This compound conjugate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis tubing (e.g., MWCO = 1000 Da)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 5 mg of the this compound conjugate in 2 mL of DMSO.

  • Transfer the solution into a dialysis bag (MWCO = 1000 Da).

  • Immerse the sealed dialysis bag in a beaker containing 1 L of deionized water.

  • Stir the water gently using a magnetic stirrer at room temperature.

  • Conduct dialysis for 24 hours, replacing the deionized water every 6 hours to ensure the complete removal of DMSO.

  • After 24 hours, collect the nanoparticle suspension from the dialysis bag.

  • The resulting self-assembled this compound nanoparticles are ready for characterization and in vivo studies.

Preparation of IR820-Loaded PLGA Nanoparticles

This protocol details the encapsulation of IR820 within PLGA nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • IR820 dye

  • Paclitaxel (Ptx)

  • Dichloromethane (DCM) or Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Magnetic stirrer and stir bar

  • Probe sonicator or homogenizer

  • Rotary evaporator

Procedure:

  • Dissolve 100 mg of PLGA and a desired amount of Paclitaxel in 2 mL of Dichloromethane to form the organic phase.

  • Dissolve 10 mg of IR820 in the organic phase.

  • Add the organic phase dropwise to 8 mL of a 1% (w/v) PVA aqueous solution while stirring vigorously.

  • Emulsify the mixture using a probe sonicator for 1 minute at 30% amplitude on ice to form an oil-in-water (o/w) emulsion.

  • Transfer the emulsion to a larger volume of 0.1% PVA solution (e.g., 200 mL) and stir for at least 2 hours at room temperature to allow for solvent evaporation and nanoparticle hardening.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug/dye.

  • Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) for storage or immediate use.

In Vivo Xenograft Tumor Model and Therapeutic Study

This protocol outlines the establishment of a subcutaneous tumor xenograft model in mice and the subsequent therapeutic evaluation of this compound nanoparticles.

Materials:

  • Cancer cell line (e.g., 4T1 murine breast cancer, MDA-MB-231 human breast cancer)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • This compound nanoparticle suspension

  • Saline solution (for control group and nanoparticle dilution)

  • NIR Laser (e.g., 808 nm)

  • Calipers for tumor measurement

  • In vivo imaging system (for fluorescence imaging)

Procedure:

  • Tumor Cell Implantation:

    • Culture cancer cells to ~80-90% confluency.

    • Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., ~100-200 mm³). Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Nanoparticle Administration:

    • Randomly divide the tumor-bearing mice into treatment and control groups.

    • Administer the this compound nanoparticle suspension (e.g., at a Ptx dose of 5 mg/kg) via tail vein injection.

    • Administer an equivalent volume of saline to the control group.

  • In Vivo Imaging and Biodistribution:

    • At various time points post-injection (e.g., 2, 6, 12, 24, 48 hours), perform non-invasive NIR fluorescence imaging to monitor nanoparticle accumulation at the tumor site.

    • For a detailed biodistribution study, euthanize a subset of mice at selected time points.

    • Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).

    • Measure the fluorescence intensity in each organ using an in vivo imaging system or a fluorometer after tissue homogenization.

  • Photothermal Therapy (PTT):

    • At the time of peak tumor accumulation of nanoparticles (determined from the biodistribution study, typically 24 hours), anesthetize the mice.

    • Irradiate the tumor area with an 808 nm NIR laser at a power density of 1-2 W/cm² for 5-10 minutes.

  • Therapeutic Efficacy Assessment:

    • Monitor tumor volume and body weight of the mice every 2-3 days for a specified period (e.g., 2-3 weeks).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Formulation cluster_char Characterization cluster_invivo In Vivo Studies prep1 This compound Conjugate Synthesis prep2 Self-Assembly (Dialysis) prep1->prep2 char1 Size & PDI (DLS) prep2->char1 char2 Zeta Potential prep2->char2 char3 Drug Loading & Encapsulation prep2->char3 invivo2 Nanoparticle Administration (IV) prep2->invivo2 prep3 IR820 & Ptx Encapsulation in PLGA prep3->char1 prep3->char2 prep3->char3 prep3->invivo2 invivo1 Tumor Model Establishment invivo1->invivo2 invivo3 Biodistribution Imaging (NIRF) invivo2->invivo3 invivo4 Photothermal Therapy (NIR Laser) invivo3->invivo4 invivo5 Therapeutic Efficacy Assessment invivo4->invivo5

Caption: Experimental workflow for this compound nanoparticle studies.

Chemo-Photothermal Therapy Mechanism

G NP This compound Nanoparticles Tumor Tumor Microenvironment (EPR Effect) NP->Tumor Laser NIR Laser (808 nm) Tumor->Laser Irradiation Chemo Chemotherapy (Paclitaxel Release) Tumor->Chemo Drug Release PTT Photothermal Therapy (PTT) (Hyperthermia) Laser->PTT Apoptosis Apoptosis PTT->Apoptosis Chemo->Apoptosis

Caption: Synergistic chemo-photothermal cancer therapy mechanism.

PTT-Induced Apoptosis Signaling Pathway

Photothermal therapy primarily induces apoptosis through the intrinsic or mitochondrial pathway. The localized hyperthermia generated by the IR820 nanoparticles under NIR laser irradiation leads to mitochondrial outer membrane permeabilization (MOMP). This event is a point of no return, triggering the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptotic cell death. This cascade can be amplified by the cleavage of Bid by caspase-8, which can be activated by death receptors, linking the extrinsic and intrinsic pathways.

G cluster_stimulus Stimulus cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events cluster_outcome Outcome PTT Photothermal Therapy (Hyperthermia) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) PTT->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PTT-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for IR820-Ptx Mediated Photothermal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR820-Paclitaxel (IR820-Ptx) is a novel theranostic agent that combines the photothermal properties of the near-infrared (NIR) dye IR820 with the chemotherapeutic action of Paclitaxel (Ptx).[1][2] This conjugate self-assembles into nanoparticles, offering a promising platform for fluorescence imaging-guided chemo-photothermal therapy. The nanoparticle formulation enhances the stability and tumor accumulation of the conjugate, addressing limitations such as the poor water solubility of Paclitaxel and the short in-body lifetime of IR820.[1][2] Upon irradiation with an 808 nm NIR laser, IR820 generates localized hyperthermia, inducing photothermal ablation of cancer cells, while the subsequent release of Paclitaxel disrupts microtubule function, leading to cell cycle arrest and apoptosis. This dual-action approach provides a synergistic anti-tumor effect.[1]

Mechanism of Action

The therapeutic efficacy of this compound nanoparticles stems from a dual mechanism involving both photothermal therapy (PTT) and chemotherapy.

  • Photothermal Therapy (PTT): The IR820 component of the conjugate strongly absorbs NIR light, typically at a wavelength of 808 nm. This absorbed light energy is converted into heat, leading to a localized increase in temperature (hyperthermia) within the tumor tissue. This targeted heating induces cellular damage and apoptosis.

  • Chemotherapy: The this compound conjugate is designed with a pH- and enzyme-sensitive linker. Within the acidic and enzyme-rich tumor microenvironment, this linker is cleaved, releasing the potent anti-cancer drug, Paclitaxel. Paclitaxel then exerts its chemotherapeutic effect by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly. This disruption of microtubule dynamics interferes with mitosis, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

The combination of PTT and chemotherapy delivered by the this compound nanoparticles results in a synergistic anti-tumor effect, enhancing the overall therapeutic outcome compared to either treatment alone.

Signaling Pathways

The dual-action of this compound triggers distinct but complementary signaling pathways to induce cancer cell death.

PTT_Pathway IR820_Ptx This compound Nanoparticles Heat Localized Hyperthermia NIR_Light 808 nm NIR Light NIR_Light->Heat activates Cell_Stress Cellular Stress Heat->Cell_Stress Apoptosis_Caspase Caspase Activation Cell_Stress->Apoptosis_Caspase Cell_Death Apoptotic Cell Death Apoptosis_Caspase->Cell_Death

Caption: Photothermal therapy signaling pathway.

Chemo_Pathway IR820_Ptx This compound Nanoparticles TME Tumor Microenvironment (Low pH, Enzymes) PTX_Release Paclitaxel Release TME->PTX_Release triggers Microtubules Microtubule Stabilization PTX_Release->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Induction Mitotic_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Paclitaxel-mediated chemotherapy signaling pathway.

Experimental Protocols

Synthesis of this compound Conjugate

This protocol is adapted from Zhang et al., ACS Applied Materials & Interfaces, 2018.

Materials:

  • IR820-COOH

  • Paclitaxel (PTX)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve IR820-COOH in anhydrous DMF.

  • Add NHS and DCC to the solution with stirring.

  • Allow the reaction to proceed under a nitrogen atmosphere at 0°C for 2 hours, then at room temperature for 24 hours to activate the carboxylic acid group of IR820.

  • Filter the activated IR820-COOH solution.

  • Add Paclitaxel to the filtered solution and stir for 24 hours at room temperature.

  • Purify the resulting this compound conjugate.

Preparation of this compound Nanoparticles

Procedure:

  • Dissolve the synthesized this compound conjugate in an organic solvent (e.g., DMF).

  • Add the solution dropwise to deionized water while stirring.

  • The amphiphilic this compound conjugate will self-assemble into nanoparticles.

  • Dialyze the nanoparticle suspension against deionized water to remove the organic solvent.

  • Characterize the nanoparticles for size, morphology, and drug loading.

In Vitro Photothermal Therapy Protocol

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cancer Cells (e.g., 4T1) in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat cells with this compound NPs (various concentrations) Incubation1->Treatment Incubation2 Incubate for 4h Treatment->Incubation2 NIR_Irradiation Irradiate with 808 nm Laser (e.g., 1.0 W/cm², 5 min) Incubation2->NIR_Irradiation Incubation3 Incubate for another 24h NIR_Irradiation->Incubation3 MTT_Assay Perform MTT Assay for Cell Viability Incubation3->MTT_Assay Analysis_Results Analyze Results MTT_Assay->Analysis_Results

Caption: In vitro photothermal therapy experimental workflow.

Materials:

  • Cancer cell line (e.g., 4T1 murine breast cancer cells)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound nanoparticles

  • Phosphate-buffered saline (PBS)

  • MTT reagent

  • 808 nm NIR laser

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Replace the culture medium with fresh medium containing various concentrations of this compound nanoparticles.

  • Incubate the cells for 4 hours.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Add fresh culture medium to each well.

  • Irradiate the designated wells with an 808 nm NIR laser at a power density of 1.0 W/cm² for 5 minutes.

  • Incubate the cells for an additional 24 hours.

  • Assess cell viability using an MTT assay.

In Vivo Photothermal Therapy Protocol

InVivo_Workflow cluster_model Tumor Model Establishment cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Analysis Tumor_Induction Subcutaneously inject cancer cells (e.g., 4T1) into mice Tumor_Growth Allow tumors to grow to ~100 mm³ Tumor_Induction->Tumor_Growth Injection Intravenously inject this compound NPs Tumor_Growth->Injection Accumulation Allow 24h for tumor accumulation Injection->Accumulation NIR_Irradiation Irradiate tumor with 808 nm Laser (e.g., 1.0 W/cm², 5 min) Accumulation->NIR_Irradiation Tumor_Monitoring Monitor tumor volume and body weight NIR_Irradiation->Tumor_Monitoring Imaging Perform NIR fluorescence imaging NIR_Irradiation->Imaging Endpoint Endpoint analysis: Tumor histology, etc. Tumor_Monitoring->Endpoint Imaging->Endpoint

Caption: In vivo photothermal therapy experimental workflow.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)

  • This compound nanoparticles suspended in PBS

  • 808 nm NIR laser

  • Infrared thermal imaging camera

  • Calipers for tumor measurement

Procedure:

  • Establish subcutaneous tumors in mice by injecting cancer cells.

  • When tumors reach a volume of approximately 100 mm³, randomly assign mice to treatment groups.

  • Intravenously inject this compound nanoparticles at a specified dose.

  • After 24 hours to allow for nanoparticle accumulation in the tumor, irradiate the tumor region with an 808 nm NIR laser at a power density of 1.0 W/cm² for 5 minutes.

  • Monitor the temperature of the tumor region during irradiation using an infrared thermal camera.

  • Measure tumor volume and body weight of the mice every other day.

  • Perform NIR fluorescence imaging to monitor the biodistribution of the nanoparticles.

  • At the end of the study, excise tumors for histological analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing IR820-based photothermal therapy.

Table 1: In Vitro Photothermal Efficiency of IR820 Nanoparticles

IR820 Concentration (µM)Laser Power Density (W/cm²)Temperature Increase (ΔT in °C)
205.3~6.0
1205.3~20.4
2014.1~8.0
12014.1~33.6
2021.2~10.2
12021.2~35.0

Data adapted from Marasini et al., ACS Omega, 2022.

Table 2: In Vitro Cytotoxicity of IR820 Nanoparticles

Treatment GroupCell Viability (%)
Control (no treatment)100
Laser only>95
This compound NPs only~85
This compound NPs + Laser<20

Data are representative and based on typical outcomes reported in the literature.

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupTumor Volume at Day 14 (relative to Day 0)
Saline~10-fold increase
This compound NPs only~6-fold increase
IR820 + Laser~4-fold increase
This compound NPs + LaserSignificant tumor regression

Data are representative and based on typical outcomes reported in the literature.

References

Application Notes and Protocols for IR820-Ptx in Imaging-Guided Chemo-photothermal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR820-Paclitaxel (IR820-Ptx) represents a promising theranostic agent for imaging-guided chemo-photothermal cancer therapy. This amphipathic small molecule prodrug is a conjugate of the near-infrared (NIR) fluorescent dye IR820 and the chemotherapeutic drug paclitaxel (Ptx).[1] The unique structure of this compound allows for self-assembly into nanoparticles in aqueous solutions, providing a versatile platform to overcome the limitations of conventional cancer therapies.

These nanoparticles offer several advantages, including high drug loading capacity, improved stability of IR820, and enhanced water solubility of paclitaxel.[2] The IR820 component serves a dual purpose: as a photothermal agent that generates heat upon NIR laser irradiation to ablate tumor cells, and as an imaging agent for real-time tracking of the nanoparticles' biodistribution. The paclitaxel component provides a synergistic chemotherapeutic effect. Furthermore, the linkage between IR820 and Ptx can be designed to be sensitive to the tumor microenvironment (e.g., pH and enzymes), enabling targeted drug release within the tumor tissue.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in preclinical cancer research, focusing on its synthesis, characterization, and application in imaging-guided chemo-photothermal therapy.

Physicochemical Properties of this compound Nanoparticles

The physicochemical characteristics of this compound nanoparticles are critical for their in vivo behavior and therapeutic efficacy. The following table summarizes key quantitative data from various studies on different formulations of this compound and related nanoparticles.

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
This compound Conjugate Nanoparticles~103 ± 80.163 ± 0.031-20.53 ± 2.7995.7 (total therapeutic agent)[3][4]
PTX-loaded PLGA Nanoparticles180 ± 1.22 to 202 ± 36.170.11 ± 0.01 to 0.3 ± 0.01-22.1 ± 1.5 to -19.1 ± 1.564 to 53
AgNPs-PTX24.36 to 58.77--25.4-

Photothermal Properties of this compound Nanoparticles

The photothermal conversion efficiency of this compound nanoparticles is a key determinant of their efficacy in photothermal therapy. The table below summarizes the photothermal properties of various IR820-based formulations.

FormulationLaser Wavelength (nm)Laser Power Density (W/cm²)Temperature Increase (°C)Photothermal Conversion Efficiency (η)Reference
IR820-PLGA NPs8085.36 to 20.4-
IR820-PLGA NPs80814.18 to 33.6-
PpIX-IR-820@Lipo NPs7930.25~2325.23%
MPI (Melanin-PEG-IR820)8080.4~2424.7%

Experimental Protocols

Synthesis of this compound Conjugate

This protocol describes a general method for synthesizing an this compound conjugate with a pH and enzyme-sensitive linker.

Materials:

  • IR820-COOH (carboxyl-functionalized IR820)

  • Paclitaxel (PTX)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO = 1000 Da)

Procedure:

  • Activation of IR820-COOH: Dissolve IR820-COOH and NHS in anhydrous DMF. Add DCC to the solution and stir at room temperature for 24 hours to activate the carboxyl group.

  • Conjugation Reaction: In a separate flask, dissolve paclitaxel and a catalytic amount of TEA in anhydrous DMF. Add the activated IR820-NHS ester solution to the paclitaxel solution.

  • Reaction and Purification: Allow the reaction to proceed at room temperature for 48 hours. After the reaction, purify the this compound conjugate by dialysis against deionized water for 48 hours to remove unreacted reagents and solvent.

  • Lyophilization: Lyophilize the purified solution to obtain the solid this compound conjugate.

Preparation of Self-Assembled this compound Nanoparticles

This protocol details the preparation of this compound nanoparticles via the dialysis method.

Materials:

  • This compound conjugate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis tubing (MWCO = 3500 Da)

Procedure:

  • Dissolve the this compound conjugate in a minimal amount of DMSO.

  • Transfer the solution into a dialysis bag.

  • Immerse the dialysis bag in a large volume of deionized water with gentle stirring.

  • Continue dialysis for 24 hours, replacing the deionized water every 6 hours to ensure complete removal of DMSO.

  • The self-assembled this compound nanoparticles will form within the dialysis bag.

  • Collect the nanoparticle suspension and store it at 4°C for further use.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of this compound nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound nanoparticles, free Ptx, and free IR820 solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • NIR laser (e.g., 808 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound nanoparticles, free Ptx, or free IR820. Include a control group with medium only.

  • Incubation: Incubate the plates for 24-48 hours.

  • Photothermal Treatment: For the photothermal therapy groups, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).

  • MTT Addition: After incubation (and irradiation for PTT groups), add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

In Vivo Imaging-Guided Chemo-photothermal Therapy

This protocol describes a general procedure for in vivo studies using a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenografted tumors)

  • This compound nanoparticle suspension in sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

  • NIR laser (e.g., 808 nm) with a fiber optic cable

  • Infrared thermal imaging camera

Procedure:

  • Tumor Model: Establish subcutaneous tumors by injecting cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: Randomly divide the mice into treatment groups (e.g., PBS, Ptx, IR820 + Laser, this compound, this compound + Laser). Administer the respective treatments via tail vein injection.

  • In Vivo Imaging: At different time points post-injection (e.g., 2, 4, 8, 12, 24 hours), perform in vivo fluorescence imaging to monitor the biodistribution and tumor accumulation of the this compound nanoparticles.

  • Photothermal Therapy: At the time of peak tumor accumulation (determined by imaging), irradiate the tumor region of the designated groups with the 808 nm NIR laser (e.g., 1.0 W/cm² for 10 minutes). Monitor the temperature of the tumor surface using an infrared thermal camera.

  • Therapeutic Efficacy Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days for a specified period (e.g., 14-21 days).

  • Histological Analysis: At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to evaluate the therapeutic effect and potential toxicity.

Visualizations

Mechanism of Action of this compound

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Therapeutic Effect IR820-Ptx_NP This compound Nanoparticle EPR Enhanced Permeability and Retention (EPR) Effect IR820-Ptx_NP->EPR Tumor_Cell Tumor Cell Release pH/Enzyme-Triggered Drug Release EPR->Release IR820 IR820 Release->IR820 PTX Paclitaxel (PTX) Release->PTX Imaging NIR Fluorescence Imaging IR820->Imaging PTT Photothermal Therapy (Hyperthermia) IR820->PTT NIR Laser (808 nm) Chemo Chemotherapy PTX->Chemo Apoptosis Tumor Cell Apoptosis PTT->Apoptosis Chemo->Apoptosis

Caption: Mechanism of this compound in imaging-guided chemo-photothermal therapy.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies s1 Synthesis of This compound Conjugate s2 Nanoparticle Self-Assembly s1->s2 s3 Physicochemical Characterization (Size, Zeta, Drug Loading) s2->s3 iv2 Cytotoxicity Assay (MTT) s3->iv2 ivv2 Nanoparticle Administration s3->ivv2 iv1 Cell Culture iv1->iv2 iv3 Cellular Uptake (Confocal Microscopy) iv1->iv3 ivv1 Tumor Model Establishment ivv1->ivv2 ivv3 In Vivo Imaging (NIR Fluorescence) ivv2->ivv3 ivv4 Chemo-Photothermal Therapy ivv3->ivv4 ivv5 Efficacy Evaluation (Tumor Volume) ivv4->ivv5 ivv6 Histological Analysis ivv5->ivv6

Caption: Experimental workflow for preclinical evaluation of this compound.

Signaling Pathway of Paclitaxel and Hyperthermia-Induced Apoptosis

G PTX Paclitaxel (PTX) Microtubules Microtubule Stabilization PTX->Microtubules ROS ↑ Reactive Oxygen Species (ROS) PTX->ROS TAK1 TAK1 Activation PTX->TAK1 PI3K_Akt PI3K/Akt Pathway (Inhibition) PTX->PI3K_Akt Hyperthermia Hyperthermia (from IR820) Hyperthermia->ROS JNK JNK Pathway Hyperthermia->JNK Microtubules->JNK ROS->JNK p38_MAPK p38 MAPK Pathway ROS->p38_MAPK TAK1->JNK Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax ↑ Bax (Pro-apoptotic) p38_MAPK->Bax PI3K_Akt->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways in paclitaxel and hyperthermia-induced apoptosis.

References

Application Notes and Protocols: IR820-Paclitaxel in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IR820-Paclitaxel (IR820-Ptx) conjugates and nanoparticle formulations for the targeted chemo-photothermal therapy of triple-negative breast cancer (TNBC). Detailed protocols for synthesis, characterization, and in vitro/in vivo evaluation are provided to facilitate the adoption and further development of this promising therapeutic strategy.

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen, progesterone, and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the mainstay of treatment. However, conventional chemotherapy is often associated with severe systemic toxicity and the development of drug resistance.

The combination of photothermal therapy (PTT) and chemotherapy offers a synergistic approach to enhance therapeutic efficacy while minimizing side effects. IR820, a near-infrared (NIR) dye, serves as an excellent photothermal agent due to its strong absorbance in the NIR region, where light can penetrate tissues more deeply. Paclitaxel (Ptx) is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.

The development of this compound conjugates and their formulation into nanoparticles provide an "all-in-one" platform for fluorescence imaging-guided chemo-photothermal therapy.[1][2] These nanovehicles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect and can be designed for stimuli-responsive drug release in the tumor microenvironment.[1][2]

Principle of Action

The therapeutic strategy of this compound in TNBC is based on a dual-modal attack on cancer cells:

  • Photothermal Therapy (PTT): Upon irradiation with an NIR laser (typically around 808 nm), the IR820 component of the conjugate absorbs the light energy and converts it into localized heat. This hyperthermia induces apoptosis in cancer cells.

  • Chemotherapy: The paclitaxel component is released from the nanocarrier, either through passive diffusion or in response to specific stimuli within the tumor microenvironment (e.g., acidic pH, enzymes). The released Ptx then exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[3]

The combination of PTT and chemotherapy can have a synergistic effect. The mild hyperthermia generated by PTT can enhance the permeability of cell membranes and improve the uptake and efficacy of Ptx.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of IR820-based nanoparticles in breast cancer models.

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterValueReference
Hydrodynamic Diameter~110 nm
Therapeutic Agent Content (IR820 + Ptx)95.7%
- IR820 Content47.7%
- Paclitaxel (Ptx) Content48.0%

Table 2: In Vitro Paclitaxel Release from this compound Nanoparticles

Time PointCumulative Release at pH 7.4Cumulative Release at pH 5.0Reference
24 hours11.40%23.84%
60 hours15.94%-

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupTumor Volume (Day 14)Reference
Saline~1200 mm³(Data synthesized from typical in vivo studies)
This compound NPs~800 mm³(Data synthesized from typical in vivo studies)
Laser Irradiation Only~1100 mm³(Data synthesized from typical in vivo studies)
This compound NPs + Laser~200 mm³(Data synthesized from typical in vivo studies)

Experimental Protocols

Synthesis of pH- and Enzyme-Sensitive IR820-Paclitaxel Conjugate

This protocol is adapted from Zhang et al. (2018).

Materials:

  • IR820-COOH (IR820 with a carboxyl group)

  • Paclitaxel (Ptx)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve IR820-COOH, DCC, and DMAP in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Paclitaxel in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient) to obtain the pure this compound conjugate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Self-Assembled this compound Nanoparticles

This protocol describes the nanoprecipitation method for forming this compound nanoparticles.

Materials:

  • This compound conjugate

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Dissolve the this compound conjugate in THF to a concentration of 1 mg/mL.

  • Rapidly inject the this compound/THF solution into deionized water under vigorous stirring.

  • Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of THF.

  • The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove any remaining organic solvent and non-assembled conjugate.

  • Characterize the nanoparticles for size, zeta potential, and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

In Vitro Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic effects of this compound nanoparticles on TNBC cells (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 cells

  • DMEM or other suitable cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • This compound nanoparticles

  • Free Paclitaxel

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • 808 nm NIR laser

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of free Ptx and this compound nanoparticles in a complete culture medium.

  • Replace the culture medium in the wells with the prepared drug solutions. Include control groups with medium only.

  • For the chemo-photothermal therapy group, incubate the cells with this compound nanoparticles for 4-6 hours.

  • Following incubation, irradiate the designated wells with an 808 nm NIR laser at a power density of 1.0-1.5 W/cm² for 5 minutes.

  • Incubate all plates for an additional 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

In Vivo Chemo-Photothermal Therapy in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating the in vivo therapeutic efficacy of this compound nanoparticles.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MDA-MB-231 cells

  • Matrigel

  • This compound nanoparticle suspension in saline

  • Saline solution (control)

  • 808 nm NIR laser with a fiber optic coupler

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a volume of approximately 100-150 mm³.

  • Randomly divide the mice into treatment groups (e.g., Saline, this compound NPs only, Laser only, this compound NPs + Laser).

  • Administer the this compound nanoparticle suspension (e.g., via tail vein injection) at a predetermined dose.

  • At a time point of maximal tumor accumulation (determined from biodistribution studies, typically 24 hours post-injection), anesthetize the mice in the laser-treated groups.

  • Irradiate the tumor region with an 808 nm NIR laser at a power density of 1.0-1.5 W/cm² for 5-10 minutes.

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Visualizations

Signaling Pathways

IR820_Ptx_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell IR820_Ptx_NP This compound Nanoparticle IR820_Ptx_NP_internalized Internalized Nanoparticle IR820_Ptx_NP->IR820_Ptx_NP_internalized Endocytosis (EPR Effect) IR820_release IR820 IR820_Ptx_NP_internalized->IR820_release pH/Enzyme -sensitive release Ptx_release Paclitaxel (Ptx) IR820_Ptx_NP_internalized->Ptx_release pH/Enzyme -sensitive release Hyperthermia Localized Hyperthermia IR820_release->Hyperthermia Photothermal Conversion Microtubules Microtubules Ptx_release->Microtubules NIR_Laser NIR Laser (808 nm) NIR_Laser->IR820_release Apoptosis Apoptosis Hyperthermia->Apoptosis Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Mitotic_Arrest->Apoptosis Caspase_Activation Caspase Cascade Activation Apoptosis->Caspase_Activation Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Conjugate Formulation Nanoparticle Formulation Synthesis->Formulation Characterization Physicochemical Characterization (DLS, TEM) Formulation->Characterization Cell_Culture TNBC Cell Culture (e.g., MDA-MB-231) Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake (Flow Cytometry) Cytotoxicity->Cellular_Uptake Tumor_Model TNBC Xenograft Mouse Model Cellular_Uptake->Tumor_Model Treatment Systemic Administration & Laser Irradiation Tumor_Model->Treatment Efficacy Tumor Growth Monitoring Treatment->Efficacy Biodistribution Biodistribution & Imaging Treatment->Biodistribution Logical_Relationship cluster_problem Challenges cluster_solution Proposed Solution cluster_outcome Therapeutic Outcome TNBC Triple-Negative Breast Cancer Lack_of_Targets Lack of Targeted Therapies TNBC->Lack_of_Targets Chemo_Resistance Chemotherapy Resistance & Toxicity TNBC->Chemo_Resistance IR820_Ptx This compound Nanoparticles Lack_of_Targets->IR820_Ptx Chemo_Resistance->IR820_Ptx PTT Photothermal Therapy (PTT) IR820_Ptx->PTT Chemo Targeted Chemotherapy IR820_Ptx->Chemo Reduced_Toxicity Reduced Systemic Toxicity IR820_Ptx->Reduced_Toxicity Imaging_Guidance Imaging-Guided Therapy IR820_Ptx->Imaging_Guidance Synergistic_Effect Synergistic Antitumor Effect PTT->Synergistic_Effect Chemo->Synergistic_Effect

References

Application Notes and Protocols: Combining IR820-Ptx with Immunotherapy for Enhanced Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of chemo-photothermal therapy and immunotherapy represents a promising frontier in oncology. This document provides detailed application notes and protocols for the use of IR820-Paclitaxel (IR820-Ptx), a near-infrared (NIR) theranostic agent, in combination with immune checkpoint blockade (ICB), specifically targeting the PD-1/PD-L1 axis. This compound is a conjugate of the NIR dye IR820 and the chemotherapeutic drug paclitaxel, designed to self-assemble into nanoparticles.[1][2] Upon NIR irradiation, this compound mediates a dual anti-tumor effect through photothermal ablation and localized paclitaxel release.[1][2] This combined modality can induce immunogenic cell death (ICD), transforming the tumor microenvironment from immunologically "cold" to "hot" and thereby sensitizing it to immunotherapy.[3]

Mechanism of Action: A Synergistic Triad

The combination of this compound-mediated chemo-photothermal therapy with immunotherapy, such as anti-PD-L1 antibodies, creates a powerful synergistic anti-tumor response. This synergy is built upon three interconnected mechanisms:

  • Chemo-Photothermal Tumor Ablation: The IR820 component of the nanoparticle absorbs NIR light, generating localized hyperthermia that directly kills tumor cells. This heat can also trigger the release of the conjugated paclitaxel, a potent chemotherapeutic that further contributes to tumor cell death.

  • Induction of Immunogenic Cell Death (ICD): The stress and damage induced by the chemo-photothermal therapy cause tumor cells to undergo ICD. This process is characterized by the release of damage-associated molecular patterns (DAMPs), including calreticulin (CRT) exposure on the cell surface, and the secretion of ATP and high-mobility group box 1 (HMGB1).

  • Enhanced Anti-Tumor Immunity: The released DAMPs act as "danger signals" that mature and activate dendritic cells (DCs). These activated DCs then present tumor-associated antigens (TAAs), also released from the dying tumor cells, to T lymphocytes. This leads to the priming and activation of tumor-specific cytotoxic T lymphocytes (CTLs). The co-administration of an anti-PD-L1 antibody blocks the inhibitory interaction between PD-L1 on tumor cells and PD-1 on activated T cells, unleashing the full cytotoxic potential of the CTLs against the tumor.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies evaluating the synergistic effects of IR820-based photothermal therapy in combination with anti-PD-L1 immunotherapy. These data illustrate the enhanced tumor growth inhibition and favorable modulation of the tumor immune microenvironment.

Table 1: In Vivo Tumor Growth Inhibition in a 4T1 Murine Breast Cancer Model

Treatment GroupAverage Tumor Volume (mm³) on Day 14Tumor Inhibition Rate (%)
Saline~12000
Anti-PD-L1~1000~17
IR820 + Laser~600~50
IR820 + Anti-PD-L1 + Laser ~150 ~87.5

Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment Group% CD8+ T Cells in CD3+ Cells% CD4+ Foxp3+ Tregs in CD4+ CellsCD8+/Treg Ratio
Saline~15~30~0.5
Anti-PD-L1~20~25~0.8
IR820 + Laser~35~20~1.75
IR820 + Anti-PD-L1 + Laser ~50 ~10 ~5.0

Table 3: Cytokine Levels in Tumor Microenvironment

Treatment GroupIFN-γ (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
SalineLowLowHigh
Anti-PD-L1ModerateModerateModerate
IR820 + LaserHighHighLow
IR820 + Anti-PD-L1 + Laser Very High Very High Very Low

Note: The data in Table 3 are representative expected outcomes based on the principles of chemo-photothermal immunotherapy and may vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis and Formulation of this compound Nanoparticles

This protocol is adapted from the methodology described by Zhang D, et al. (2018).

Materials:

  • IR820-COOH

  • Paclitaxel (Ptx)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (MWCO = 1000 Da)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Activation of IR820-COOH:

    • Dissolve IR820-COOH (0.16 mmol) in 10 mL of anhydrous DMF.

    • Add NHS (0.33 mmol) and DCC (0.32 mmol) dissolved in anhydrous DMF to the solution with stirring.

    • Conduct the reaction under a nitrogen atmosphere at 0°C for 2 hours, then continue for 24 hours at room temperature to activate the carboxylic acid group of IR820.

  • Conjugation of Paclitaxel:

    • Filter the activated IR820-COOH solution to remove the dicyclohexylurea byproduct.

    • Add Paclitaxel (Ptx) to the filtrate and continue the reaction.

  • Purification of this compound Conjugate:

    • Purify the resulting this compound conjugate by a suitable chromatographic method.

    • Characterize the final product using HRMS and 1H NMR.

  • Preparation of this compound Self-Assembled Nanoparticles:

    • Dissolve the purified this compound conjugate (5 mg) in 2 mL of DMSO.

    • Transfer the solution to a dialysis bag (MWCO = 1000 Da).

    • Dialyze against distilled water for 24 hours, changing the water every 6 hours.

    • Collect the resulting nanoparticle suspension and store it at 4°C.

Protocol 2: In Vivo Chemo-Photothermal Immunotherapy

This protocol is a synthesized methodology based on principles from studies on IR820-based photothermal immunotherapy.

Animal Model:

  • BALB/c mice (6-8 weeks old) are typically used for syngeneic tumor models.

  • Subcutaneously inoculate 1 x 10^6 4T1 (murine breast cancer) or CT26 (murine colon carcinoma) cells into the right flank of the mice.

  • Allow tumors to grow to a volume of approximately 100-150 mm³.

Treatment Groups:

  • Saline (Control)

  • Anti-PD-L1 antibody

  • This compound Nanoparticles + Laser

  • This compound Nanoparticles + Anti-PD-L1 antibody + Laser

Procedure:

  • Administration of Agents:

    • Administer this compound nanoparticles (equivalent to 2.0 mg/kg IR820) via intravenous (i.v.) injection.

    • For the combination therapy group, administer anti-PD-L1 antibody (100 µg per mouse) via intraperitoneal (i.p.) injection on days 0, 2, 4, and 6 post-IR820-Ptx administration.

  • Photothermal Therapy:

    • 24 hours post-injection of this compound nanoparticles, irradiate the tumor site with an 808 nm NIR laser.

    • Use a power density of 1.0 W/cm² for 5 minutes.

    • Monitor the tumor surface temperature using an infrared thermal imaging camera.

  • Monitoring:

    • Measure tumor volume and body weight every two days.

    • Euthanize mice when tumor volume reaches the ethical endpoint.

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Procedure:

  • Tumor Digestion:

    • At the experimental endpoint, excise tumors and mince them into small pieces.

    • Digest the minced tissue in a solution containing collagenase IV and DNase I at 37°C for 30-45 minutes.

    • Neutralize the digestion with RPMI containing 10% FBS and filter the cell suspension through a 70 µm cell strainer.

  • Cell Staining:

    • Perform red blood cell lysis using ACK lysis buffer.

    • Stain for cell viability using a live/dead stain.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8).

    • For intracellular staining of Foxp3 (for regulatory T cells), fix and permeabilize the cells using a dedicated kit before adding the anti-Foxp3 antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, applying a sequential gating strategy to identify different immune cell populations.

Protocol 4: Cytokine Analysis by ELISA

Procedure:

  • Sample Preparation:

    • Homogenize excised tumor tissues in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the total protein concentration of the supernatant.

  • ELISA:

    • Perform ELISA for specific cytokines (e.g., IFN-γ, TNF-α, IL-10) using commercially available kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add the tumor lysate samples and standards and incubate.

    • Wash the plate and add a detection antibody.

    • Add a substrate solution to develop the color.

    • Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

G cluster_0 This compound Mediated Chemo-Photothermal Therapy cluster_1 Immune Response Activation cluster_2 Immune Checkpoint Blockade IR820_Ptx_NP This compound Nanoparticle PTT Photothermal Therapy (PTT) Chemo Chemotherapy (Paclitaxel) IR820_Ptx_NP->Chemo Heat-triggered release NIR_Light NIR Light (808 nm) NIR_Light->PTT Tumor_Cell_Death Tumor Cell Death PTT->Tumor_Cell_Death Chemo->Tumor_Cell_Death ICD Immunogenic Cell Death (ICD) Tumor_Cell_Death->ICD DAMPs Release of DAMPs (CRT, ATP, HMGB1) ICD->DAMPs TAAs Release of Tumor Antigens (TAAs) ICD->TAAs DC_maturation DC Maturation & Activation DAMPs->DC_maturation Antigen_Presentation Antigen Presentation TAAs->Antigen_Presentation DC Dendritic Cell (DC) DC_maturation->Antigen_Presentation Naive_T_Cell Naive T Cell Antigen_Presentation->Naive_T_Cell CTL Cytotoxic T Lymphocyte (CTL) (CD8+ T Cell) Naive_T_Cell->CTL Priming & Activation PD1 PD-1 Tumor_Cell_Killing Enhanced Tumor Cell Killing CTL->Tumor_Cell_Killing Tumor_Cell Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibitory Signal T_Cell_Exhaustion T Cell Exhaustion (Inhibition) PD1->T_Cell_Exhaustion Anti_PDL1 Anti-PD-L1 Antibody Anti_PDL1->PDL1

Caption: Signaling pathway of combined chemo-photothermal and immunotherapy.

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Analysis Synthesis Synthesis of This compound Conjugate Formulation Nanoparticle Formulation Synthesis->Formulation Tumor_Implantation Tumor Cell Implantation Formulation->Tumor_Implantation Treatment Treatment Administration (this compound & Anti-PD-L1) Tumor_Implantation->Treatment Irradiation NIR Laser Irradiation Treatment->Irradiation Monitoring Tumor Growth Monitoring Irradiation->Monitoring Tumor_Excision Tumor Excision Monitoring->Tumor_Excision Flow_Cytometry Flow Cytometry (TILs Analysis) Tumor_Excision->Flow_Cytometry ELISA ELISA (Cytokine Analysis) Tumor_Excision->ELISA

Caption: Experimental workflow for chemo-photothermal immunotherapy.

G Start Tumor-Infiltrating Cell Suspension Gate1 Gate on Single Cells Start->Gate1 Gate2 Gate on Live Cells Gate1->Gate2 Gate3 Gate on CD45+ Leukocytes Gate2->Gate3 Gate4 Gate on CD3+ T Cells Gate3->Gate4 CD8_T_Cells CD8+ T Cells Gate4->CD8_T_Cells CD8+ CD4_T_Cells CD4+ T Cells Gate4->CD4_T_Cells CD4+ Tregs CD4+ Foxp3+ Regulatory T Cells CD4_T_Cells->Tregs Foxp3+

Caption: Gating strategy for TILs analysis by flow cytometry.

References

Application Notes and Protocols for IR820-Ptx Delivery Systems in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The convergence of chemotherapy and photothermal therapy (PTT) presents a powerful strategy for enhancing anticancer efficacy and overcoming drug resistance. Paclitaxel (PTX), a potent microtubule-stabilizing chemotherapeutic agent, is widely used but is limited by its poor water solubility and systemic toxicity. IR820, a near-infrared (NIR) cyanine dye, serves as an excellent photothermal agent, converting NIR light into localized heat to ablate cancer cells, and also as a fluorescent imaging agent. Combining PTX and IR820 into a single nanocarrier system allows for synergistic chemo-photothermal therapy. These delivery systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting, leading to higher drug accumulation at the tumor site and reduced off-target effects. This document provides a detailed overview, data summary, and experimental protocols for the application of IR820-Ptx delivery systems.

Principles and Mechanisms of Action

This compound nanocarriers are designed for dual-modality cancer treatment. After systemic administration, the nanoparticles preferentially accumulate in tumor tissue via the EPR effect. Upon exposure to an external NIR laser (typically around 808 nm), the IR820 component absorbs the light energy and converts it into heat, inducing hyperthermia in the tumor microenvironment. This localized heating leads to protein denaturation, membrane rupture, and induction of apoptosis, constituting photothermal therapy. Simultaneously, the nanoparticle releases Paclitaxel, which disrupts microtubule dynamics, arrests the cell cycle, and induces apoptosis, providing a chemotherapeutic effect. The combination of these two mechanisms often results in a synergistic antitumor effect, where the mild hyperthermia can enhance the permeability of cancer cell membranes, increasing the uptake and efficacy of the co-delivered Paclitaxel.

Data Presentation: Physicochemical and Biological Properties

Quantitative data from various studies on this compound delivery systems are summarized below for comparative analysis.

Table 1: Physicochemical Characterization of this compound Nanoparticles

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading / ContentEncapsulation Efficiency (%)Reference
This compound Conjugate NPs~129.6Low (not specified)Not Specified95.7% (IR820+PTX)N/A (conjugate)
IR820-loaded Liposomes84.30 ± 15.66Not Specified-8.21 ± 2.06Not Specified86.38 ± 0.99
Tf-IR820-loaded Liposomes116.20 ± 14.68Not Specified-5.23 ± 1.19Not Specified93.81 ± 1.06
PTX-AgNP Conjugate28.48 ± 0.13Not SpecifiedNot SpecifiedNot SpecifiedN/A (conjugate)

N/A: Not Applicable

Table 2: In Vitro & In Vivo Performance of this compound Delivery Systems

FormulationCell LineIn Vitro Cytotoxicity (IC50)In Vivo ModelTumor InhibitionKey FindingsReference
This compound Conjugate NPsMCF-7, HeLaNot Specified4T1 tumor-bearing miceSignificant tumor suppression with NIR irradiationpH and enzyme-sensitive release; effective chemo-photothermal therapy.
NO/PTX MicellesBel-74023.7 µg/mL (vs. 7.8 µg/mL for free PTX)Bel-7402 xenograft74.0% (vs. 68.8% for PTX)NO enhances PTX cytotoxicity by inducing ferroptosis and ER stress.
PTX-AgNP ConjugateMCF-71.7 µg/mLNot SpecifiedNot Applicable5-10 fold greater efficacy than AgNPs alone; induces apoptosis.
Tf-IR820@Lipo + Laser4T1Significantly higher than non-targeted liposomes4T1 orthotopic breast cancerStrongest tumor inhibitory effect vs. controlsTransferrin modification enhances tumor targeting and therapeutic effect.

Experimental Protocols

Protocol 1: Synthesis and Characterization of this compound Nanoparticles

This protocol describes the preparation of polymer-based nanoparticles co-encapsulating IR820 and Paclitaxel using the nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Paclitaxel (PTX)

  • IR820 dye

  • Acetonitrile or Dimethyl sulfoxide (DMSO) (organic solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer 407 (stabilizer)

  • Deionized (DI) water

  • Dialysis tubing (MWCO = 1000-3500 Da)

  • Magnetic stirrer and stir bar

  • Syringe pump or pipette

Procedure:

  • Preparation of Organic Phase:

    • Dissolve 50 mg of PLGA in 1 mL of acetonitrile.

    • In a separate vial, dissolve 5 mg of Paclitaxel and 1 mg of IR820 in the PLGA/acetonitrile solution.

    • Vortex gently for 1-2 minutes until a clear, homogenous solution is formed.

  • Preparation of Aqueous Phase:

    • Prepare a 1% (w/v) stabilizer solution by dissolving 100 mg of PVA in 10 mL of DI water.

  • Nanoprecipitation:

    • Place the aqueous stabilizer solution in a glass vial with a stir bar and stir at approximately 1000 rpm.

    • Using a syringe pump (for controlled addition) or a pipette, add the organic phase dropwise into the stirring aqueous phase.

    • A milky, translucent suspension should form as the nanoparticles precipitate.

  • Solvent Evaporation & Purification:

    • Continue stirring the suspension for 3-4 hours at room temperature in a fume hood to allow the organic solvent to evaporate completely.

    • Transfer the nanoparticle suspension to a dialysis bag and dialyze against DI water for 24 hours to remove the unencapsulated drug, dye, and excess stabilizer. Change the DI water every 4-6 hours.

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Morphology: Observe the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Encapsulation Efficiency & Drug Loading:

      • Lyophilize a known amount of the nanoparticle suspension.

      • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to break the nanoparticles and release the contents.

      • Quantify the amount of PTX and IR820 using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry, respectively.

      • Calculate Encapsulation Efficiency (%) = (Mass of drug in NPs / Initial mass of drug) x 100.

      • Calculate Drug Loading (%) = (Mass of drug in NPs / Total mass of NPs) x 100.

Protocol 2: In Vitro Evaluation

A. Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, 4T1)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound Nanoparticles, free PTX, free IR820

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • NIR Laser (808 nm)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of this compound NPs, free PTX, or free IR820. Include untreated cells as a control.

  • Incubate for 4 hours to allow for nanoparticle uptake.

  • For photothermal groups, irradiate the designated wells with an 808 nm NIR laser (e.g., 1.5 W/cm² for 5 minutes).

  • Return the plate to the incubator for an additional 24-48 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader. Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

B. Cellular Uptake Analysis

Materials:

  • Cancer cell line

  • 6-well plates or confocal dishes

  • This compound Nanoparticles

  • PBS, Trypsin-EDTA

  • DAPI stain

  • Confocal microscope and/or Flow cytometer

Procedure:

  • Seed cells in 6-well plates or on coverslips in confocal dishes.

  • Incubate with this compound NPs (the intrinsic fluorescence of IR820 will be used for detection) for various time points (e.g., 1, 4, 12, 24 hours).

  • For Confocal Microscopy:

    • Wash cells three times with cold PBS to remove non-internalized NPs.

    • Fix cells with 4% paraformaldehyde.

    • Stain nuclei with DAPI.

    • Mount coverslips and visualize using a confocal microscope to observe the intracellular localization of the nanoparticles.

  • For Flow Cytometry:

    • Wash cells three times with cold PBS.

    • Detach cells using Trypsin-EDTA and resuspend in PBS.

    • Analyze the cell suspension using a flow cytometer, detecting the fluorescence of IR820 to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.

Protocol 3: In Vivo Evaluation

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Tumor cells (e.g., 4T1)

  • This compound Nanoparticles

  • Saline, PBS

  • NIR Laser (808 nm)

  • In vivo imaging system (IVIS)

  • Calipers

Procedure:

  • Tumor Model Establishment:

    • Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of each mouse.

    • Allow tumors to grow to a volume of approximately 100-150 mm³. Tumor volume (V) = (length × width²) / 2.

  • Biodistribution Study:

    • Intravenously inject mice with this compound NPs.

    • At various time points (e.g., 2, 4, 8, 12, 24 h), anesthetize the mice and acquire whole-body NIR fluorescence images using an IVIS.

    • At the final time point, euthanize the mice and excise the tumor and major organs (heart, liver, spleen, lungs, kidneys) for ex vivo imaging to confirm nanoparticle accumulation.

  • In Vivo Therapeutic Efficacy:

    • Randomly divide the tumor-bearing mice into groups (e.g., n=6 per group):

      • Group 1: Saline (Control)

      • Group 2: Saline + Laser

      • Group 3: Free PTX

      • Group 4: this compound NPs only

      • Group 5: this compound NPs + Laser

    • Administer treatments via intravenous injection on specified days (e.g., day 0, 3, 6).

    • For laser treatment groups, 24 hours post-injection (or at the time of peak tumor accumulation determined from the biodistribution study), irradiate the tumor area with an 808 nm NIR laser.

    • Monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Perform histological analysis (H&E staining, TUNEL assay) on tumor sections to assess tissue necrosis and apoptosis.

Visualization of Workflows and Mechanisms

G cluster_prep Preparation of Phases cluster_synth Nanoparticle Synthesis cluster_char Characterization p1 Dissolve PLGA, PTX, & IR820 in Organic Solvent p2 Dissolve Stabilizer (e.g., PVA) in Water s1 Nanoprecipitation: Add Organic Phase to Aqueous Phase under Stirring p1->s1 p2->s1 s2 Solvent Evaporation s1->s2 s3 Purification by Dialysis s2->s3 c1 DLS: Size, PDI, Zeta Potential s3->c1 c2 TEM/SEM: Morphology s3->c2 c3 HPLC/UV-Vis: Drug Loading, Encapsulation s3->c3

Caption: Workflow for the synthesis and characterization of this compound nanoparticles.

G cluster_effects admin 1. IV Administration of this compound NPs circ 2. Systemic Circulation admin->circ epr 3. Tumor Accumulation (EPR Effect) circ->epr uptake 4. Cellular Uptake epr->uptake laser 5. NIR Laser Irradiation (808 nm) uptake->laser Activation release 6. Drug Release & PTT laser->release chemo Paclitaxel Release (Microtubule Disruption) release->chemo ptt IR820-Mediated PTT (Hyperthermia) release->ptt apoptosis 7. Synergistic Apoptosis & Tumor Ablation chemo->apoptosis ptt->apoptosis

Caption: Mechanism of action for this compound nanoparticles in targeted cancer therapy.

G p1 Establish Tumor Model (e.g., 4T1 in BALB/c mice) p2 Randomize into Treatment Groups p1->p2 p3 IV Injection of NPs (or Controls) p2->p3 p4 NIR Laser Irradiation of Tumor Site (24h post-injection) p3->p4 p5 Monitor Tumor Volume & Body Weight p4->p5 p5->p3 Repeat Treatment Cycle p6 Endpoint Analysis: Tumor Excision & Weight, Histology (H&E, TUNEL) p5->p6

Caption: Experimental workflow for in vivo evaluation of therapeutic efficacy.

Application Notes and Protocols: In Vitro Cytotoxicity Assay of IR820-Ptx Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of dual-loaded IR820 and Paclitaxel (Ptx) nanoparticles. This document outlines the necessary experimental procedures, data analysis, and expected outcomes for evaluating the therapeutic potential of these nanoparticles in cancer cell lines.

Introduction

IR820-Ptx nanoparticles are a promising class of theranostic agents designed for combined chemo-photothermal therapy and near-infrared (NIR) fluorescence imaging.[1][2] Paclitaxel (Ptx) is a potent chemotherapeutic drug that inhibits cell division by stabilizing microtubules.[3] IR820, a cyanine dye, serves as a photosensitizer for photothermal therapy (PTT), generating heat upon NIR laser irradiation to induce localized tumor ablation.[1][4] The nanoparticle formulation aims to improve the solubility and tumor-targeting of Ptx while enabling synergistic therapeutic effects through the combination of chemotherapy and PTT.

The in vitro cytotoxicity assays are crucial first steps in evaluating the efficacy of this compound nanoparticles. These assays determine the concentration-dependent effects of the nanoparticles on cancer cell viability, proliferation, and the mechanism of cell death.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on Ptx and IR820-based nanoparticles. Note that IC50 values can vary significantly depending on the cell line, nanoparticle formulation, and experimental conditions.

Table 1: IC50 Values of Paclitaxel Nanoparticles in Various Cancer Cell Lines

Cell LineNanoparticle FormulationAssayIC50 ValueReference
A549 (Lung Cancer)Ptx-NPsCCK-8123.9 nM
MCF-7 (Breast Cancer)AgNPs@PTXMTT1.7 µg/mL
HT-29 (Colorectal Cancer)PTXCalcein-AM3.7 ± 0.3 nM
DLD-1 (Colorectal Cancer)PTXCalcein-AM93.9 ± 18 nM
H22 (Liver Cancer)Ptx-Tet npMTT~1 µg/mL

Table 2: Apoptosis Induction by Nanoparticle Formulations

Cell LineTreatmentAssayApoptosis RateReference
MCF-7AgNPs@PTXAnnexin V/PIEarly: 5.46%, Late: 3.28%
A549Ptx-NPsAnnexin V/PISignificantly higher than free Ptx
A549/PTXPIC NanocapsulesAnnexin V/PIIncreased apoptosis vs. free Ptx
4T1 (Breast Cancer)IONP-Neu-PSA-Cy5 + PTX (20 µM)Flow Cytometry632.5% increase in MFI vs. control

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This protocol determines the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound nanoparticles and corresponding controls (blank nanoparticles, free Ptx, free IR820)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization buffer (e.g., DMSO or Sorenson's glycine buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound nanoparticles, blank nanoparticles, free Ptx, and free IR820 in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control and a solvent vehicle as a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • For PTT: For groups involving photothermal therapy, irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5 minutes) after an initial incubation period (e.g., 4 hours) with the nanoparticles.

  • MTT/XTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. If using XTT, the formazan product is water-soluble.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against the logarithm of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound nanoparticles and controls

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound nanoparticles (with and without laser irradiation) and controls for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cellular Uptake Study

This protocol visualizes and quantifies the internalization of nanoparticles by cancer cells.

Materials:

  • Cancer cell lines

  • Fluorescently labeled this compound nanoparticles

  • Confocal microscopy dishes or chamber slides

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Confocal laser scanning microscope

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells on confocal dishes or chamber slides and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled this compound nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).

  • Washing and Fixation: Wash the cells with PBS to remove non-internalized nanoparticles. Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the cell nuclei with DAPI.

  • Confocal Imaging: Visualize the cellular uptake of the nanoparticles using a confocal microscope. The IR820 component can serve as the fluorescent label.

  • Quantitative Analysis (Flow Cytometry): For a quantitative assessment, treat cells in suspension or in plates, harvest them, and analyze the fluorescence intensity of the cell population using a flow cytometer.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_ptt Optional PTT cluster_uptake Cellular Uptake Study cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding np_prep Nanoparticle Preparation (this compound NPs & Controls) treatment Treatment with Nanoparticles np_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation uptake_treatment Treatment with Fluorescent NPs treatment->uptake_treatment laser NIR Laser Irradiation (808 nm) incubation->laser viability_assay Cell Viability Assay (MTT/XTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay laser->viability_assay laser->apoptosis_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant confocal Confocal Microscopy uptake_treatment->confocal flow_cytometry Flow Cytometry uptake_treatment->flow_cytometry uptake_quant Uptake Visualization & Quantification confocal->uptake_quant flow_cytometry->uptake_quant

Caption: Workflow for evaluating the in vitro cytotoxicity of this compound nanoparticles.

Proposed Signaling Pathway for this compound Nanoparticle-Induced Apoptosis

G cluster_stimulus Stimulus cluster_cellular Cellular Events cluster_pathway Apoptotic Pathway IR820_Ptx_NP This compound Nanoparticles Cellular_Uptake Cellular Uptake (Endocytosis) IR820_Ptx_NP->Cellular_Uptake Laser NIR Laser (808 nm) ROS_Heat ROS Generation & Hyperthermia (IR820+Laser) Laser->ROS_Heat Drug_Release Drug/Dye Release Cellular_Uptake->Drug_Release Microtubule_Stab Microtubule Stabilization (Ptx effect) Drug_Release->Microtubule_Stab Drug_Release->ROS_Heat Mito_Damage Mitochondrial Damage Microtubule_Stab->Mito_Damage ROS_Heat->Mito_Damage Caspase_Act Caspase Activation (e.g., Caspase-3) Mito_Damage->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis

Caption: Proposed mechanism of this compound nanoparticle-induced apoptosis.

Conclusion

The protocols and data presented here provide a framework for the systematic in vitro evaluation of this compound nanoparticles. By conducting these assays, researchers can effectively characterize the cytotoxic and apoptotic potential of their nanoparticle formulations, providing essential data for further preclinical and clinical development. The synergistic combination of chemotherapy and photothermal therapy offered by this compound nanoparticles holds significant promise for advancing cancer treatment.

References

Application Notes and Protocols for Testing IR820-Paclitaxel (Ptx) Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical evaluation of IR820-Paclitaxel (IR820-Ptx) conjugates in animal models. This compound is an innovative therapeutic agent that combines the photothermal properties of the near-infrared (NIR) dye IR820 with the chemotherapeutic action of Paclitaxel.[1][2] This dual-modality approach aims to enhance anti-tumor efficacy through synergistic chemo-photothermal therapy. The protocols outlined below cover the synthesis of the this compound conjugate, its formulation into nanoparticles, and comprehensive in vivo testing methodologies to assess its therapeutic efficacy and mechanism of action.

Synthesis and Formulation of this compound Nanoparticles

Synthesis of this compound Conjugate via Ester Linkage

This protocol describes the synthesis of a pH- and enzyme-sensitive this compound conjugate. The ester linkage allows for the release of Paclitaxel in the acidic and enzyme-rich tumor microenvironment.

Materials:

  • IR820-COOH (carboxylated IR820)

  • Paclitaxel (Ptx)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (MWCO = 1000 Da)

  • Deionized water

Protocol:

  • Dissolve IR820-COOH (0.16 mmol) in 10 mL of anhydrous DMF.

  • Add NHS (0.33 mmol) and DCC (0.32 mmol) to the solution while stirring under a nitrogen atmosphere at 0°C.

  • Allow the reaction to proceed at 0°C for 2 hours and then continue at room temperature for 24 hours to activate the carboxyl group of IR820.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • The resulting solution contains the activated IR820-NHS ester.

  • In a separate flask, dissolve Paclitaxel in anhydrous DMF.

  • Add the activated IR820-NHS ester solution to the Paclitaxel solution and stir for 24-48 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, precipitate the crude product in cold diethyl ether and collect the solid by centrifugation.

  • Purify the this compound conjugate using column chromatography.

Formulation of this compound Self-Assembled Nanoparticles

The amphiphilic nature of the this compound conjugate allows for its self-assembly into nanoparticles in an aqueous solution.[3]

Protocol:

  • Dissolve 5 mg of the purified this compound conjugate in 2 mL of DMSO.

  • Transfer the solution into a dialysis bag (MWCO = 1000 Da).

  • Dialyze against deionized water for 24 hours, with water changes every 4-6 hours.

  • During dialysis, the solvent exchange will induce the self-assembly of the conjugate into nanoparticles.

  • Collect the nanoparticle suspension from the dialysis bag.

  • Characterize the nanoparticles for size, zeta potential, and drug loading.

In Vivo Efficacy Studies in Murine Models

This section details the protocol for evaluating the anti-tumor efficacy of this compound nanoparticles in a murine breast cancer model. The 4T1 murine breast cancer cell line is a commonly used model due to its aggressive growth and metastatic potential.

Animal Model and Tumor Inoculation

Animal Model: Female BALB/c mice, 6-8 weeks old.

Cell Line: 4T1 murine breast cancer cells.

Protocol:

  • Culture 4T1 cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells by trypsinization and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

Treatment Protocol

Treatment Groups:

  • Saline (Control)

  • This compound Nanoparticles (without laser irradiation)

  • Free Ptx + Laser

  • IR820 Nanoparticles + Laser

  • This compound Nanoparticles + Laser

Protocol:

  • Randomly assign mice to the different treatment groups (n=5-10 per group).

  • Administer the treatments via tail vein injection. The dosage of this compound nanoparticles should be based on the equivalent dose of Paclitaxel.

  • For the groups receiving laser treatment, 24 hours post-injection, irradiate the tumor site with an 808 nm NIR laser at a power density of 1.0 W/cm² for 5 minutes.[4]

  • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • The study duration is typically 14-21 days, or until the tumor burden in the control group reaches the humane endpoint.

Data Presentation and Analysis

Quantitative Efficacy Data

Summarize the collected data in tables for clear comparison of treatment efficacy.

Treatment GroupAverage Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition Rate (%)
Saline (Control)1500 ± 2500
This compound NP (no laser)1050 ± 20030
Free Ptx + Laser900 ± 18040
IR820 NP + Laser600 ± 15060
This compound NP + Laser150 ± 5090

Note: The data presented in this table is illustrative and based on typical outcomes for chemo-photothermal therapies. Actual results may vary.

Treatment GroupMedian Survival (days)Increase in Lifespan (%)
Saline (Control)210
This compound NP (no laser)2833
Free Ptx + Laser3043
IR820 NP + Laser3567
This compound NP + Laser>45>114

Note: The data presented in this table is illustrative and based on typical outcomes for chemo-photothermal therapies. Actual results may vary.

Biodistribution Data

Biodistribution studies are crucial to understand the in vivo fate of the nanoparticles. This can be achieved by labeling IR820 with a radioactive isotope or by quantifying the dye's fluorescence in excised organs.

Organ% Injected Dose per Gram (%ID/g) at 24h
Tumor12.5 ± 2.1
Liver25.3 ± 4.5
Spleen15.8 ± 3.2
Kidneys8.2 ± 1.5
Lungs3.1 ± 0.8
Heart1.5 ± 0.4
Blood2.0 ± 0.5

Note: The data presented in this table is illustrative and based on typical outcomes for nanoparticle-based drug delivery systems. Actual results may vary.[5]

Mechanism of Action: Apoptosis Induction

The synergistic anti-tumor effect of this compound is primarily attributed to the induction of apoptosis. Paclitaxel induces mitotic arrest, while hyperthermia from IR820-mediated PTT enhances this effect and triggers apoptotic pathways.

Synergistic Apoptotic Signaling Pathway

The combined chemo-photothermal therapy is expected to activate multiple pro-apoptotic signaling cascades.

Synergy_Apoptosis cluster_PTT Photothermal Therapy (IR820 + NIR Laser) cluster_Chemo Chemotherapy (Paclitaxel) cluster_Apoptosis Apoptotic Cascade PTT Localized Hyperthermia Mito_Damage Mitochondrial Membrane Damage PTT->Mito_Damage ROS Increased ROS Production PTT->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mito_Damage->Bax_Bcl2 Synergy ROS->Bax_Bcl2 Ptx Paclitaxel Microtubule Microtubule Stabilization Ptx->Microtubule JNK JNK Pathway Activation Ptx->JNK Microtubule->Bax_Bcl2 JNK->Bax_Bcl2 CytoC Cytochrome c Release Bax_Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Synergistic apoptotic signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the logical flow of an in vivo experiment to test the efficacy of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A 4T1 Tumor Cell Culture C Tumor Inoculation (Mammary Fat Pad) A->C B Animal Acclimatization (BALB/c mice) B->C D Tumor Growth Monitoring (to ~100 mm³) C->D E Randomization into Treatment Groups D->E F IV Injection of This compound / Controls E->F G NIR Laser Irradiation (808 nm, 1 W/cm², 5 min) at 24h post-injection F->G H Tumor Volume & Body Weight Measurement (every 2-3 days) G->H I Survival Analysis H->I J Biodistribution Study (Ex vivo organ imaging/counting) H->J K Histological Analysis (H&E, TUNEL staining) H->K L Data Analysis & Reporting I->L J->L K->L

References

Application Notes and Protocols for Quantifying Drug Release from IR820-Paclitaxel Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of the near-infrared (NIR) fluorescent dye IR820 with the potent chemotherapeutic agent paclitaxel (Ptx) offers a promising strategy for image-guided drug delivery and combination chemo-photothermal therapy.[1][2] The efficacy of these IR820-Ptx conjugates hinges on the controlled and quantifiable release of active paclitaxel at the target site. This document provides detailed application notes and experimental protocols for the quantification of paclitaxel release from this compound conjugates, addressing the needs of researchers in drug development and cancer therapy.

The this compound conjugate is an amphipathic small molecule prodrug that can self-assemble into nanovehicles.[1][3] This design overcomes the poor water solubility of paclitaxel and the short lifetime of IR820.[1] The release of paclitaxel from these conjugates is often designed to be sensitive to the tumor microenvironment, such as lower pH and the presence of specific enzymes like cathepsin B.

Data Presentation: Quantitative Drug Release

The following tables summarize quantitative data on paclitaxel release from various nanoparticle and conjugate formulations, providing a comparative overview of release kinetics under different conditions.

Table 1: In Vitro Paclitaxel Release from Nanoparticle Formulations

FormulationRelease ConditionsTime (h)Cumulative Release (%)Reference
PTX-loaded PDspH 5.2 (Acidic)12>40%
PTX-loaded PDspH 7.4 (Physiological)12~20%
PTX-MB@PLGA NPsIn vitro2425% (initial burst)
PTX-MB@PLGA NPsIn vitro12040.6%
PTX-loaded PCN-600pH 7.42441.2%
PTX-loaded PCN-600pH 7.44853.5%
Two-layer Gold NanoparticlesIn vitro336 (14 days)22.3 ± 1.5%
Three-layer Gold NanoparticlesIn vitro336 (14 days)100%

Table 2: Paclitaxel Release from Conjugates with Specific Triggers

ConjugateTriggerTime (h)Released PaclitaxelReference
MMP2-sensitive peptide-PTXMMP2 enzyme (5 µg)2Release initiated
MMP2-sensitive peptide-PTXMMP2 enzyme (5 µg)4-12Plateau reached
MMP2-sensitive peptide-PTXHT-1080 & U87MG cells (MMP2 overexpressing)48Significant release
MMP2-sensitive peptide-PTXHep-2 & Hep G2 cells (low MMP2)48Minimal release

Experimental Protocols

Protocol 1: In Vitro Paclitaxel Release from this compound Conjugate Nanoparticles

This protocol describes a common method for assessing the in vitro release of paclitaxel from self-assembled this compound nanoparticles, often employing a dialysis method to separate the released drug from the nanoparticles.

Materials:

  • This compound conjugate nanoparticles

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and tumor microenvironment-mimicking acidic pH (e.g., 5.2 or 6.8)

  • Surfactant (e.g., 0.5% Tween 80 or 0.1% w/v Cremophor® EL) to maintain sink conditions and prevent precipitation of hydrophobic paclitaxel

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

  • Incubator shaker set at 37°C

  • High-Performance Liquid Chromatography (HPLC) system

  • Reagents and solvents for HPLC analysis (e.g., acetonitrile, water, formic acid)

Procedure:

  • Preparation of Release Media: Prepare PBS buffers at the desired pH values (e.g., 7.4 and 5.2). Add a surfactant like Tween 80 to a final concentration of 0.5% to ensure sink conditions.

  • Sample Preparation: Disperse a known amount of this compound conjugate nanoparticles in a specific volume of the release medium.

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into a pre-wetted dialysis bag.

    • Place the sealed dialysis bag into a larger container with a known volume of release medium.

    • Incubate the setup at 37°C with constant agitation.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the outer container.

  • Medium Replacement: Immediately after sampling, replenish the container with an equal volume of fresh release medium to maintain a constant volume and sink conditions.

  • Sample Analysis: Quantify the concentration of released paclitaxel in the collected aliquots using a validated HPLC or LC-MS/MS method (see Protocol 2).

  • Data Calculation: Calculate the cumulative percentage of paclitaxel released at each time point relative to the initial total amount of paclitaxel in the nanoparticles.

Protocol 2: Quantification of Released Paclitaxel using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the quantification of paclitaxel.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm, 4.6 × 150 mm)

  • Mobile phase: A mixture of acetonitrile and water, or a gradient elution with an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and acetonitrile.

  • Paclitaxel standard for calibration curve

  • Internal standard (e.g., docetaxel or diazepam)

  • Samples from the in vitro release study

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of paclitaxel in a suitable solvent (e.g., methanol or a mixture of methanol and release buffer). Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.01 to 10 µg/mL).

  • Sample Preparation:

    • If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the paclitaxel and remove interfering substances from the release medium. A common method involves protein precipitation with acetonitrile followed by centrifugation.

    • Add a known concentration of the internal standard to all samples and standards.

    • Reconstitute the extracted residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water/buffer. A typical gradient might be from 45% to 100% acetonitrile.

    • Flow Rate: Typically 1 mL/min.

    • Detection Wavelength: 227 nm or 228 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C or 58°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting the peak area ratio (paclitaxel/internal standard) against the concentration.

    • Inject the unknown samples and determine their paclitaxel concentrations from the calibration curve.

  • Data Interpretation: Use the determined concentrations to calculate the cumulative drug release as described in Protocol 1. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Mandatory Visualizations

Experimental Workflow for In Vitro Drug Release

G cluster_prep Preparation cluster_dialysis Dialysis cluster_sampling Sampling & Analysis cluster_data Data Processing prep_media Prepare Release Media (pH 7.4 & 5.2 with Surfactant) prep_sample Disperse this compound Nanoparticles prep_media->prep_sample setup_dialysis Load Nanoparticles into Dialysis Bag prep_sample->setup_dialysis incubate Incubate at 37°C with Agitation setup_dialysis->incubate take_sample Withdraw Aliquots at Predetermined Times incubate->take_sample replenish Replenish with Fresh Medium take_sample->replenish quantify Quantify Released Ptx via HPLC/LC-MS take_sample->quantify replenish->incubate calculate Calculate Cumulative % Release quantify->calculate model Fit to Release Kinetics Models calculate->model

Caption: Workflow for in vitro paclitaxel release quantification.

Logical Relationship of Stimuli-Responsive Drug Release

G cluster_system This compound Conjugate Nanoparticle cluster_environment Tumor Microenvironment cluster_release Drug Release cluster_action Therapeutic Action Conjugate This compound Conjugate (Stable at pH 7.4) Cleavage Linker Cleavage Conjugate->Cleavage PTT Photothermal Therapy (via IR820) Conjugate->PTT NIR Irradiation Acidic_pH Low pH (e.g., 5.2) Acidic_pH->Cleavage triggers Enzymes Overexpressed Enzymes (e.g., Cathepsin B) Enzymes->Cleavage triggers Release Paclitaxel Release Cleavage->Release Chemo Chemotherapy Release->Chemo

Caption: Stimuli-responsive release from this compound conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of IR820-Ptx in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of IR820-Platinum complexes (IR820-Ptx). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions and to offer solutions for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: IR820 is a near-infrared (NIR) cyanine dye, and this compound refers to a complex or conjugate of IR820 with a platinum-based component, often a chemotherapeutic agent like a paclitaxel prodrug.[1] This combination allows for dual-modality cancer therapy, integrating the photothermal properties of IR820 for Photothermal Therapy (PTT) with the cytotoxic effects of the platinum compound for chemotherapy.[1][2][3][4] The IR820 component absorbs NIR light, generating localized heat to ablate tumor cells, while the paclitaxel component disrupts microtubule function, leading to cell cycle arrest and apoptosis.

Q2: Why is the stability of this compound in aqueous solutions a concern?

A2: Like many cyanine dyes, IR820 is susceptible to degradation in aqueous environments, which can be accelerated by factors such as exposure to light (photobleaching), elevated temperatures, and reactive oxygen species. This degradation can lead to a loss of its NIR absorbance and fluorescence properties, diminishing its efficacy as a photothermal agent. For the this compound conjugate, instability can also lead to premature drug release, reducing the targeted therapeutic effect and potentially causing systemic toxicity.

Q3: What are the most effective strategies to improve the stability of this compound in aqueous solutions?

A3: Several formulation strategies have been developed to enhance the stability of IR820 and its conjugates:

  • Nanoencapsulation: Encapsulating this compound within nanoparticles, such as dendrimers, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, or liposomes, can protect the complex from the aqueous environment, thereby improving its stability. These nanoparticles can also offer targeted delivery to tumor sites.

  • Prodrug Conjugation: Conjugating IR820 with a drug like paclitaxel to form a prodrug can enhance stability. The resulting amphipathic molecule can self-assemble into nanoparticles in an aqueous solution, shielding the less stable components.

  • Complexation with Albumin: The interaction of IR820 with albumin can enhance its fluorescence and stability. This can be achieved through intravenous injection where it complexes with endogenous albumin or by pre-synthesizing the IR820-albumin complex.

Q4: How does the improved stability of this compound impact its therapeutic efficacy?

A4: Enhanced stability in aqueous solutions leads to a longer circulation half-life and improved accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. This ensures that a higher concentration of the therapeutic agent reaches the target tissue. Stable formulations maintain the photothermal and chemotherapeutic properties of the conjugate until it reaches the tumor, leading to a more effective and targeted treatment with reduced side effects.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid decrease in NIR absorbance/fluorescence of this compound solution. 1. Photobleaching: Exposure to ambient or excitation light. 2. Thermal Degradation: Storage at elevated temperatures. 3. Chemical Degradation: Presence of reactive oxygen species or extreme pH.1. Minimize Light Exposure: Work in low-light conditions and use appropriate filters. Store solutions in the dark. 2. Control Temperature: Store stock solutions at recommended low temperatures (e.g., -20°C) and avoid repeated freeze-thaw cycles. 3. Use High-Purity Solvents and Buffers: Degas solutions to remove oxygen. Consider using antioxidants or antifade reagents in the formulation.
Precipitation or aggregation of this compound in aqueous buffer. 1. Poor Solubility: The this compound conjugate may have limited solubility in certain aqueous buffers. 2. Aggregation: Hydrophobic interactions between molecules. 3. Incorrect pH or Ionic Strength: The formulation may be sensitive to the buffer composition.1. Optimize Formulation: Utilize nanoencapsulation techniques (e.g., PLGA nanoparticles, liposomes) to improve solubility and stability. 2. Incorporate Solubilizing Agents: Use surfactants or polymers like PEG in the formulation. 3. Adjust Buffer Conditions: Systematically test different pH values and ionic strengths to find the optimal conditions for stability.
Inconsistent therapeutic efficacy in cell-based assays. 1. Degradation of this compound: The compound may have degraded during storage or incubation. 2. Variable Drug Loading/Encapsulation Efficiency: In nanoparticle formulations, the amount of active agent can vary between batches. 3. Inconsistent Light Delivery: For photothermal therapy, variations in laser power or irradiation time can affect outcomes.1. Verify Compound Integrity: Regularly check the absorbance spectrum of your this compound solution to ensure it has not degraded. Prepare fresh solutions for critical experiments. 2. Characterize Nanoparticles: Thoroughly characterize each new batch of nanoparticles for size, zeta potential, and drug loading efficiency. 3. Calibrate Light Source: Ensure consistent and accurate delivery of NIR light to the samples.
High background signal or non-specific toxicity in vitro/in vivo. 1. Premature Drug Release: Instability of the conjugate leading to the release of the cytotoxic agent before reaching the target. 2. Non-specific Binding: The formulation may be binding to non-target cells or proteins.1. Improve Formulation Stability: Design pH- or enzyme-sensitive linkers in the conjugate to ensure drug release only occurs within the tumor microenvironment. 2. Surface Modification: For nanoparticle formulations, modify the surface with targeting ligands (e.g., antibodies, peptides) to increase specificity. The use of PEG can also reduce non-specific binding.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and formulation of IR820 and its conjugates.

Table 1: Stability of IR820 in Different Formulations

FormulationStability MetricValueReference
Free IR820 in aqueous solutionDegradation Half-time (vs. ICG)Approximately double
This compound nanoparticlesColor Change (after 2 months)Negligible change (vs. free IR820 turning grey)
Ac-PR/IR820 dendrimersIR820 molecules per dendrimer6.7
IR820-PLGA NPsHydrodynamic Size103 ± 8 nm
IR820-PLGA NPsPolydispersity Index0.163 ± 0.031
IR820-PLGA NPsLoading Efficiency84%–96%

Table 2: Photothermal Properties of IR820 Formulations

FormulationLaser WavelengthLaser Power DensityTemperature IncreaseReference
IR820-PLGA NPs808 nm14.1 W/cm²Time-dependent increase
PDA/IR820 nanoparticlesNIRNot specified11.7 °C in skin

Experimental Protocols

Protocol 1: Preparation of IR820-Loaded PLGA Nanoparticles

This protocol is adapted from a well-established nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) with a terminal carboxylic acid group

  • IR820 dye

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a calculated amount of IR820 in DMSO.

  • In a separate vial, dissolve 1 mg of PLGA in acetonitrile.

  • Physically adsorb the IR820 solution with the PLGA solution and adjust the final volume to 1 mL with acetonitrile.

  • Prepare a lipid solution by dissolving 260 µg of DSPE-PEG and 200 µg of DSPG in a 4% ethanol solution.

  • Inject the organic phase (PLGA/IR820 in acetonitrile) into the aqueous lipid solution under vigorous stirring.

  • Allow the nanoparticles to self-assemble for 2-4 hours to ensure the evaporation of the organic solvent.

  • Purify the nanoparticles by dialysis against deionized water for 24 hours to remove unencapsulated IR820 and other impurities.

  • Characterize the nanoparticles for size, zeta potential, and IR820 loading efficiency using dynamic light scattering (DLS), electrophoretic light scattering, and UV-Vis spectrophotometry, respectively.

Protocol 2: Synthesis of this compound Self-Assembled Nanoparticles

This protocol describes the synthesis of an IR820-Paclitaxel conjugate that self-assembles into nanoparticles.

Materials:

  • IR820-COOH (carboxylated IR820)

  • Paclitaxel (PTX)

  • Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or other suitable coupling agents

  • Dimethylformamide (DMF) or other appropriate organic solvent

  • Dialysis membrane (MWCO = 1000 Da)

  • Deionized water

Procedure:

  • Activation of IR820-COOH: Dissolve IR820-COOH in anhydrous DMF. Add NHS and DCC to activate the carboxylic acid group. Stir the reaction at room temperature for 4-6 hours.

  • Conjugation with Paclitaxel: Add Paclitaxel to the activated IR820 solution. Allow the reaction to proceed for 24-48 hours at room temperature under an inert atmosphere.

  • Purification of this compound Conjugate: Purify the crude product by column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.

  • Nanoparticle Self-Assembly: Dissolve 5 mg of the purified this compound conjugate in 2 mL of DMSO.

  • Transfer the solution into a dialysis bag (MWCO = 1000 Da).

  • Dialyze against deionized water for 24 hours, changing the water every few hours.

  • The self-assembled this compound nanoparticles are formed within the dialysis bag.

  • Characterize the nanoparticles for critical aggregation concentration (CAC), size, and morphology.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation s1 Dissolve this compound in organic solvent s2 Nano-precipitation or Self-assembly in aqueous solution s1->s2 s3 Purification (e.g., Dialysis) s2->s3 c1 Size & Zeta Potential (DLS) s3->c1 c2 Morphology (TEM/SEM) s3->c2 c3 Drug Loading & Encapsulation Efficiency s3->c3 c4 Stability Analysis (UV-Vis Spectroscopy) s3->c4 iv1 Cellular Uptake c4->iv1 iv2 Cytotoxicity Assay iv1->iv2 iv3 Photothermal Efficacy iv2->iv3 dual_therapy_mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus np This compound Nanoparticle ir820 IR820 np->ir820 Endocytosis & Drug Release ptx Paclitaxel (Ptx) np->ptx ros Heat (PTT) ir820->ros NIR Light (808 nm) mt Microtubules ptx->mt Stabilization pi3k PI3K/AKT Pathway ptx->pi3k Inhibition apoptosis Apoptosis ros->apoptosis mt->apoptosis Mitotic Arrest pi3k->apoptosis Suppression of Survival Signals troubleshooting_logic start Problem: Instability of this compound in Aqueous Solution q1 Is there rapid photobleaching? start->q1 s1 Solution: Minimize light exposure, use antifade reagents. q1->s1 Yes q2 Is there precipitation? q1->q2 No s2 Solution: Optimize formulation (e.g., nanoencapsulation), adjust buffer conditions. q2->s2 Yes q3 Is there inconsistent therapeutic effect? q2->q3 No s3 Solution: Verify compound integrity, characterize batches, calibrate light source. q3->s3 Yes

References

Technical Support Center: Overcoming Poor Water Solubility of Paclitaxel in Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of paclitaxel (PTX) in various conjugate forms.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility issues of paclitaxel and its conjugates.

Q1: Why is paclitaxel inherently difficult to dissolve in aqueous solutions?

Paclitaxel is a highly lipophilic and hydrophobic molecule with a logP value of approximately 4.[1] Its complex, bulky structure lacks ionizable functional groups, which prevents the use of pH modification to improve its very low aqueous solubility (less than 0.01 mg/mL).[1] This hydrophobicity is the primary cause of its poor solubility in water and polar buffer systems.[2][3]

Q2: My paclitaxel-conjugate precipitates when I dilute the organic stock solution into an aqueous buffer. What is happening and how can I fix it?

This common phenomenon is known as "salting out" or precipitation upon dilution.[2] It occurs when the paclitaxel conjugate, stable in a concentrated organic solvent like DMSO, is rapidly introduced into a large volume of an aqueous environment where it is poorly soluble.

Troubleshooting steps include:

  • Slower, more dilute addition: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.

  • Lower the final concentration: Reducing the target concentration in the aqueous phase may keep the conjugate below its solubility limit.

  • Optimize the buffer: In some cases, the buffer composition itself can influence solubility. Consider screening different buffer systems or adding stabilizing excipients.

Q3: What are the main strategies to improve the water solubility of paclitaxel through conjugation?

There are three primary strategies for improving the aqueous solubility of paclitaxel conjugates:

  • Prodrug Formulation: Covalently attaching a hydrophilic moiety (like polyethylene glycol, amino acids, peptides, or sugars) to paclitaxel. This approach can significantly increase water solubility.

  • Hydrophilic Linker Technology: When conjugating paclitaxel to a larger molecule (like an antibody), using a hydrophilic linker, such as one containing polyethylene glycol (PEG) chains, can counteract the hydrophobicity of the drug and improve the overall solubility of the conjugate.

  • Nanocarrier Formulation: Encapsulating or conjugating paclitaxel within or onto nanocarriers like liposomes, micelles, or polymeric nanoparticles. These systems have a hydrophilic shell that allows for dispersion in aqueous media.

Q4: How does the drug-to-antibody ratio (DAR) affect the solubility of paclitaxel-antibody conjugates?

The drug-to-antibody ratio (DAR) is a critical factor. As the number of hydrophobic paclitaxel molecules conjugated to a single antibody increases, the overall hydrophobicity of the conjugate rises, which can lead to aggregation and precipitation. For some paclitaxel-antibody conjugates, a DAR higher than 3 or 4 can result in significant solubility issues. Using hydrophilic linkers can help enable the synthesis of soluble conjugates with higher DAR values.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Issue 1: Paclitaxel-Polymer Conjugate Forms Aggregates After Synthesis

Symptoms:

  • Visible turbidity or precipitate in the conjugate solution after purification.

  • Inconsistent results in downstream assays.

  • High Polydispersity Index (PDI) values in Dynamic Light Scattering (DLS) analysis.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Excessive Hydrophobicity The overall conjugate is too hydrophobic, leading to self-association in aqueous buffers. Solution: Incorporate a more hydrophilic polymer or use a hydrophilic linker (e.g., PEG) between the polymer and paclitaxel.
High Drug Loading Too many paclitaxel molecules are attached to the polymer backbone, increasing hydrophobicity. Solution: Reduce the molar ratio of paclitaxel to the polymer during the conjugation reaction to achieve a lower, more soluble drug loading.
Improper Buffer Conditions The pH or salt concentration of the buffer is near the isoelectric point (pI) of the conjugate, minimizing its solubility. Solution: Adjust the buffer pH to be further from the conjugate's pI. Screen different buffer systems (e.g., citrate, phosphate, Tris) and salt concentrations to find optimal conditions.

| Residual Organic Solvent | Trace amounts of organic solvent from the synthesis or purification steps can induce precipitation. Solution: Ensure complete removal of organic solvents through methods like extensive dialysis, diafiltration, or lyophilization followed by reconstitution. |

Issue 2: Low Yield of Water-Soluble Paclitaxel Prodrug

Symptoms:

  • The final purified product shows poor solubility in aqueous media, despite the addition of a hydrophilic group.

  • Low recovery of the desired soluble conjugate after purification.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Incomplete Conjugation Reaction The hydrophilic moiety did not attach to paclitaxel efficiently, leaving unreacted, insoluble paclitaxel. Solution: Optimize reaction conditions (time, temperature, catalyst, molar ratios). Use analytical techniques like HPLC or NMR to monitor reaction completion.
Instability of the Linker The linker connecting paclitaxel to the hydrophilic group is unstable and cleaves prematurely during the reaction or workup. Solution: Select a more stable linker chemistry. For example, carbamate linkers have been shown to be more stable than carbonate linkers in some peptide-drug conjugates.
Side Reactions Unwanted side reactions may be occurring, leading to insoluble byproducts. Solution: Protect reactive functional groups on paclitaxel or the hydrophilic moiety that are not intended to participate in the conjugation reaction.

| Purification Issues | The purification method (e.g., column chromatography, precipitation) is not effectively separating the soluble product from insoluble starting materials or byproducts. Solution: Optimize the purification strategy. Consider using size-exclusion chromatography (SEC) for polymer conjugates or reverse-phase HPLC with a suitable gradient for smaller prodrugs. |

Section 3: Data & Performance Metrics

The following tables summarize quantitative data from various studies to provide a benchmark for experimental outcomes.

Table 1: Improvement in Paclitaxel Water Solubility with Different Conjugation Strategies
Conjugation StrategyConjugate ExampleFold Increase in Water Solubility (Compared to Free Paclitaxel)Reference
Prodrug (Side Chain) C7-dihydroxypropyl side chain> 50-fold
Prodrug (Phosphate Ester) Phosphonooxymethyl ether sodium salts> 1000-fold
Prodrug (Peptide) Collagen-cell penetrating peptide (COL-CPP)~400-fold
Polymer Conjugate Polyethylene Glycol (PEG; MW 5000)> 20 mg/mL final concentration achieved
Nanoparticle (DNA-Gold) DNA-Gold Nanoparticle Conjugate> 50-fold
Nanoparticle (Micelle) BE–PAMAM copolymer (2% w/v)~3700-fold
Table 2: Characteristics of Paclitaxel-Loaded Nanocarriers
Nanocarrier SystemDrug Loading (DL %) / Entrapment Efficiency (EE %)Mean Particle Size (nm)Reference
Cholanic acid-modified chitosan NPs DL: 10% (w/w)Not Specified
Hydrotropic oligomer-glycol chitosan (HO-GC) NPs DL: up to 20%; EE: up to 97%Not Specified
Thermosponge Nanoparticles (TNPs) Loading up to 180 wt% of PTX to polymer~150 nm
Pluronic/Span 40 Nanoparticles DL: 9.0 ± 0.1%; EE: 99.0 ± 1.0%Not Specified
mPEG-PCL/Fe-BTC Nanoparticles Adsorption in Fe-BTC: ~40%~143 nm

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Synthesis of a PEG-Paclitaxel Prodrug

This protocol describes a general method for conjugating polyethylene glycol (PEG) to the 2'-hydroxyl position of paclitaxel via a succinyl linker.

  • Materials: Paclitaxel, Succinic Anhydride, Polyethylene Glycol (PEG, MW 5000), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous Dichloromethane (DCM), Anhydrous Pyridine.

  • Step 1: Synthesis of 2'-Succinoyl Paclitaxel

    • Dissolve paclitaxel in anhydrous pyridine.

    • Add succinic anhydride in excess (e.g., 5-fold molar excess).

    • Stir the reaction at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the 2'-succinoyl paclitaxel intermediate using silica gel column chromatography.

  • Step 2: Conjugation of PEG to 2'-Succinoyl Paclitaxel

    • Dissolve 2'-succinoyl paclitaxel, PEG, and a catalytic amount of DMAP in anhydrous DCM.

    • Add DCC (as a coupling agent) to the solution.

    • Stir the reaction at room temperature for 24 hours under an inert atmosphere.

    • Monitor the reaction by HPLC or Gel Permeation Chromatography (GPC).

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate and purify the PEG-paclitaxel conjugate by precipitation in cold diethyl ether or by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC. Determine water solubility as described in Protocol 2.

Protocol 2: Determination of Aqueous Solubility of a Paclitaxel Conjugate

This protocol outlines the shake-flask method, a standard for determining the solubility of a compound.

  • Materials: Paclitaxel conjugate, selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4), scintillation vials, orbital shaker, centrifuge, HPLC system.

  • Step 1: Sample Preparation

    • Add an excess amount of the paclitaxel conjugate powder to a vial. The amount should be visibly more than what is expected to dissolve.

    • Add a known volume of the aqueous buffer to the vial.

    • Seal the vial tightly to prevent evaporation.

  • Step 2: Equilibration

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for 24-48 hours to ensure saturation is reached.

  • Step 3: Separation of Undissolved Solid

    • After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Step 4: Quantification

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the paclitaxel conjugate in the diluted sample using a validated HPLC method with a UV detector (wavelength set to ~227 nm).

    • Calculate the original concentration in the supernatant by applying the dilution factor. This value represents the aqueous solubility of the conjugate.

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Conjugate Precipitation

This diagram outlines a logical workflow for addressing issues of conjugate precipitation during experimental work.

G start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower final concentration check_conc->reduce_conc Yes check_dilution Was the dilution process too fast? check_conc->check_dilution No end_ok Problem Solved reduce_conc->end_ok slow_dilution Action: Add stock slowly with vigorous mixing check_dilution->slow_dilution Yes check_buffer Is the buffer pH near the conjugate's pI? check_dilution->check_buffer No slow_dilution->end_ok change_buffer Action: Change buffer pH or add solubilizing excipients check_buffer->change_buffer Yes check_hydrophobicity Is the conjugate inherently too hydrophobic? check_buffer->check_hydrophobicity No change_buffer->end_ok redesign Action: Redesign conjugate (e.g., add hydrophilic linker, reduce DAR) check_hydrophobicity->redesign Yes check_hydrophobicity->end_ok No, re-evaluate redesign->end_ok

Caption: Troubleshooting workflow for paclitaxel conjugate precipitation.

Diagram 2: Strategies for Enhancing Paclitaxel Solubility

This diagram illustrates the primary approaches used to overcome the poor water solubility of paclitaxel.

G cluster_0 Core Problem cluster_1 Solubilization Strategies ptx Paclitaxel (Poor Water Solubility) prodrugs Prodrugs (Attach Hydrophilic Groups: PEG, Sugars, Peptides) ptx->prodrugs Modification linkers Hydrophilic Linkers (Incorporate PEG, Sulfonates into the linker structure) ptx->linkers Conjugation nanocarriers Nanocarriers (Encapsulation/Conjugation: Liposomes, Micelles, NPs) ptx->nanocarriers Formulation

Caption: Key strategies for improving paclitaxel's aqueous solubility.

Diagram 3: Experimental Workflow for Solubility Assessment

This diagram shows the logical flow of an experiment to determine the solubility of a newly synthesized paclitaxel conjugate.

G start Synthesized Paclitaxel Conjugate shake_flask 1. Prepare supersaturated solution in aqueous buffer (Shake-Flask Method) start->shake_flask equilibrate 2. Equilibrate for 24-48h at constant temperature shake_flask->equilibrate centrifuge 3. Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant 4. Collect clear supernatant centrifuge->supernatant hplc 5. Quantify concentration using validated HPLC method supernatant->hplc calculate 6. Calculate solubility (mg/mL or µM) hplc->calculate finish Solubility Determined calculate->finish

References

Technical Support Center: Optimizing IR820-Ptx Photothermal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser wavelength and power for IR820-Paclitaxel (Ptx) photothermal therapy (PTT). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate successful experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during IR820-Ptx PTT experiments in a question-and-answer format.

Q1: What is the optimal laser wavelength for exciting this compound?

A1: The optimal laser wavelength for this compound PTT generally falls within the near-infrared (NIR) window, typically between 790 nm and 810 nm. The ideal wavelength should align with the maximum absorbance peak of your specific this compound formulation in the experimental medium (e.g., cell culture media, tissue). It is crucial to measure the absorbance spectrum of your this compound conjugate to pinpoint the precise peak for maximal photothermal conversion. While 808 nm is a commonly used wavelength, studies have also reported successful PTT using 793 nm lasers.[1][2]

Q2: How do I determine the appropriate laser power for my experiment?

A2: The optimal laser power density is a critical parameter that requires careful optimization. It needs to be sufficient to induce hyperthermia in the target tumor cells without causing significant damage to surrounding healthy tissues. The ideal power density depends on several factors, including the concentration of this compound, the cell type or tumor model, and the duration of irradiation. A good starting point for in vitro experiments is between 0.5 W/cm² and 2 W/cm². For in vivo studies, power densities in the range of 1.5 W/cm² to 2 W/cm² are often used.[1][2] It is recommended to perform a dose-response study to determine the lowest effective power density for your specific experimental setup.

Q3: I am observing low therapeutic efficacy. What are the potential causes and solutions?

A3: Low therapeutic efficacy can stem from several factors:

  • Suboptimal Laser Parameters: Ensure your laser wavelength is matched to the absorbance peak of your this compound and that the power density is sufficient to induce a therapeutic temperature increase (typically above 42°C).

  • Poor Stability of this compound: Free IR820 is known for its poor stability and short circulation half-life. Encapsulating this compound into nanoparticles, such as PLGA or liposomes, can significantly improve its stability, bioavailability, and tumor accumulation.[1]

  • Insufficient Cellular Uptake: Efficient internalization of the this compound conjugate by tumor cells is crucial for localized heat generation. Consider modifying your nanoparticles with targeting ligands (e.g., transferrin) to enhance receptor-mediated endocytosis.

  • Low Tumor Accumulation: For in vivo studies, insufficient accumulation of this compound at the tumor site will limit PTT efficacy. Nanoparticle formulation plays a key role in leveraging the enhanced permeability and retention (EPR) effect for passive tumor targeting. Monitoring tumor accumulation using imaging techniques can help determine the optimal time for laser irradiation.

Q4: How can I assess whether cell death is occurring via apoptosis or necrosis?

A4: Distinguishing between apoptosis and necrosis is crucial, as apoptosis is generally the preferred mechanism of cell death in cancer therapy. Several methods can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

  • Western Blot Analysis: This technique can be used to detect key apoptotic markers such as cleaved caspases (e.g., caspase-3, -9) and cleaved PARP. An increase in the cleaved forms of these proteins is indicative of apoptosis.

  • Morphological Examination: Microscopy can reveal characteristic morphological changes associated with apoptosis (cell shrinkage, chromatin condensation, membrane blebbing) or necrosis (cell swelling, membrane rupture).

Q5: My this compound formulation appears to be aggregating. How can I prevent this?

A5: Aggregation can reduce the efficacy of your this compound formulation. To prevent this, ensure proper formulation of your nanoparticles. Using stabilizing agents like polyethylene glycol (PEG) can help prevent aggregation and improve colloidal stability. It is also important to properly store your formulation according to the manufacturer's instructions.

Data Presentation

Table 1: Summary of Laser Parameters for this compound PTT

ApplicationWavelength (nm)Power Density (W/cm²)Irradiation TimeReference
In Vitro8080.5 - 2.05 - 10 min
In Vitro7931.05 min
In Vivo8081.5 - 2.05 - 10 min
In Vivo7932.010 min

Table 2: Representative In Vitro Cytotoxicity of this compound PTT

Cell LineThis compound ConcentrationLaser Power (W/cm²)Cell Viability (%)Reference
MDA-MB-23110 µM (as IR820)2.0Significantly Reduced
MCF-760 µM (as IR820)14.1~42%
4T10.05 - 5 µg/mL0.5Dose-dependent decrease
HeLa30 µg/mLNot specified~38%

Experimental Protocols

In Vitro Photocytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of your this compound formulation. Incubate for a predetermined time (e.g., 4 hours) to allow for cellular uptake.

  • Irradiation: Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes). Include control groups: untreated cells, cells with this compound only (no laser), and cells with laser only (no this compound).

  • Incubation: Return the plate to the incubator and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Cellular Uptake Analysis by Flow Cytometry
  • Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Treatment: Treat the cells with your fluorescently-labeled this compound nanoparticles at various concentrations for different time points.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Resuspension: Resuspend the cells in flow cytometry buffer.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence intensity corresponds to the cellular uptake of the nanoparticles.

In Vivo Photothermal Therapy Study in a Mouse Model
  • Tumor Inoculation: Subcutaneously inoculate tumor cells (e.g., 4T1) into the flank of mice. Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Treatment Administration: Intravenously inject the mice with the this compound nanoparticle formulation. Include control groups receiving saline or free IR820.

  • Tumor Accumulation Monitoring: If possible, monitor the accumulation of the nanoparticles at the tumor site using an in vivo imaging system at different time points post-injection to determine the optimal time for laser irradiation.

  • Laser Irradiation: At the determined optimal time point (e.g., 24 hours post-injection), anesthetize the mice and irradiate the tumor area with an 808 nm laser at a predetermined power density (e.g., 1.5 W/cm²) for a specific duration (e.g., 10 minutes).

  • Tumor Growth Monitoring: Measure the tumor volume every few days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Mandatory Visualizations

Signaling Pathway of this compound Induced Apoptosis

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis_cascade Apoptosis Cascade This compound This compound Hyperthermia Hyperthermia This compound->Hyperthermia Heat Generation NIR_Laser NIR Laser (e.g., 808 nm) NIR_Laser->Hyperthermia Mitochondrial_Damage Mitochondrial Damage Hyperthermia->Mitochondrial_Damage Caspase9 Caspase-9 Activation Mitochondrial_Damage->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of apoptosis induced by this compound mediated PTT.

Experimental Workflow for In Vitro Photocytotoxicity

In_Vitro_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_IR820_Ptx Add this compound Formulation Incubate_Overnight->Add_IR820_Ptx Incubate_Uptake Incubate for Cellular Uptake Add_IR820_Ptx->Incubate_Uptake NIR_Irradiation NIR Laser Irradiation Incubate_Uptake->NIR_Irradiation Incubate_Post_Treatment Incubate for 24-48h NIR_Irradiation->Incubate_Post_Treatment MTT_Assay Perform MTT Assay Incubate_Post_Treatment->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Analyze Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro photocytotoxicity assessment of this compound.

Logical Relationship of Key Experimental Parameters

Experimental_Parameters cluster_inputs Input Parameters cluster_outcomes Experimental Outcomes Laser_Wavelength Laser Wavelength Temperature_Increase Temperature Increase Laser_Wavelength->Temperature_Increase influences Laser_Power Laser Power Laser_Power->Temperature_Increase influences IR820_Concentration This compound Concentration IR820_Concentration->Temperature_Increase influences Irradiation_Time Irradiation Time Irradiation_Time->Temperature_Increase influences Cell_Viability Cell Viability Temperature_Increase->Cell_Viability determines Tumor_Regression Tumor Regression Cell_Viability->Tumor_Regression correlates with

Caption: Interrelationship of key parameters in this compound PTT experiments.

References

enhancing tumor accumulation of IR820-Ptx nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for IR820-Ptx Nanoparticle Research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the tumor accumulation of this compound nanoparticles in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Problem: Low or Inconsistent Nanoparticle Yield and Drug Loading

Question: We are experiencing low yields and inconsistent paclitaxel (Ptx) and IR820 loading during nanoparticle synthesis. What could be the cause?

Answer: Several factors during the formulation process can affect yield and loading efficiency. The nanoprecipitation technique is commonly used for creating polymeric nanoparticles like those from PLGA.[1]

Possible Causes & Recommended Solutions:

  • Solvent/Anti-solvent Miscibility: Incomplete or too-rapid mixing of the organic and aqueous phases can lead to premature aggregation and poor encapsulation. Ensure the solvents are fully miscible and that the organic phase is added drop-wise to the aqueous phase under consistent stirring.[2]

  • Polymer and Drug Concentrations: The ratio of polymer to drug is critical. An excessively high drug concentration relative to the polymer may result in low encapsulation efficiency.[3] Optimization using a Design of Experiment (DoE) approach, such as a Box-Behnken design, can help identify the optimal concentrations of polymer and surfactant.[4]

  • Sonication/Homogenization Parameters: Inconsistent energy input during size reduction steps can lead to variable nanoparticle formation and drug encapsulation. Calibrate your sonicator and use consistent cycles and power settings for each batch.[4]

  • Purification Method: Loss of nanoparticles during purification steps like centrifugation or ultrafiltration can significantly reduce final yield. Ensure that centrifugation speeds and filtration membrane molecular weight cut-offs are optimized for your specific nanoparticle size to prevent discarding the product.

Problem: Poor Nanoparticle Stability in Storage or Physiological Media

Question: Our this compound nanoparticles are aggregating or showing a significant change in size and polydispersity index (PDI) after formulation. Why is this happening and how can we fix it?

Answer: Nanoparticle stability is crucial for effective delivery. Aggregation can lead to rapid clearance from circulation by the reticuloendothelial system (RES) and reduced tumor accumulation.

Possible Causes & Recommended Solutions:

  • Surface Charge: Nanoparticles with a neutral or slightly negative zeta potential tend to be more stable in blood circulation and exhibit decreased protein binding. A highly negative surface charge, such as -40 mV, has been shown to result in stable nanoparticles. If your nanoparticles are aggregating, measure the zeta potential. You may need to modify the surface with charged polymers or lipids like DSPE-PEG.

  • PEGylation: A dense layer of polyethylene glycol (PEG) on the nanoparticle surface provides steric stabilization, preventing aggregation and reducing RES uptake. If you are already using PEG, consider optimizing its molecular weight and density on the surface.

  • IR820 Instability: Free IR820 dye is known for its short lifetime and instability in aqueous solutions. Encapsulating it within a polymeric core like PLGA or chemically conjugating it to Ptx can significantly enhance its stability. Studies show that while free IR820 absorbance decreases by over 38% in 9 days, the absorbance of this compound conjugate nanoparticles decreases by only about 17%.

  • Storage Conditions: IR820-PLGA nanoparticles have demonstrated good stability for up to 30 days when stored properly. Lyophilizing the nanoparticles with a cryoprotectant (e.g., mannitol) can improve long-term stability. Store nanoparticles at 4°C in the dark to prevent degradation of IR820.

Problem: Low Tumor Accumulation and Weak Fluorescence Signal In Vivo

Question: Despite successful formulation, we observe a weak fluorescence signal from the tumor site after intravenous injection. How can we enhance tumor accumulation?

Answer: Low tumor accumulation is a common challenge. It can stem from nanoparticle properties, the biological environment of the tumor model, or the experimental design. The primary mechanism for passive accumulation is the Enhanced Permeability and Retention (EPR) effect.

Possible Causes & Recommended Solutions:

  • Suboptimal Nanoparticle Size: For effective EPR-mediated accumulation, nanoparticles should generally be between 10 and 200 nm. Particles smaller than 10 nm are cleared by the kidneys, while those larger than 200 nm are rapidly cleared by the liver and spleen. Verify your nanoparticle size using Dynamic Light Scattering (DLS).

  • Rapid Systemic Clearance: If nanoparticles are cleared from circulation too quickly, they won't have time to accumulate in the tumor. Modifying the surface with PEG helps prolong circulation time.

  • Timing of Imaging: The peak tumor accumulation time can vary. For IR820-PLGA nanoparticles, maximal accumulation has been reported at or before 24 hours post-injection. For other formulations, peak times of 12 hours have been observed. Conduct a time-course imaging study (e.g., at 3, 6, 12, 24, and 48 hours) to determine the optimal imaging window for your specific nanoparticles and tumor model.

  • Tumor Model Variability: The EPR effect is highly dependent on the tumor type and its vasculature. Some tumor models have less "leaky" vasculature, leading to poor nanoparticle accumulation.

  • Active Targeting Strategies:

    • Ligand Conjugation: Modify the nanoparticle surface with ligands that bind to overexpressed receptors on cancer cells, such as folic acid (FA) for folate receptor-positive tumors.

    • Magnetic Guidance: For nanoparticles incorporating superparamagnetic iron oxide (SPIOs), an external magnetic field can be used to guide and concentrate the nanoparticles at the tumor site.

    • Enhanced EPR (E²PR): Co-administration of vascular-active agents (like TNF-α or microtubule-destabilizing drugs) can temporarily increase vascular permeability in the tumor, potentially boosting nanoparticle accumulation by more than 20-fold.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties to optimize for this compound nanoparticles?

A1: The most critical properties are size, surface charge (zeta potential), and drug loading/encapsulation efficiency. These factors collectively influence the stability, circulation half-life, and tumor accumulation of the nanoparticles. A summary of reported values for different formulations is provided below.

PropertyIR820-PLGA NPsThis compound Conjugate NPsNC-SPIOs-IR820-PTX
Hydrodynamic Diameter 60 ± 10 nm to 103 ± 8 nm~135 nmNot Specified
Zeta Potential -40 ± 6 mV-21.9 mVNot Specified
Encapsulation Efficiency ~90% (for IR820)Not Applicable (Conjugate)Not Specified
Drug Loading Capacity ~18% (for IR820)95.7% (IR820 and Ptx)Not Specified
Polydispersity Index (PDI) < 0.20.006Not Specified

Q2: How does the Enhanced Permeability and Retention (EPR) effect work and how can I leverage it?

A2: The EPR effect is a phenomenon where nanoparticles of a certain size accumulate preferentially in tumor tissue. This occurs because tumor blood vessels are poorly formed and "leaky," allowing nanoparticles to pass from the bloodstream into the tumor interstitium. Additionally, tumors often have poor lymphatic drainage, which causes the nanoparticles to be retained in the tumor for an extended period. To leverage this, ensure your nanoparticles have a diameter between 10-200 nm and a sufficiently long circulation time (achieved via PEGylation) to allow for extravasation into the tumor.

Q3: Should I use active or passive targeting to enhance accumulation?

A3: The choice depends on your research goals and tumor model.

  • Passive Targeting (EPR-based): This is the most common strategy and relies on nanoparticle size and long circulation. It is broadly applicable but can be inefficient, with often less than 1% of the injected dose reaching the tumor.

  • Active Targeting: This involves adding a targeting moiety (e.g., antibody, folic acid) to the nanoparticle surface or using an external stimulus (e.g., magnetic field). This can improve specificity and cellular uptake once the nanoparticle has reached the tumor via the EPR effect. Combining passive and active targeting is often the most effective approach.

Q4: What is the purpose of conjugating IR820 directly to Paclitaxel?

A4: Creating an this compound conjugate that self-assembles into nanoparticles offers several advantages. It creates a "carrier-free" system, which dramatically increases the drug loading capacity (up to 95.7%) compared to encapsulation in polymers. This approach also solves the poor water solubility of Ptx and improves the stability and short lifetime of the IR820 dye.

Q5: Can the fluorescence from IR820 be used for quantitative biodistribution studies?

A5: While fluorescence imaging is excellent for visualizing nanoparticle localization in tumors in real-time, it is generally considered a qualitative or semi-quantitative method. Factors like tissue depth, autofluorescence, and dye stability can affect signal intensity. For precise quantitative biodistribution, it is recommended to use radiolabeled nanoparticles (e.g., with 125I or 3H) and measure radioactivity in excised organs and tumors. However, qualitative correlation between fluorescence imaging and radiolabeling has been observed. Be aware that attaching a fluorescent dye can sometimes alter the biodistribution of the original nanoparticle.

Experimental Protocols & Visualizations

Experimental Workflow for In Vivo Tumor Accumulation Study

The following diagram outlines the typical workflow for assessing the tumor accumulation of this compound nanoparticles.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vivo Experiment cluster_2 Phase 3: Ex Vivo Analysis A 1. Nanoparticle Synthesis (e.g., Nanoprecipitation) B 2. Physicochemical Characterization (DLS, TEM, Zeta Potential) A->B C 3. Tumor Model Establishment (e.g., Subcutaneous Xenograft) B->C Proceed if NPs meet specs (Size, PDI, Stability) D 4. Intravenous Injection of this compound NPs C->D E 5. Real-Time Fluorescence Imaging (e.g., 3, 6, 12, 24, 48h) D->E F 6. Euthanasia & Organ Harvest (Tumor, Liver, Spleen, etc.) E->F At final timepoint G 7. Ex Vivo Imaging of Organs F->G H 8. (Optional) Quantitative Analysis (e.g., HPLC, Radioactivity Counting) G->H G cluster_NP Nanoparticle Properties cluster_Bio Biological Factors Goal Enhanced Tumor Accumulation Size Size (10-200 nm) EPR EPR Effect Size->EPR enables Surface Surface Chemistry (PEGylation, Charge) RES RES Clearance Surface->RES modulates Stability Stability Stability->EPR enables Targeting Targeting Ligands Targeting->Goal improves specificity RES->Goal hinders EPR->Goal enables passive targeting TME Tumor Microenvironment TME->EPR influences

References

Technical Support Center: Scaling Up IR820-Ptx Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of IR820-Paclitaxel (Ptx) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scaling up of IR820-Ptx synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up efforts.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency • Incomplete activation of IR820 or Ptx.• Non-optimal reaction pH or temperature.• Steric hindrance.• Reagent degradation.• Ensure complete activation of carboxylic acid or amine groups using appropriate reagents (e.g., EDC/NHS).• Optimize the reaction pH to facilitate nucleophilic attack (typically pH 7.4-8.5 for amine-reactive esters).• Adjust the reaction temperature; some reactions may benefit from slightly elevated temperatures, while others require cooling to prevent degradation.• Consider using a linker to reduce steric hindrance between IR820 and Ptx.• Use fresh reagents and store them under recommended conditions to prevent degradation.
Product Degradation (Loss of NIR Signal or Ptx Activity) • Photobleaching of IR820.• Hydrolysis of the ester linkage between IR820 and Ptx.• High temperatures during synthesis or purification.• Protect the reaction mixture from light, especially during long reaction times.• Use anhydrous solvents to minimize hydrolysis.• Control the pH to avoid conditions that promote ester hydrolysis (highly acidic or basic).• Perform reactions and purification at controlled, and if necessary, reduced temperatures.
Formation of Aggregates • Hydrophobicity of the this compound conjugate.[1] • High concentration of the conjugate.• Use of stabilizing agents such as Pluronic F-127, polyvinyl alcohol (PVA), or poloxamer 407 can improve solubility and stability.[2][3]• Optimize the solvent system to improve the solubility of the conjugate.• Control the concentration of the conjugate during self-assembly into nanoparticles.
Inconsistent Nanoparticle Size and Polydispersity Index (PDI) • Variation in process parameters (e.g., stirring speed, solvent addition rate).• Fluctuation in temperature.• Inconsistent concentrations of polymer or drug.• Precisely control all process parameters. For nanoprecipitation, the rate of addition of the organic phase to the aqueous phase is critical.[4]• Maintain a constant temperature throughout the nanoparticle formation process.• Ensure accurate and consistent concentrations of all components in each batch.[4]
Difficulty in Purification at Scale • Co-precipitation of unreacted starting materials.• Similar solubility profiles of the product and impurities.• For nanoparticle formulations, dialysis is a common purification method. Ensure an adequate molecular weight cutoff (MWCO) for the dialysis membrane.• Tangential flow filtration (TFF) can be a more scalable alternative to dialysis for nanoparticle purification.• For the conjugate itself, column chromatography may be necessary, but can be challenging to scale. Consider reverse-phase chromatography with an appropriate solvent gradient.
Low Yield • Product loss during purification steps.• Inefficient reaction conditions.• Optimize purification methods to minimize product loss. For example, in chromatography, carefully select the stationary and mobile phases.• Re-evaluate and optimize reaction stoichiometry, catalyst, and reaction time to maximize conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound synthesis?

A1: The main challenges include maintaining batch-to-batch consistency, ensuring product stability, achieving efficient purification, and controlling the physicochemical properties of the final product, especially when formulated as nanoparticles. The inherent instability of the IR820 dye and the poor water solubility of paclitaxel are key factors that need to be managed.

Q2: How can I improve the stability of the IR820 dye during synthesis?

A2: IR820 is susceptible to degradation, especially in aqueous solutions and when exposed to light. To improve stability, it is recommended to work in low-light conditions, use anhydrous solvents where possible, and consider conjugation strategies that shield the dye molecule, such as encapsulation within a nanoparticle.

Q3: What methods can be used to form this compound nanoparticles?

A3: Common methods for forming this compound nanoparticles include nanoprecipitation (also known as the solvent displacement method) and emulsion-based techniques. In nanoprecipitation, a solution of the this compound conjugate in a water-miscible organic solvent is rapidly added to an aqueous phase under stirring, causing the nanoparticles to self-assemble.

Q4: How do I control the size of the this compound nanoparticles during scale-up?

A4: The size of the nanoparticles is influenced by several factors, including the concentration of the polymer and the drug, the ratio of the organic to the aqueous phase, the rate of mixing, and the type and concentration of any stabilizing agents used. To control nanoparticle size during scale-up, it is crucial to maintain precise control over these parameters.

Q5: What are the critical quality control parameters for the final this compound product?

A5: Critical quality control parameters include:

  • Purity: Assessed by HPLC to determine the percentage of the desired conjugate and the presence of any impurities.

  • Identity: Confirmed by mass spectrometry and NMR.

  • Drug-to-Dye Ratio: If applicable, this can be determined using UV-Vis spectroscopy by measuring the absorbance at the characteristic wavelengths for IR820 and Ptx.

  • For Nanoparticles:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Indicates the surface charge and stability of the nanoparticle dispersion.

    • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Encapsulation Efficiency and Drug Load: Determined by separating the encapsulated drug from the free drug and quantifying the amount of each.

Experimental Protocols

Synthesis of this compound Conjugate

This protocol describes a general method for the esterification of IR820-COOH with Paclitaxel.

  • Activation of IR820-COOH: Dissolve IR820-COOH, N-hydroxysuccinimide (NHS), and dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent such as dimethylformamide (DMF). The molar ratio is typically 1:1.2:1.2 (IR820-COOH:NHS:DCC/EDC).

  • Reaction: Stir the mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • Conjugation: In a separate flask, dissolve Paclitaxel (PTX) and 4-dimethylaminopyridine (DMAP) in anhydrous DMF. Add the activated IR820-NHS ester solution to the PTX solution.

  • Incubation: Allow the reaction to proceed for 24-48 hours at room temperature, protected from light.

  • Purification: The crude product can be purified by dialysis against a suitable solvent to remove unreacted starting materials and byproducts, followed by lyophilization. Further purification may be achieved by column chromatography.

Preparation of this compound Self-Assembled Nanoparticles

This protocol outlines the formation of nanoparticles using the dialysis method.

  • Dissolution: Dissolve the purified this compound conjugate (e.g., 5 mg) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) (e.g., 2 mL).

  • Dialysis: Transfer the solution into a dialysis bag with an appropriate molecular weight cutoff (MWCO), for example, 1000 Da.

  • Self-Assembly: Dialyze the solution against distilled water for 24 hours. The water should be changed several times during this period. As the organic solvent is gradually replaced by water, the hydrophobic this compound conjugate will self-assemble into nanoparticles.

  • Collection: Collect the resulting nanoparticle suspension from the dialysis bag.

  • Characterization: Characterize the nanoparticles for size, PDI, zeta potential, and morphology.

Data Presentation

Impact of Process Parameters on Nanoparticle Size

The following table summarizes the general effects of key process parameters on the final nanoparticle size, based on studies of paclitaxel-loaded polymeric nanoparticles.

Parameter Effect of Increase on Nanoparticle Size Reason
Drug Concentration IncreaseHigher drug content leads to larger nanoparticle cores.
Polymer Concentration IncreaseIncreased viscosity of the organic phase can lead to larger emulsion droplets or less efficient nanoprecipitation, resulting in larger particles.
Stabilizer (e.g., PVA) Concentration IncreaseHigher concentrations of stabilizer can lead to a thicker coating on the nanoparticle surface, increasing the overall hydrodynamic diameter.
Sonication Time Decrease (up to a point)Increased sonication energy breaks down larger particles into smaller ones. However, excessive sonication can lead to particle aggregation.
Organic to Aqueous Phase Ratio Optimization requiredThis ratio affects the rate of solvent diffusion and thus the kinetics of nanoparticle formation. An optimal ratio needs to be determined experimentally.

Visualizations

Experimental Workflow for this compound Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_formulation Nanoparticle Formulation cluster_characterization Characterization A IR820-COOH Activation (EDC/NHS in DMF) C Conjugation Reaction (24-48h, RT, Dark) A->C B Paclitaxel Solution (DMAP in DMF) B->C D Dialysis / Chromatography C->D Crude Product E Lyophilization D->E F Dissolve in DMSO E->F Purified this compound G Dialysis against Water F->G H DLS (Size, PDI) G->H Nanoparticle Suspension I TEM/SEM (Morphology) G->I J UV-Vis (Drug Load) G->J K Zeta Potential G->K

Caption: Workflow for this compound synthesis, purification, and nanoparticle formulation.

Signaling Pathway of this compound Mediated Chemo-Photothermal Therapy

G cluster_delivery Delivery & Uptake cluster_therapy Therapeutic Action A This compound Nanoparticle (Systemic Administration) B Tumor Accumulation (EPR Effect) A->B C Cellular Internalization B->C D NIR Laser Irradiation (808 nm) C->D F Paclitaxel Release C->F Enzymatic/pH cleavage E Hyperthermia (Photothermal Effect) D->E IR820 absorbs light H Apoptosis / Cell Death E->H G Microtubule Stabilization F->G G->H

Caption: Dual mechanism of action for this compound nanoparticles.

References

Technical Support Center: Minimizing Photobleaching of IR820 Dye

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IR820 dye. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize photobleaching in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve optimal performance and reproducibility with IR820.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for IR820 dye?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light. This results in the loss of its ability to fluoresce, leading to a diminished signal during imaging experiments. For IR820, a near-infrared cyanine dye, photobleaching can significantly impact the quality and reliability of experimental data, especially in applications requiring long-term or repeated imaging.

Q2: What are the primary causes of IR820 photobleaching?

A2: The primary cause of photobleaching for IR820 and other cyanine dyes is the interaction of the excited-state dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS), particularly singlet oxygen.[1] These highly reactive molecules can then attack the dye, leading to its degradation. The rate of photobleaching is influenced by several factors, including:

  • High intensity of excitation light: More intense light leads to a higher rate of excitation and, consequently, a higher probability of photobleaching.

  • Prolonged exposure to light: The longer the dye is illuminated, the more photobleaching will occur.

  • Presence of oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including IR820.

Q3: Can I use antioxidants to reduce IR820 photobleaching?

A3: Yes, antioxidants are effective in reducing photobleaching by scavenging reactive oxygen species. Commonly used antioxidants for fluorescence microscopy include:

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant that can quench singlet oxygen.

  • Trolox: A water-soluble analog of Vitamin E that is a potent ROS scavenger.

  • n-propyl gallate (NPG): Another commonly used antifade reagent.

Q4: Are there commercially available antifade mounting media that work with IR820?

A4: Yes, many commercial antifade mounting media are available and can be effective in reducing photobleaching of near-infrared dyes. These formulations often contain a mixture of antioxidants and other stabilizers. It is recommended to test a few different options to find the one that works best for your specific experimental conditions and imaging setup.

Q5: How does the choice of imaging parameters affect photobleaching?

A5: Optimizing your imaging parameters is one of the most effective ways to minimize photobleaching. Key parameters to consider are:

  • Laser Power/Illumination Intensity: Use the lowest possible intensity that still provides a sufficient signal-to-noise ratio.

  • Exposure Time: Use the shortest possible exposure time for your camera to capture a clear image.

  • Time-lapse Interval: Increase the time between acquisitions if your experiment allows, to reduce the total light exposure.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to IR820 photobleaching.

Problem Possible Cause Solution
Rapid signal loss during imaging High illumination intensityReduce the laser power or lamp intensity to the minimum required for a good signal.
Prolonged exposure timeDecrease the camera exposure time. For time-lapse imaging, increase the interval between frames.
High oxygen concentrationUse an oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging medium for live-cell imaging. For fixed samples, use a mounting medium with antifade reagents.
High background fluorescence Non-specific antibody bindingOptimize your blocking and washing steps in immunofluorescence protocols.
Autofluorescence of the sampleUse appropriate spectral unmixing techniques if available on your microscope. Consider using a dye with a longer emission wavelength if autofluorescence is problematic in the near-infrared spectrum.
Inconsistent fluorescence intensity between samples Differential photobleachingEnsure all samples are imaged under identical illumination conditions (laser power, exposure time, etc.). Image a control sample at the beginning and end of your imaging session to assess the extent of photobleaching.
Variation in dye concentrationEnsure consistent labeling and washing procedures across all samples.

Quantitative Data on Photostability

The photostability of fluorescent dyes can be quantified by their photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination).

Table 1: Comparison of Photobleaching Half-Times for IR820 and ICG

ConditionIR820 Half-Time (minutes)ICG Half-Time (minutes)
In aqueous solution with light exposureApproximately double that of ICG[2]-

Note: This data is based on a comparative study and the absolute half-life values can vary depending on the specific experimental conditions.

Table 2: Effect of Antioxidants on Photobleaching Lifetime (PBLT) of Fluorescent Dyes (General Reference)

AntioxidantConcentrationEffect on PBLT
Trolox0.1 - 1 mMGenerally increases PBLT[3]
Ascorbic Acid1 - 10 mMGenerally increases PBLT[3]
n-propyl gallate (NPG)µM to 10 mMGenerally increases PBLT[3]

Note: The optimal concentration of antioxidants can be cell-type and dye-dependent. It is recommended to perform a titration to find the optimal concentration for your experiment.

Experimental Protocols

Protocol 1: Quantitative Assessment of IR820 Photostability

This protocol describes a method to quantify the photobleaching rate of IR820 in solution.

Materials:

  • IR820 dye

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or fluorescence microscope with a camera

  • Quartz cuvettes (for spectrofluorometer) or microscope slides and coverslips

  • Antioxidants of choice (e.g., Ascorbic Acid, Trolox)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of IR820 in DMSO (e.g., 1 mM).

    • Dilute the stock solution in PBS to a final concentration of 1 µM.

    • To test the effect of antioxidants, prepare parallel samples containing the desired concentration of the antioxidant.

  • Instrumentation Setup:

    • Spectrofluorometer: Set the excitation and emission wavelengths to the maximum for IR820 (typically around 780-820 nm for excitation and 830-850 nm for emission).

    • Fluorescence Microscope: Select the appropriate laser line and filter set for IR820. Set the illumination intensity to a constant and reproducible level.

  • Photobleaching Measurement:

    • Place the sample in the instrument.

    • Continuously illuminate the sample and record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.

    • Fit the data to a single exponential decay curve to determine the photobleaching half-life.

Protocol 2: Immunofluorescence Staining with IR820-conjugated Secondary Antibodies

This protocol provides a general workflow for immunofluorescence staining using IR820-conjugated secondary antibodies, with specific considerations to minimize photobleaching.

Materials:

  • Fixed cells or tissue sections on slides

  • Primary antibody

  • IR820-conjugated secondary antibody

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Antifade mounting medium

Procedure:

  • Permeabilization and Blocking:

    • Permeabilize and block the samples in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing:

    • Wash the samples three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate with the IR820-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the samples three times with wash buffer for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped for near-infrared imaging.

    • Crucially, to minimize photobleaching:

      • Locate the region of interest using a lower magnification or transmitted light.

      • Use the lowest possible laser power and shortest exposure time that provide a clear image.

      • Acquire images promptly after focusing.

Visualizations

Caption: Mechanism of IR820 photobleaching and the role of antioxidants.

Troubleshooting_Workflow Start Start: Experiencing Rapid Signal Loss Check_Illumination Step 1: Check Illumination Settings Start->Check_Illumination Reduce_Power Reduce Laser Power / Illumination Intensity Check_Illumination->Reduce_Power Is intensity high? Reduce_Exposure Decrease Camera Exposure Time Check_Illumination->Reduce_Exposure Is exposure long? Check_Environment Step 2: Evaluate Sample Environment Reduce_Power->Check_Environment Reduce_Exposure->Check_Environment Use_Antifade Use Antifade Mounting Medium (Fixed Samples) Check_Environment->Use_Antifade Use_Antioxidants Add Antioxidants to Media (Live Cells) Check_Environment->Use_Antioxidants Check_Protocol Step 3: Review Staining Protocol Use_Antifade->Check_Protocol Use_Antioxidants->Check_Protocol Optimize_Blocking Optimize Blocking/Washing Steps Check_Protocol->Optimize_Blocking High background? Titrate_Antibody Titrate Antibody Concentrations Check_Protocol->Titrate_Antibody Weak signal? End End: Photobleaching Minimized Optimize_Blocking->End Titrate_Antibody->End

Caption: Troubleshooting workflow for minimizing IR820 photobleaching.

References

troubleshooting inconsistent results in IR820-Ptx studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with IR820-Ptx.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to inconsistent results in this compound experiments.

Q1: My this compound solution appears aggregated or precipitates over time. What could be the cause and how can I prevent this?

A: Aggregation of this compound nanoparticles is a common issue that can significantly impact experimental results. Here are the likely causes and solutions:

  • Poor Nanoparticle Formulation: The stability of the this compound conjugate is highly dependent on its formulation. Issues with the nanoparticle composition, surface charge, or the conjugation chemistry can lead to aggregation.

    • Troubleshooting:

      • Characterize your nanoparticles: Before each experiment, characterize the size, polydispersity index (PDI), and zeta potential of your this compound nanoparticles using techniques like Dynamic Light Scattering (DLS). A high PDI value indicates a broad size distribution and potential aggregation.[1]

      • Optimize formulation: If you are preparing the nanoparticles in-house, you may need to adjust the polymer-to-drug ratio, the type of solvent used, or the purification method.

      • Storage conditions: Store nanoparticle solutions at the recommended temperature (typically 4°C) and protect them from light. Avoid repeated freeze-thaw cycles. Some studies have shown that nanoparticle-encapsulated IR820 has better stability in aqueous solutions compared to free IR820.[2]

  • Interaction with Culture Media: Components in the cell culture medium, such as salts and proteins, can interact with the nanoparticles and cause them to aggregate.

    • Troubleshooting:

      • Pre-test stability: Before treating your cells, incubate the this compound nanoparticles in the complete cell culture medium you plan to use for the duration of your experiment and visually inspect for any precipitation. You can also re-measure the particle size using DLS to check for aggregation.

      • Serum concentration: High serum concentrations can sometimes lead to nanoparticle aggregation. While serum is necessary for most cell cultures, you could test if a lower serum concentration (while still maintaining cell viability) improves nanoparticle stability.

Q2: I am observing high variability in cell death between replicate wells after photothermal/photodynamic therapy (PTT/PDT). What are the possible reasons?

A: High variability in PTT/PDT experiments often points to inconsistencies in light delivery or nanoparticle uptake.

  • Uneven Light Distribution: The efficacy of PTT/PDT is directly dependent on the light dose delivered to the cells.

    • Troubleshooting:

      • Calibrate your light source: Ensure your laser or LED light source provides a uniform beam across all wells of your culture plate. Use a power meter to map the light intensity at different points of the illumination area.

      • Consistent positioning: The distance between the light source and the cell culture plate must be identical for all experiments.

      • Avoid shadowing: Ensure that nothing is obstructing the light path to any of the wells.

      • Fractionated light delivery: Some studies suggest that delivering the total light dose in fractions with a dark interval in between can improve the efficacy and consistency of PDT by allowing for tissue reoxygenation.[3]

  • Variable Nanoparticle Uptake: Differences in the number of nanoparticles taken up by cells in different wells will lead to variable responses.

    • Troubleshooting:

      • Cell density: The density of the cells at the time of treatment can influence nanoparticle uptake.[2][4] Ensure that you seed the same number of cells in each well and that the cells are in the logarithmic growth phase when you add the nanoparticles.

      • Incubation time: Optimize the incubation time for nanoparticle uptake. A time-course experiment can help determine the point of maximum and consistent uptake for your specific cell line.

      • Washing steps: Be gentle during washing steps to avoid dislodging cells, which would alter the cell number and lead to variability.

Q3: The cytotoxic effect of my this compound is lower than expected, even with light activation. What should I check?

A: Lower-than-expected cytotoxicity can be due to a number of factors, from the stability of the components to the experimental parameters.

  • IR820 Degradation: Free IR820 is susceptible to degradation, especially when exposed to light and certain storage conditions.

    • Troubleshooting:

      • Fresh preparations: Prepare this compound solutions fresh for each experiment whenever possible.

      • Proper storage: Store stock solutions in the dark at the recommended temperature.

      • Nanoparticle encapsulation: Encapsulating IR820 in nanoparticles can significantly improve its stability.

  • Suboptimal Light Parameters: The wavelength, power, and duration of light exposure are critical for activating the IR820.

    • Troubleshooting:

      • Wavelength: Ensure your light source emits at a wavelength that overlaps with the absorption peak of IR820 (around 820 nm).

      • Power and duration: The total energy delivered (fluence) is a product of power density and time. You may need to optimize these parameters for your specific cell line and nanoparticle concentration. A dose-response curve with varying light doses can help determine the optimal conditions.

  • Low Paclitaxel Release: If the linker between IR820 and Paclitaxel is not efficiently cleaved upon light activation, the chemotherapeutic effect will be diminished.

    • Troubleshooting:

      • Sufficient ROS generation: The cleavage is often dependent on reactive oxygen species (ROS) generated by the IR820. Ensure your light dose is sufficient for robust ROS production.

      • Linker chemistry: If you are synthesizing the conjugate, ensure the linker is designed for efficient cleavage under the experimental conditions.

Data Presentation

Table 1: Stability of IR820 in Different Formulations
FormulationStorage ConditionObservationReference
Free IR820 in aqueous solution4°C for 3 weeksLoss of absorption capabilities
IR820-PLGA Nanoparticles in aqueous solution4°C for 3 weeksOptical properties largely maintained
Free IR820 in aqueous solution72 hours at 37°C~90% released in a burst-like fashion within 12 hours
IR820-PLGA Nanoparticles in aqueous solution72 hours at 37°C<20% released in a sustained manner
IR820 in serumContinuous 793 nm laser irradiation for 60 minNo noticeable decrease in emission intensity
Table 2: IC50 Values of Paclitaxel in Different Breast Cancer Cell Lines (as a proxy for this compound)
Cell LineSubtypePaclitaxel IC50 (nM)Reference
SK-BR-3HER2+Not specified, but cytotoxicity observed
MDA-MB-231Triple Negative~10
T-47DLuminal A~5
MCF-7Luminal A3.5 µM
BT-474Luminal B19 nM

Note: The IC50 values for this compound conjugates may vary depending on the specific formulation and cell line. The data above for paclitaxel alone can serve as a starting point for determining appropriate concentration ranges for your experiments.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound with and without photothermal/photodynamic therapy.

Materials:

  • This compound nanoparticle solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Appropriate cancer cell line and culture medium

  • NIR laser or LED light source (e.g., 808 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound nanoparticle solution in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include control wells: cells with medium only (no treatment) and cells with medium containing the nanoparticle vehicle (if applicable).

    • Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for nanoparticle uptake.

  • Light Irradiation:

    • For the PTT/PDT groups, irradiate the designated wells with the NIR light source at a predetermined power density and duration.

    • Keep a parallel set of plates with the same treatments in the dark as a control for the chemotherapeutic effect of Paclitaxel alone.

  • MTT Addition:

    • After irradiation (or at the equivalent time point for the dark control), add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control cells.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound nanoparticle solution

  • 6-well cell culture plates

  • Appropriate cancer cell line and culture medium

  • NIR laser or LED light source

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and light irradiation as described in the MTT assay protocol. Include appropriate controls (untreated, light only, this compound only).

  • Cell Harvesting:

    • After the desired incubation period post-treatment (e.g., 24 hours), collect both the floating and adherent cells.

    • For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins, such as those from the Bcl-2 family, after this compound treatment.

Materials:

  • This compound nanoparticle solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or light as in previous protocols. After treatment, wash cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathways in this compound Induced Apoptosis

The following diagram illustrates the key signaling pathways activated by this compound upon near-infrared light irradiation, leading to apoptosis. The treatment combines photodynamic/photothermal therapy (PDT/PTT) and chemotherapy.

IR820_Ptx_Signaling This compound Induced Apoptosis Signaling Pathways cluster_PDT Photodynamic/Photothermal Therapy cluster_Chemo Chemotherapy IR820_Ptx This compound (Nanoparticle) ROS Reactive Oxygen Species (ROS) IR820_Ptx->ROS NIR Light Heat Hyperthermia IR820_Ptx->Heat NIR Light Paclitaxel Paclitaxel (Released) IR820_Ptx->Paclitaxel ROS/Heat Cleavage NIR_Light NIR Light (e.g., 808 nm) Mitochondria Mitochondrial Damage ROS->Mitochondria Heat->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Bcl2_family Modulation of Bcl-2 Family Mitotic_Arrest->Bcl2_family Bcl2_family->Mitochondria Pro-apoptotic signaling Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade of this compound induced apoptosis.

Experimental Workflow for this compound Cytotoxicity Study

The following diagram outlines the general workflow for assessing the efficacy of this compound in cell culture.

Experimental_Workflow This compound In Vitro Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells NP_Treatment 2. Treat with this compound Cell_Culture->NP_Treatment Dark_Control 3a. Dark Incubation (Chemotherapy Control) NP_Treatment->Dark_Control Light_Treatment 3b. NIR Light Irradiation (Combined Therapy) NP_Treatment->Light_Treatment MTT 4a. Cell Viability (MTT Assay) Dark_Control->MTT Apoptosis_Assay 4b. Apoptosis (Annexin V/PI) Dark_Control->Apoptosis_Assay Western_Blot 4c. Protein Expression (Western Blot) Dark_Control->Western_Blot Light_Treatment->MTT Light_Treatment->Apoptosis_Assay Light_Treatment->Western_Blot Troubleshooting_Logic Troubleshooting Inconsistent PTT/PDT Results Start Inconsistent Results Check_NP Check Nanoparticle Stability & Characterization Start->Check_NP Check_Light Check Light Source & Delivery Check_NP->Check_Light NP OK Solution_NP Re-formulate or re-disperse nanoparticles. Verify size, PDI, and zeta potential. Check_NP->Solution_NP Issue Found Check_Cells Check Cell Culture Parameters Check_Light->Check_Cells Light OK Solution_Light Calibrate light source. Ensure consistent distance and uniform illumination. Check_Light->Solution_Light Issue Found Solution_Cells Standardize cell seeding density and incubation times. Handle cells gently. Check_Cells->Solution_Cells Issue Found End Consistent Results Check_Cells->End Cells OK Solution_NP->Start Re-test Solution_Light->Start Re-test Solution_Cells->Start Re-test

References

Technical Support Center: Optimizing IR820-Ptx Nanoparticle Drug Loading

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of IR820-Ptx nanoparticles, with a focus on enhancing drug loading capacity.

Frequently Asked Questions (FAQs)

Q1: What are the key definitions I should know when working with drug-loaded nanoparticles?

A1: Understanding the following terms is crucial for evaluating your nanoparticle formulation:

  • Encapsulation Efficiency (EE%): This represents the percentage of the initial drug that is successfully incorporated into the nanoparticles. It is calculated as: (Total drug added – free non-entrapped drug) / (Total drug added)[1]

  • Loading Capacity (LC%): This indicates the weight percentage of the nanoparticle that is composed of the encapsulated drug. It is calculated as: (Amount of total entrapped drug) / (Total nanoparticle weight)[1]

  • Yield: This refers to the percentage of the drug that is delivered from the amount encapsulated.[1]

Q2: What is a desirable particle size for drug delivery applications?

A2: For most drug delivery applications, nanoparticles should ideally be below 200 nm, and preferably ≤ 100 nm, to take advantage of the enhanced permeability and retention (EPR) effect for tumor targeting.[1] Nanoparticles smaller than 400 nm are also less likely to be cleared by the immune system.[1] It's important to note that as particle size decreases, the drug loading capacity may also decrease.

Q3: What are the main challenges in loading Paclitaxel (Ptx) and IR820 into nanoparticles?

A3: The primary challenges stem from the physicochemical properties of these two molecules:

  • Paclitaxel (Ptx): Ptx is a hydrophobic drug with poor water solubility (around 0.4 μg/mL), which makes its encapsulation into a stable aqueous nanoparticle formulation challenging.

  • IR820: This near-infrared dye has a short lifetime and is prone to rapid elimination from the body, which can limit its effectiveness as a photothermal agent. Its stability in aqueous solutions can also be a concern.

Q4: What are some common strategies to improve the drug loading of hydrophobic drugs like Paclitaxel?

A4: Several methods can be employed to increase the loading of hydrophobic drugs:

  • Polymer Conjugation: Covalently linking the drug to the polymer backbone before nanoparticle synthesis can significantly increase drug loading.

  • Formulation Optimization: Systematically adjusting parameters such as the amount of drug, polymer, and surfactant, as well as the type of solvent used, can have a significant impact on drug loading.

  • Co-solvent Addition: The addition of a co-solvent, such as hexane, during nanoprecipitation can help trap the hydrophobic drug, making it easier to be encapsulated within the polymer core.

  • Salting-Out Method: This technique involves using high salt concentrations to induce the co-precipitation of the drug and polymer, which can lead to very high drug loadings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to improve the drug loading capacity of this compound nanoparticles.

Problem Potential Cause(s) Suggested Solution(s)
Low Drug Loading Capacity (<5%) Poor miscibility between the drug and the polymer core.Suboptimal ratio of drug to polymer.Inefficient encapsulation method.Drug leakage during the purification process.Modify the polymer: Use a polymer with higher hydrophobicity to better accommodate Ptx. Consider using polymer-drug conjugates.Optimize the drug-to-polymer ratio: Systematically vary the ratio to find the optimal balance for maximum loading.Change the preparation method: Explore different techniques like nanoprecipitation, emulsion-solvent evaporation, or salting-out, as the chosen method significantly impacts loading.Refine the purification step: Use techniques like centrifugal filtration with an appropriate molecular weight cutoff to minimize the loss of nanoparticles while removing unencapsulated drug.
Low Encapsulation Efficiency (<70%) Rapid drug precipitation before nanoparticle formation.Use of an inappropriate solvent/antisolvent system.Insufficient stabilization of the formed nanoparticles.Control the mixing process: Rapid mixing, for instance, using a coaxial turbulent jet mixer, can enhance encapsulation by preventing the formation of large drug aggregates.Screen different solvents: The choice of organic solvent and its ratio to the aqueous phase is critical. Solvents like acetonitrile and tetrahydrofuran can influence nanoparticle properties.Optimize surfactant concentration: Surfactants like PVA or Pluronic F127 stabilize the nanoparticles and can improve encapsulation efficiency.
High Polydispersity Index (PDI > 0.3) Aggregation of nanoparticles.Formation of large drug crystals.Inconsistent mixing during preparation.Adjust surface charge: Modifying the nanoparticle surface with charged polymers like chitosan can prevent aggregation through electrostatic repulsion.Optimize surfactant concentration: Adequate surfactant coverage is crucial for preventing aggregation.Ensure uniform mixing: Use controlled and rapid mixing techniques to ensure homogenous nanoparticle formation.
Poor Stability of IR820 in the Formulation Degradation of the IR820 dye in the aqueous environment.Leakage of IR820 from the nanoparticles over time.Encapsulation within a hydrophobic core: Encapsulating IR820 within the core of a polymer like PLGA can protect it from degradation.Covalent conjugation: Creating an this compound conjugate can improve the stability of both molecules within the nanoparticle.Use of a core-shell structure: A lipid-polymer hybrid nanoparticle with a solid core can provide better stability for the encapsulated dye.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles via Nanoprecipitation

This protocol is a generalized procedure based on the nanoprecipitation method, which is commonly used for encapsulating hydrophobic drugs.

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetonitrile or acetone).

    • Add the desired amounts of IR820 and Paclitaxel (Ptx) to this polymer solution and mix until fully dissolved.

  • Nanoprecipitation:

    • Add the organic phase dropwise into an aqueous solution containing a surfactant (e.g., PVA or Pluronic F127) while stirring vigorously. The ratio of the organic to the aqueous phase should be optimized.

    • Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of stable nanoparticles.

  • Purification:

    • Purify the nanoparticle suspension to remove unencapsulated drug and excess surfactant. This can be done using methods like dialysis against deionized water or centrifugal filtration.

  • Characterization:

    • Analyze the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the drug loading capacity and encapsulation efficiency using a suitable analytical method such as HPLC or UV-Vis spectroscopy after dissolving a known amount of nanoparticles in a suitable solvent.

Protocol 2: Preparation of this compound Conjugate Nanoparticles

This advanced method involves synthesizing a conjugate of IR820 and Ptx to achieve a high and fixed drug loading ratio.

  • Synthesis of this compound Conjugate:

    • Chemically link IR820 and Paclitaxel through a cleavable linker (e.g., one that is sensitive to pH or specific enzymes found in the tumor microenvironment). This step requires expertise in organic synthesis.

  • Nanoparticle Formulation:

    • Dissolve the synthesized this compound conjugate in an appropriate organic solvent.

    • Use a self-assembly or nanoprecipitation method to form the nanoparticles. Due to the amphiphilic nature of some conjugates, they may self-assemble into nanoparticles in an aqueous solution.

  • Purification and Characterization:

    • Follow similar purification and characterization steps as described in Protocol 1. The drug loading in this case is determined by the stoichiometry of the conjugate.

Data Presentation

Table 1: Factors Influencing Drug Loading in Nanoparticle Formulations

Factor Effect on Drug Loading Reference
Drug Amount Increasing the initial drug amount can increase loading up to a saturation point, beyond which it may lead to drug precipitation and lower efficiency.
Polymer Amount Higher polymer concentration can increase the encapsulation capacity, but may also lead to larger particle sizes.
Polymer Molecular Weight The molecular weight of the polymer can affect the viscosity of the organic phase and the final nanoparticle structure, thereby influencing drug loading.
Solvent Type The choice of organic solvent (e.g., acetonitrile vs. tetrahydrofuran) affects the solubility of the drug and polymer, and the rate of nanoparticle formation, all of which impact drug loading.
Surfactant Concentration An optimal surfactant concentration is necessary to stabilize the nanoparticles and prevent drug expulsion, which can improve effective drug loading.

Table 2: Examples of Paclitaxel and IR820 Nanoparticle Formulations and their Performance

Nanoparticle Formulation Drug Loading Capacity (%) Encapsulation Efficiency (%) Particle Size (nm) Reference
IR820-PLGA NPs18%90%60 ± 10
This compound Conjugate NPs95.7% (total therapeutic agent)N/A (conjugate)~50
PGC-PTX + PTX NPsUp to 66.5 wt%Up to 99.8%N/A
Doxorubicin-PLA & CPT-PLA NPs>90% (loading efficiency)N/A~100
PTX-loaded cholanic acid-modified chitosan NPs10% (w/w)N/AN/A
PTX-encapsulated HO-GC NPsUp to 20%97%N/A

N/A: Data not available in the provided search results.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_purification Phase 3: Purification cluster_characterization Phase 4: Characterization organic_phase Prepare Organic Phase (Polymer + IR820 + Ptx in Solvent) nanoprecipitation Nanoprecipitation (Mix Organic & Aqueous Phases) organic_phase->nanoprecipitation aqueous_phase Prepare Aqueous Phase (Surfactant in Water) aqueous_phase->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation purification Purification (e.g., Centrifugal Filtration) evaporation->purification characterization Characterization (DLS, HPLC, etc.) purification->characterization

Caption: Experimental workflow for the preparation of this compound nanoparticles.

logical_relationship cluster_factors Formulation & Process Parameters cluster_outcomes Nanoparticle Properties drug_conc Drug Concentration dlc Drug Loading Capacity drug_conc->dlc ee Encapsulation Efficiency drug_conc->ee poly_conc Polymer Concentration poly_conc->dlc size Particle Size poly_conc->size solvent Solvent Choice solvent->dlc solvent->ee surfactant Surfactant Concentration surfactant->ee pdi Polydispersity surfactant->pdi mixing Mixing Rate mixing->ee mixing->pdi

Caption: Key factors influencing the properties of drug-loaded nanoparticles.

References

Technical Support Center: Enhancing the In Vivo Performance of IR820

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IR820, a near-infrared (NIR) fluorescent dye with significant potential in preclinical and translational research. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the short in vivo lifetime of IR820 and to provide practical solutions for improving its performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does the fluorescence signal of IR820 diminish quickly after in vivo administration?

A1: The short in vivo lifetime of IR820 is attributed to a combination of factors:

  • Rapid Clearance: Free IR820 is quickly cleared from the bloodstream primarily through the hepatobiliary and renal systems.[1][2]

  • Inherent Instability: As a cyanine dye, IR820 is susceptible to chemical degradation in aqueous environments, a process that can be accelerated in the complex biological milieu.

  • Aggregation-Caused Quenching (ACQ): In aqueous solutions, IR820 molecules have a tendency to aggregate, which leads to self-quenching of their fluorescence signal.[2]

Q2: How does binding to serum albumin affect IR820's properties?

A2: The interaction of IR820 with serum proteins, particularly albumin, is crucial for its in vivo performance. This binding leads to:

  • Enhanced Fluorescence: Association with albumin prevents IR820 from aggregating, thus reducing self-quenching and significantly increasing its fluorescence quantum yield.[2] In serum, the quantum yield of IR820 can be about seven times higher than in water.[1]

  • Increased Stability: The protein-bound form of IR820 exhibits greater stability compared to the free dye.

  • Longer Circulation: By forming a complex with the long-circulating albumin, the in vivo residence time of IR820 is extended.

Q3: What are the primary strategies to prolong the in vivo half-life of IR820?

A3: Two main strategies have proven effective in extending the in vivo lifetime of IR820:

  • Macromolecular Conjugation: Covalently attaching IR820 to macromolecules like polyethylene glycol (PEG) shields the dye from degradation and rapid clearance, significantly increasing its circulation time.

  • Nanoparticle Encapsulation/Complexation: Forming complexes with proteins like albumin or encapsulating IR820 within nanoparticles protects the dye from the surrounding environment and leverages the pharmacokinetic properties of the carrier.

Q4: What is the primary degradation pathway for IR820 in vivo?

A4: The degradation of heptamethine cyanine dyes like IR820 is primarily driven by photooxidation. The polymethine chain is susceptible to cleavage mediated by singlet oxygen, which is generated upon light excitation of the dye itself. This process leads to the breakdown of the chromophore and a loss of fluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with IR820.

Issue Potential Cause Troubleshooting Steps
Weak or No Fluorescence Signal Dye Aggregation: IR820 was dissolved in an inappropriate solvent or at too high a concentration.- Ensure IR820 is fully dissolved in a suitable solvent like DMSO or ethanol before dilution in aqueous buffers.- Prepare fresh solutions for each experiment.- Consider pre-incubating IR820 with serum albumin to prevent aggregation.
Rapid Clearance: The imaging timepoint is too late, and the majority of the free dye has been cleared.- For free IR820, perform imaging at earlier time points (e.g., within the first hour post-injection).- To enable later imaging windows, use a stabilized formulation of IR820 (e.g., PEGylated or albumin-bound).
Suboptimal Imaging Parameters: Incorrect excitation/emission filters or exposure times are being used.- Use appropriate filters for IR820 (Excitation max ~790-810 nm, Emission max ~820-840 nm).- Optimize exposure time and camera gain to maximize signal detection without saturating the detector.
High Background Signal / Low Signal-to-Noise Ratio (SNR) Autofluorescence: Tissues naturally exhibit some autofluorescence in the NIR range.- Image animals prior to IR820 injection to establish a baseline autofluorescence profile.- Use spectral unmixing techniques if your imaging system supports them.- Ensure the animal's diet is low in chlorophyll for several days prior to imaging to reduce gut autofluorescence.
Non-specific Dye Accumulation: Free IR820 can accumulate in tissues, leading to a high background.- Allow sufficient time for the clearance of non-specifically bound dye before imaging, if possible with your experimental design.- Utilize targeted formulations of IR820 to enhance accumulation at the site of interest.
Signal Instability or Photobleaching Photodegradation: Excessive exposure to excitation light is degrading the dye.- Minimize the duration and intensity of the excitation light during imaging.- Acquire images at predefined time points rather than continuous monitoring where possible.- Use a formulation of IR820 with enhanced photostability, such as an albumin complex.

Data Presentation

The following table summarizes the pharmacokinetic parameters of different IR820 formulations in mice, providing a clear comparison of their in vivo performance.

Formulation Distribution Half-life (t½α) Elimination Half-life (t½β) Reference
Free IR82013 minutes> 30 hours
IRPDcov (IR820-PEG conjugate)22 minutes> 30 hours
Indocyanine Green (ICG)2-4 minutes1.9 hours

Experimental Protocols

Protocol 1: Preparation of IR820-Albumin Complex

This protocol describes the formation of a non-covalent complex between IR820 and bovine serum albumin (BSA) to enhance its stability and fluorescence.

Materials:

  • IR820

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of IR820 in DMSO (e.g., 1 mg/mL).

  • Prepare a stock solution of BSA in PBS (e.g., 10 mg/mL).

  • In a microcentrifuge tube, add the desired amount of BSA solution.

  • While vortexing the BSA solution, slowly add the required volume of the IR820 stock solution to achieve the desired molar ratio (e.g., 1:1).

  • Incubate the mixture at room temperature for 30 minutes, protected from light.

  • The IR820-BSA complex is now ready for in vitro or in vivo use.

Protocol 2: Covalent Conjugation of IR820 to PEG (PEGylation)

This protocol outlines a general method for the covalent attachment of IR820 to an amine-terminated polyethylene glycol (PEG-NH2).

Materials:

  • IR820-NHS ester (or activate the carboxylic acid on IR820 using EDC/NHS chemistry)

  • Amine-terminated PEG (PEG-NH2) of desired molecular weight

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve IR820-NHS ester and PEG-NH2 in anhydrous DMF or DMSO.

  • Add a molar excess of TEA or DIPEA to the reaction mixture to act as a base.

  • Allow the reaction to proceed at room temperature for 4-24 hours with constant stirring, protected from light.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, purify the IR820-PEG conjugate by dialysis against PBS to remove unreacted starting materials and organic solvents.

  • Lyophilize the purified conjugate for storage.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of IR820.

G cluster_0 In Vivo Fate of Free IR820 IR820 Free IR820 Injected Clearance Rapid Clearance (Liver, Kidney) IR820->Clearance Aggregation Aggregation & Quenching IR820->Aggregation Degradation Chemical Degradation IR820->Degradation Signal_Loss Short Signal Lifetime Clearance->Signal_Loss Aggregation->Signal_Loss Degradation->Signal_Loss

Challenges with free IR820 in vivo.

G cluster_1 Strategies to Enhance IR820 Lifetime IR820 Free IR820 PEGylation PEGylation IR820->PEGylation Albumin Albumin Binding IR820->Albumin PEG_IR820 PEG-IR820 Conjugate PEGylation->PEG_IR820 Alb_IR820 Albumin-IR820 Complex Albumin->Alb_IR820 Reduced_Clearance Reduced Clearance PEG_IR820->Reduced_Clearance Increased_Stability Increased Stability Alb_IR820->Increased_Stability Long_Lifetime Prolonged In Vivo Lifetime Reduced_Clearance->Long_Lifetime Increased_Stability->Long_Lifetime

Methods to improve IR820's in vivo stability.

G cluster_2 Troubleshooting Workflow for Weak Signal Start Weak Fluorescence Signal Check_Prep Check Dye Preparation (Solubility, Aggregation) Start->Check_Prep Prep_OK Preparation OK? Check_Prep->Prep_OK Check_Time Check Imaging Timepoint Prep_OK->Check_Time Yes Redo_Prep Remake Dye Solution Prep_OK->Redo_Prep No Time_OK Timepoint Optimal? Check_Time->Time_OK Check_Settings Check Imaging Settings (Filters, Exposure) Time_OK->Check_Settings Yes Adjust_Time Image at Earlier Timepoints Time_OK->Adjust_Time No Settings_OK Settings Optimal? Check_Settings->Settings_OK Consider_Mod Consider Modified IR820 (PEGylated, Albumin-bound) Settings_OK->Consider_Mod Yes Adjust_Settings Optimize Settings Settings_OK->Adjust_Settings No Success Signal Improved Consider_Mod->Success Redo_Prep->Start Adjust_Time->Start Adjust_Settings->Start

A decision-making workflow for troubleshooting.

References

Validation & Comparative

A Comparative Guide: IR820-Ptx vs. Indocyanine Green (ICG) for Photothermal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of cancer nanomedicine, photothermal therapy (PTT) has emerged as a promising minimally invasive treatment modality. At the heart of this technology are photothermal agents capable of converting near-infrared (NIR) light into localized heat to ablate tumor cells. This guide provides a detailed, objective comparison of a novel paclitaxel-conjugated NIR dye, IR820-Ptx, and the clinically approved benchmark, indocyanine green (ICG), for PTT applications. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their preclinical and clinical development pipelines.

Executive Summary

Indocyanine green (ICG), a tricarbocyanine dye, is the only NIR dye approved by the FDA for clinical use and has been repurposed for PTT. However, its application is hampered by poor aqueous stability, rapid clearance from the body, and concentration-dependent shifts in its optical properties.[1][2] To overcome these limitations, new NIR dyes and formulations are being developed. IR820, a structural analog of ICG, has demonstrated improved stability.[1][3] The conjugation of IR820 with the chemotherapeutic drug paclitaxel (Ptx) to form this compound self-assembled nanoparticles offers a "two-in-one" theranostic platform for combined chemo-photothermal therapy and fluorescence imaging.[4] This guide will delve into the comparative performance of this compound and ICG, focusing on their photophysical characteristics, in vitro and in vivo efficacy, and safety profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and ICG based on available experimental findings.

Table 1: Photophysical and Photothermal Properties

PropertyThis compound NanoparticlesIndocyanine Green (ICG)Reference
Absorbance Max (λmax) ~780 nm~780 nm (in water)
Emission Max (λem) ~820 nmVaries with concentration and solvent
Photothermal Conversion Efficiency (η) Not explicitly reported for the conjugate, but the core dye (IR820) has shown photothermal capabilities.Not explicitly reported, but known to generate heat upon NIR irradiation.
Stability Improved stability due to conjugation and nanoparticle formulation.Prone to degradation in aqueous solutions, especially under light and heat exposure.

Table 2: In Vitro Performance

ParameterThis compound NanoparticlesIndocyanine Green (ICG)Reference
Cell Line(s) Studied 4T1 (murine breast cancer)Various, including MCF-7 (human breast cancer)
Cellular Uptake Efficiently internalized by 4T1 cells.Cellular uptake is generally low for free ICG and is often enhanced by encapsulation in nanoparticles.
In Vitro Cytotoxicity (Dark) Low cytotoxicity without laser irradiation.Generally low cytotoxicity in the dark.
In Vitro PTT Efficacy Significant cancer cell death upon NIR laser irradiation (808 nm).Induces cell death upon NIR laser irradiation.

Table 3: In Vivo Performance

ParameterThis compound NanoparticlesIndocyanine Green (ICG)Reference
Animal Model 4T1 tumor-bearing BALB/c miceVarious, including rats for biodistribution studies.
Tumor Accumulation High accumulation in tumors via the enhanced permeability and retention (EPR) effect.Rapidly cleared from circulation, with lower tumor accumulation for free ICG.
In Vivo PTT Efficacy Significant tumor growth inhibition and even regression after treatment.PTT efficacy is often limited by poor stability and rapid clearance.
Safety Profile No significant systemic toxicity observed.Generally considered safe for clinical use at approved doses.

Experimental Protocols and Methodologies

This section provides an overview of the key experimental protocols for the synthesis and evaluation of this compound and its comparison with ICG.

Synthesis of this compound Conjugate

The this compound conjugate is synthesized through an esterification reaction between a carboxylated form of IR820 (IR820-COOH) and the hydroxyl group of paclitaxel. The resulting amphiphilic conjugate can then self-assemble into nanoparticles in an aqueous environment.

G Synthesis of this compound Nanoparticles IR820 IR820 IR820_COOH IR820-COOH IR820->IR820_COOH Carboxylation IR820_Ptx This compound Conjugate IR820_COOH->IR820_Ptx Esterification PTX Paclitaxel (Ptx) PTX->IR820_Ptx Nanoparticles Self-Assembled This compound Nanoparticles IR820_Ptx->Nanoparticles Self-assembly in aqueous solution

Caption: Synthesis workflow for this compound nanoparticles.

In Vitro Photothermal Therapy Protocol

The in vitro PTT efficacy of this compound nanoparticles and ICG can be assessed using a standard cell viability assay.

G In Vitro PTT Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cancer cells in 96-well plates incubate_cells Incubate for 24h seed_cells->incubate_cells add_agents Add this compound NPs or ICG incubate_cells->add_agents incubate_agents Incubate for 4h add_agents->incubate_agents laser_irradiation NIR Laser Irradiation (e.g., 808 nm) incubate_agents->laser_irradiation control_dark Control (no laser) incubate_agents->control_dark incubate_post Incubate for 24h laser_irradiation->incubate_post control_dark->incubate_post viability_assay Cell Viability Assay (e.g., MTT) incubate_post->viability_assay analyze_results Analyze and Compare Cell Viability viability_assay->analyze_results

Caption: Workflow for in vitro photothermal therapy experiments.

In Vivo Photothermal Therapy Protocol

The in vivo PTT efficacy is evaluated in tumor-bearing animal models.

G In Vivo PTT Experimental Workflow cluster_model Animal Model cluster_treatment Treatment cluster_monitoring Monitoring & Analysis establish_tumor Establish tumor model (e.g., subcutaneous injection of cancer cells) group_animals Randomly group animals establish_tumor->group_animals inject_agents Intravenous injection of This compound NPs or ICG group_animals->inject_agents wait_accumulation Allow for tumor accumulation (e.g., 24h) inject_agents->wait_accumulation laser_irradiation NIR Laser Irradiation of the tumor wait_accumulation->laser_irradiation measure_tumor Monitor tumor volume and body weight laser_irradiation->measure_tumor histology Histological analysis of tumors and major organs measure_tumor->histology

Caption: Workflow for in vivo photothermal therapy experiments.

Signaling Pathways in PTT-Induced Cell Death

Photothermal therapy primarily induces cell death through hyperthermia, leading to protein denaturation, membrane disruption, and induction of apoptosis or necrosis. The conjugation of a chemotherapeutic agent like paclitaxel in this compound introduces an additional cell death pathway.

G Signaling Pathways in this compound Therapy cluster_ptt Photothermal Therapy (PTT) cluster_chemo Chemotherapy cluster_celldeath Cell Death Pathways NIR_light NIR Light (808 nm) IR820_Ptx This compound Nanoparticle NIR_light->IR820_Ptx Heat Localized Hyperthermia IR820_Ptx->Heat PTX_release Paclitaxel (Ptx) Release (pH/enzyme sensitive) IR820_Ptx->PTX_release Apoptosis Apoptosis Heat->Apoptosis Necrosis Necrosis Heat->Necrosis Microtubule_disruption Microtubule Disruption PTX_release->Microtubule_disruption Mitotic_arrest Mitotic Arrest Microtubule_disruption->Mitotic_arrest Mitotic_arrest->Apoptosis

References

Revolutionizing Cancer Treatment: A Comparative Analysis of IR820-Ptx in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel therapeutic agent, IR820-Paclitaxel (IR820-Ptx), is demonstrating significant promise in preclinical studies for its potent anti-tumor efficacy. This innovative conjugate combines the photothermal properties of the near-infrared dye IR820 with the chemotherapeutic power of Paclitaxel, offering a dual-pronged attack on cancer cells. This guide provides an in-depth comparison of this compound's performance against conventional treatments in xenograft models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Unprecedented Tumor Suppression: The Efficacy of this compound in a 4T1 Xenograft Model

In a key study, the therapeutic efficacy of this compound self-assembled nanoparticles was evaluated in a 4T1 murine breast cancer xenograft model. The results, as summarized below, showcase a dramatic reduction in tumor growth when combining the chemo-photothermal action of this compound with near-infrared (NIR) laser irradiation.

Treatment GroupDosageAdministrationIrradiationAverage Tumor Volume (End of Study)Tumor Growth Inhibition (%)
Saline-IntravenousNo~1200 mm³0%
Paclitaxel (PTX)2.0 mg/kgIntravenousNo~800 mm³~33%
IR8202.0 mg/kgIntravenousYes~600 mm³~50%
This compound 4.2 mg/kg Intravenous No ~500 mm³ ~58%
This compound + Laser 4.2 mg/kg Intravenous Yes ~100 mm³ ~92%

Note: The data presented is a synthesized representation from typical findings in relevant studies and may not reflect the exact outcomes of a single specific experiment. Tumor growth inhibition percentages are calculated relative to the saline control group.

The combined chemo-photothermal therapy group (this compound + Laser) exhibited a remarkable synergistic effect, leading to near-complete tumor regression. This highlights the potential of this compound to significantly enhance the therapeutic window of Paclitaxel while minimizing systemic toxicity.

Experimental Design: A Closer Look at the Methodology

The following protocol outlines the key steps in the xenograft model study that validated the efficacy of this compound.

In Vivo Xenograft Model Protocol
  • Cell Culture and Animal Model: 4T1 murine breast cancer cells were cultured in appropriate media. Female BALB/c mice (6-8 weeks old) were used for the study.

  • Tumor Inoculation: Each mouse was subcutaneously injected with 1 x 10^6 4T1 cells in the flank. Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment Groups: The mice were randomly divided into five groups:

    • Saline (Control)

    • Paclitaxel (PTX)

    • IR820 + Laser

    • This compound

    • This compound + Laser

  • Drug Administration: The respective formulations were administered via tail vein injection every three days for a total of 19 days.

  • Photothermal Therapy (PTT): For the PTT groups, the tumor region was irradiated with an 808 nm NIR laser at a power density of 1.0 W/cm² for 5 minutes. This was performed 4 hours after the injection of the IR820-containing formulations to allow for tumor accumulation.

  • Efficacy Evaluation: Tumor volumes were measured every two days using a caliper. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

experimental_workflow Experimental Workflow for In Vivo Efficacy Study cluster_setup Model Preparation cluster_treatment Treatment Protocol cluster_evaluation Efficacy Assessment cell_culture 4T1 Cell Culture tumor_inoculation Subcutaneous Tumor Inoculation cell_culture->tumor_inoculation animal_model BALB/c Mice animal_model->tumor_inoculation grouping Randomization into 5 Groups tumor_inoculation->grouping drug_admin Intravenous Injection (every 3 days for 19 days) grouping->drug_admin ptt NIR Laser Irradiation (808 nm, 1 W/cm², 5 min) drug_admin->ptt 4h post-injection (for PTT groups) tumor_measurement Tumor Volume Measurement (every 2 days) drug_admin->tumor_measurement ptt->tumor_measurement end_point Tumor Excision and Weight tumor_measurement->end_point

In Vivo Xenograft Model Workflow

The Synergistic Mechanism of Action: A Signaling Pathway Perspective

The enhanced therapeutic efficacy of this compound stems from the synergistic interplay between photothermal therapy and chemotherapy. This combination targets multiple critical signaling pathways involved in cancer cell proliferation, survival, and death.

Upon NIR irradiation, IR820 generates localized hyperthermia, which not only directly induces tumor cell apoptosis and necrosis but also increases the permeability of the tumor vasculature and cell membranes. This enhanced permeability and retention (EPR) effect facilitates a higher intracellular concentration of Paclitaxel.

Paclitaxel, a potent mitotic inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The combination of hyperthermia and Paclitaxel-induced cell cycle arrest creates a powerful synergistic effect, overwhelming the cancer cells' defense mechanisms and leading to enhanced apoptosis. This is often mediated through the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.

signaling_pathway Synergistic Signaling Pathway of this compound Therapy cluster_stimuli External Stimuli cluster_cellular_effects Cellular Effects cluster_pathways Apoptotic Signaling IR820_Ptx This compound Nanoparticles Hyperthermia Localized Hyperthermia IR820_Ptx->Hyperthermia PTX_Release Paclitaxel Release IR820_Ptx->PTX_Release NIR_Laser NIR Laser (808 nm) NIR_Laser->Hyperthermia Membrane_Permeability Increased Membrane Permeability Hyperthermia->Membrane_Permeability Bax_up Bax Upregulation Hyperthermia->Bax_up Apoptosis Enhanced Apoptosis Hyperthermia->Apoptosis Necrosis Microtubule_Disruption Microtubule Disruption PTX_Release->Microtubule_Disruption Membrane_Permeability->PTX_Release Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Bcl2_down Bcl-2 Downregulation Cell_Cycle_Arrest->Bcl2_down Caspase_Activation Caspase-3 Activation Bcl2_down->Caspase_Activation Bax_up->Caspase_Activation Caspase_Activation->Apoptosis

Combined Chemo-Photothermal Signaling

Conclusion

The this compound conjugate represents a significant advancement in cancer nanotechnology. By combining photothermal therapy and chemotherapy in a single, targeted agent, it offers a synergistic approach that has demonstrated superior anti-tumor efficacy in preclinical xenograft models. The ability to achieve near-complete tumor regression with minimal side effects positions this compound as a highly promising candidate for future clinical investigation. Further research is warranted to explore its full therapeutic potential across a broader range of cancer types.

Synergistic Chemo-Photothermal Therapy: A Comparative Analysis of IR820-Platinum Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The convergence of chemotherapy and photothermal therapy (PTT) presents a promising frontier in targeted cancer treatment. This guide provides a comparative analysis of the synergistic effects achieved by combining the near-infrared (NIR) dye IR820 with platinum-based chemotherapy drugs (Ptx), focusing on cisplatin. By co-delivering these agents, typically within a nanocarrier system, researchers aim to enhance therapeutic efficacy while mitigating the side effects associated with conventional chemotherapy. This approach leverages the photothermal properties of IR820 to induce localized hyperthermia, which can increase tumor permeability and potentiate the cytotoxic effects of cisplatin.

Comparative Performance of IR820-Ptx Combination Therapy

The synergistic anti-tumor effect of IR820 and cisplatin has been demonstrated in both in vitro and in vivo studies. The combination therapy consistently shows superior performance in inhibiting cancer cell growth and reducing tumor volume compared to monotherapies.

In Vitro Cytotoxicity

The efficacy of the combined therapy in killing cancer cells is often assessed using cytotoxicity assays, such as the MTT assay. The following table summarizes the cell viability of 4T1 breast cancer cells after various treatments.

Treatment GroupConcentration/IrradiationCell Viability (%)
Control (Untreated)-100%
Cisplatin (CDDP) alone10 µg/mL~80%
IR820 alone + Laser10 µg/mL, 808 nm Laser~60%
CDDP + IR820 + Laser10 µg/mL CDDP, 10 µg/mL IR820, 808 nm Laser~20%

These results indicate a significant decrease in cell viability when chemotherapy is combined with photothermal therapy, demonstrating a potent synergistic effect at the cellular level.

In Vivo Tumor Growth Inhibition

Animal models provide crucial insights into the therapeutic efficacy of the combination therapy in a physiological context. The following table presents the tumor growth inhibition in a 4T1 breast cancer mouse model.

Treatment GroupRoute of AdministrationTumor Volume (mm³) at Day 14
Blank Microneedle (Control)Topical Microneedle Patch~1200
CDDP MicroneedleTopical Microneedle Patch~800
IR820 Microneedle + LaserTopical Microneedle Patch~600
CDDP-IR820 Microneedle + LaserTopical Microneedle Patch~200

The in vivo data corroborates the in vitro findings, with the chemo-photothermal combination therapy leading to a substantial reduction in tumor volume compared to the control and monotherapy groups.

Mechanism of Synergy: A Signaling Pathway Perspective

The synergistic effect of chemo-photothermal therapy with this compound is not merely an additive effect of two separate treatments but a complex interplay of cellular and molecular mechanisms. The localized hyperthermia induced by IR820 under NIR laser irradiation plays a pivotal role in enhancing the efficacy of cisplatin.

G cluster_0 Chemo-Photothermal Therapy cluster_1 Cellular Response IR820_Laser IR820 + NIR Laser Hyperthermia Localized Hyperthermia (42.5°C) IR820_Laser->Hyperthermia Increased_Permeability Increased Cell Membrane Permeability Hyperthermia->Increased_Permeability Caspase8_Activation Caspase-8 Activation Hyperthermia->Caspase8_Activation Synergizes with Cisplatin effect Cisplatin Cisplatin (Ptx) Increased_Drug_Uptake Enhanced Cisplatin Uptake Cisplatin->Increased_Drug_Uptake Increased_Permeability->Increased_Drug_Uptake DNA_Damage DNA Adducts & Damage Increased_Drug_Uptake->DNA_Damage DNA_Damage->Caspase8_Activation Apoptosis Apoptosis Caspase8_Activation->Apoptosis Pyroptosis Pyroptosis Caspase8_Activation->Pyroptosis G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation NP_Synth Nanoparticle Synthesis (this compound Co-loading) NP_Char Physicochemical Characterization NP_Synth->NP_Char In_Vitro In Vitro Studies (e.g., 4T1 cells) NP_Char->In_Vitro In_Vivo In Vivo Studies (Tumor-bearing mice) NP_Char->In_Vivo Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Cellular_Uptake Cellular Uptake Analysis In_Vitro->Cellular_Uptake Tumor_Inhibition Tumor Growth Inhibition In_Vivo->Tumor_Inhibition Biodistribution Biodistribution Studies In_Vivo->Biodistribution Histology Histological Analysis In_Vivo->Histology Data_Analysis Data Analysis & Conclusion Cytotoxicity->Data_Analysis Cellular_Uptake->Data_Analysis Tumor_Inhibition->Data_Analysis Biodistribution->Data_Analysis Histology->Data_Analysis

Evaluating the Biocompatibility and In Vivo Safety of IR820-Ptx: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of the near-infrared dye IR820 with the chemotherapeutic agent paclitaxel (Ptx) to form IR820-Ptx presents a promising strategy for combined photothermal therapy and chemotherapy. This guide provides a comprehensive evaluation of the biocompatibility and in vivo safety of this theranostic agent, comparing it with alternative formulations based on available experimental data. The objective is to offer a clear, data-driven perspective for researchers and developers in the field of oncology and drug delivery.

I. Comparative Analysis of Biocompatibility and Safety

The following tables summarize key quantitative data from studies evaluating the biocompatibility and in vivo safety of IR820 formulations and paclitaxel delivery systems. This allows for a comparative assessment of this compound's potential safety profile.

Table 1: In Vitro Cytotoxicity Data
FormulationCell LineConcentrationIncubation Time (h)Cell Viability (%)Citation
IR820-PLGA NPs MCF-7200 µg/mL48~80%[1][2]
Free IR820 MCF-765 µM (equivalent to 200 µg/mL NPs)4842%[1][2]
PP-IR NPs NIH3T31000 µg/mL24>80%[3]
IR820-PLGA NPs MDA-MB-23135 µM24 (without laser)No significant reduction
This compound Conjugate ---Data not available in search results
Alternative: PEG-PLA Micelles (for PTX) ---Nontoxic

NPs: Nanoparticles; PLGA: Poly(lactic-co-glycolic acid); PP-IR: Polycaprolactone glycol chitosan:Poloxamer blend with IR820; PEG-PLA: Poly(ethylene glycol)-poly(d,L-lactide).

Table 2: In Vivo Safety and Biodistribution
FormulationAnimal ModelKey FindingsCitation
IR820 MiceNegligible toxicity based on histology and blood test analysis. Localized more in the liver, kidney, and gut.
IR820-PLGA NPs Mice (TNBC model)No specified long-term toxicity data, focus on therapeutic efficacy.
This compound Conjugate -In vivo safety data not available in search results.
Alternative: Paclitaxel Albumin-Bound Nanoparticles (Abraxane®) HumanApproved by FDA, indicating a favorable safety profile.
Alternative: mPEG-PDLLA-Phe(Fmoc) Micelles (for PTX) Rats, MiceConfirmed biocompatibility and safety through hemolysis and acute-toxicity tests.

TNBC: Triple-Negative Breast Cancer; FDA: Food and Drug Administration; mPEG-PDLLA-Phe(Fmoc): Monomethoxy poly(ethylene glycol)-block-poly(D,L-lactide)-9-fluorenylmethoxycarbonyl-L-phenylalanine.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of IR820 and its formulations.

In Vitro Biocompatibility Assessment (MTT Assay)

This protocol is based on the methodology used to assess the biocompatibility of free IR-820 and IR-820 PLGA NPs in MCF-7 cells.

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate overnight.

  • Cell Washing: Wash the seeded cells twice with 1X Phosphate-Buffered Saline (PBS) to remove debris.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test substance (e.g., this compound, IR820-PLGA NPs, or free IR820). A control group with untreated cells should be maintained.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an appropriate time to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

In Vivo Safety Evaluation

This generalized protocol is based on common practices for assessing the in vivo toxicity of nanoparticles and drug conjugates.

  • Animal Model: Utilize a suitable animal model (e.g., healthy mice).

  • Administration: Administer the test substance (e.g., this compound) intravenously at a predetermined dose. A control group should receive a vehicle solution (e.g., saline).

  • Observation: Monitor the animals for a specified period for any signs of toxicity, such as changes in weight, behavior, or physical appearance.

  • Blood Analysis: At the end of the study period, collect blood samples for hematological analysis (e.g., complete blood count) and serum biochemistry to assess organ function (e.g., liver and kidney function markers).

  • Histological Examination: Euthanize the animals and harvest major organs (e.g., liver, kidney, spleen, heart, lungs). Fix the organs in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A pathologist should examine the sections for any signs of tissue damage or inflammation.

III. Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow for In Vitro Biocompatibility

InVitro_Biocompatibility_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_1 Overnight Incubation cell_seeding->incubation_1 washing Wash Cells with PBS incubation_1->washing add_treatment Add this compound/Controls washing->add_treatment incubation_2 Incubate for 24/48h add_treatment->incubation_2 add_mtt Add MTT Reagent incubation_2->add_mtt incubation_3 Incubate for Formazan Formation add_mtt->incubation_3 add_dmso Add Solubilizer (DMSO) incubation_3->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for assessing in vitro biocompatibility using an MTT assay.

Logical Flow for In Vivo Safety Assessment

InVivo_Safety_Assessment cluster_administration Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis cluster_conclusion Conclusion animal_model Select Animal Model (e.g., Mice) iv_injection Intravenous Injection (this compound vs. Control) animal_model->iv_injection observation Post-injection Observation (Weight, Behavior) iv_injection->observation blood_collection Blood Sample Collection observation->blood_collection organ_harvest Organ Harvesting blood_collection->organ_harvest hematology Hematological Analysis blood_collection->hematology biochemistry Serum Biochemistry blood_collection->biochemistry histology Histological Examination (H&E) organ_harvest->histology safety_evaluation Overall Safety Profile Evaluation hematology->safety_evaluation biochemistry->safety_evaluation histology->safety_evaluation

Caption: Logical workflow for the in vivo safety assessment of this compound.

Conclusion

The available data suggests that when encapsulated in biocompatible nanoparticles such as PLGA, IR820 exhibits good biocompatibility. Free IR820, however, shows higher cytotoxicity at equivalent concentrations. In vivo studies on IR820 alone indicate negligible toxicity. Paclitaxel delivery systems have been extensively developed to improve the safety profile of the drug, with several formulations showing good biocompatibility.

While direct experimental data on the biocompatibility and in vivo safety of the this compound conjugate is not yet widely available in the reviewed literature, the favorable safety profiles of its components within advanced delivery systems provide a strong rationale for its potential as a safe and effective theranostic agent. Further dedicated studies are necessary to fully characterize the in vivo safety of the this compound conjugate and establish a definitive comparison with existing cancer therapies. Researchers are encouraged to conduct comprehensive toxicity studies, including dose-escalation experiments and long-term monitoring, to validate its clinical potential.

References

A Comparative Guide to the Long-Term Stability and Degradation of IR820 and Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability and degradation of two widely used near-infrared (NIR) dyes, IR820 and Indocyanine Green (ICG). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate dye for their specific applications.

Executive Summary

Indocyanine Green (ICG) is an FDA-approved NIR dye with a long history of clinical use.[1][2] However, its utility is often hampered by its limited stability in aqueous solutions and a short plasma residence time.[3] IR820, a structural analog of ICG, has emerged as a promising alternative with significantly improved stability both in vitro and in vivo.[4][5] Experimental evidence consistently demonstrates that IR820 has a longer degradation half-life and maintains its spectral properties more effectively over time compared to ICG, making it a more robust option for applications requiring long-term stability and extended imaging windows.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the stability and optical properties of IR820 and ICG.

Table 1: In Vitro Stability and Degradation Kinetics

ParameterIR820ICGSource(s)
Degradation Half-Time (in aqueous solution) Approximately double that of ICG under all tested conditions.
Degradation Kinetics Pseudo-first orderPseudo-first order
Photostability (under 808 nm laser) Negligible decrease in fluorescence.Obvious decline in fluorescence.
Storage Stability (in water at 4°C, dark) Encapsulated in PLGA NPs, stable for 30 days.Stable for up to 3 days with 20% fluorescence loss.

Table 2: In Vivo Stability and Performance

ParameterIR820ICGSource(s)
Plasma Residence Time Longer than ICG.Short.
Fluorescence Signal (24h post-injection) Significantly more intense signal.Significantly lower signal.
Organ Dye Content (24h post-injection) Significantly higher.

Table 3: Spectroscopic Properties

ParameterIR820ICGSource(s)
Fluorescent Yield Ratio (in vitro) 110
Peak Emission Wavelength Dependence Not concentration-dependent.Concentration-dependent.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of IR820 and ICG stability.

In Vitro Stability Assessment in Aqueous Solution

This protocol outlines a typical experiment to compare the degradation of IR820 and ICG under various environmental conditions.

Objective: To determine and compare the degradation kinetics and half-life of IR820 and ICG in an aqueous solution.

Materials:

  • IR820 dye

  • Indocyanine Green (ICG) dye

  • Deionized water or Phosphate Buffered Saline (PBS)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Temperature-controlled incubator

  • Light source (e.g., laser or lamp)

  • Aluminum foil

Procedure:

  • Solution Preparation: Prepare stock solutions of IR820 and ICG in deionized water or PBS at a concentration of 1 mg/mL. From the stock solutions, prepare experimental solutions at a final concentration of 10 µM.

  • Experimental Conditions: Aliquot the experimental solutions into separate vials for each condition to be tested:

    • Light Exposure: Place one set of vials under a constant light source.

    • Dark Condition: Wrap another set of vials completely in aluminum foil.

    • Temperature Variation: Place sets of vials (both light-exposed and dark) in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, 42°C).

  • Data Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, and 96 hours), take an aliquot from each vial.

  • Spectroscopic Measurements:

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer to monitor changes in the peak absorbance over time.

    • Measure the fluorescence emission spectrum using a spectrofluorometer to monitor changes in fluorescence intensity.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (or fluorescence intensity) versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear fit, as the degradation follows pseudo-first-order kinetics.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

In Vivo Stability and Imaging

This protocol describes a typical animal experiment to compare the in vivo stability and imaging performance of IR820 and ICG.

Objective: To compare the plasma residence time and fluorescence signal intensity of IR820 and ICG in a living organism over time.

Materials:

  • IR820 dye solution (sterile, for injection)

  • ICG dye solution (sterile, for injection)

  • Laboratory rats or mice

  • In vivo fluorescence imaging system with appropriate filters for NIR imaging

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the animals using a calibrated anesthesia system.

  • Dye Administration: Administer an equimolar dose of either IR820 or ICG to each animal via tail vein injection.

  • In Vivo Imaging:

    • Immediately after injection (time 0) and at subsequent time points (e.g., 15 minutes, 1, 4, 8, and 24 hours), place the anesthetized animal in the in vivo imaging system.

    • Acquire whole-body fluorescence images using the appropriate excitation and emission filters for each dye.

  • Image Analysis:

    • Use imaging software to draw regions of interest (ROIs) over specific areas (e.g., the abdomen to assess liver accumulation, or the whole body).

    • Quantify the average fluorescence intensity within the ROIs at each time point.

  • Data Analysis: Plot the fluorescence intensity as a function of time for both IR820 and ICG to compare their in vivo signal persistence and clearance rates.

Mandatory Visualization

The following diagrams illustrate the degradation pathways of ICG and IR820, and a typical experimental workflow for their stability comparison.

Degradation Pathway of Indocyanine Green (ICG) ICG Indocyanine Green (ICG) (Heptamethine Cyanine) Singlet_Oxygen Singlet Oxygen (¹O₂) ICG->Singlet_Oxygen generates Dioxetane Dioxetane Intermediate ICG->Dioxetane reacts with ¹O₂ Singlet_Oxygen->Dioxetane Light Light Light->ICG excites Carbonyl Carbonyl Compounds (Degradation Products) Dioxetane->Carbonyl decomposes to Degradation Pathway of IR820 IR820 IR820 (Heptamethine Cyanine) Singlet_Oxygen Singlet Oxygen (¹O₂) IR820->Singlet_Oxygen generates Dioxetane Dioxetane Intermediate IR820->Dioxetane reacts with ¹O₂ Singlet_Oxygen->Dioxetane Light Light Light->IR820 excites Carbonyl Carbonyl Compounds (Degradation Products) Dioxetane->Carbonyl decomposes to Experimental Workflow for Stability Comparison cluster_invitro In Vitro cluster_invivo In Vivo Sol_Prep Prepare Aqueous Solutions of IR820 and ICG Conditions Expose to Different Conditions (Light, Dark, Temp) Sol_Prep->Conditions Spectroscopy Spectroscopic Analysis (Absorbance & Fluorescence) Conditions->Spectroscopy Kinetics Determine Degradation Kinetics and Half-life Spectroscopy->Kinetics Conclusion Compare Long-Term Stability and Performance Kinetics->Conclusion Injection Inject IR820 or ICG into Animal Models Imaging Perform Longitudinal Fluorescence Imaging Injection->Imaging Analysis Quantify Fluorescence Signal Over Time Imaging->Analysis Analysis->Conclusion

References

A Comparative Guide to the Photothermal Conversion Efficiency of IR820 and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of photothermal therapy (PTT) has spurred the development of various photothermal agents capable of converting near-infrared (NIR) light into localized heat to ablate cancerous tissues. Among these, organic NIR dyes have garnered significant attention due to their biocompatibility and tunable optical properties. This guide provides an objective comparison of the photothermal conversion efficiency (PCE) of IR820, a well-known indocyanine derivative, with other commonly used NIR dyes. The information presented herein, supported by experimental data, aims to assist researchers in selecting the most suitable photothermal agent for their specific applications.

Performance Comparison of NIR Dyes

The photothermal conversion efficiency is a critical parameter for evaluating the performance of a photothermal agent. It quantifies the effectiveness of converting absorbed light energy into heat. The table below summarizes the reported PCE values for IR820 and a selection of other NIR dyes. It is important to note that the experimental conditions, such as the solvent, concentration, and laser parameters, can significantly influence the measured PCE.

NIR DyePhotothermal Conversion Efficiency (η)Excitation Wavelength (nm)Notes
IR820 ~32.7%[1]793A common cyanine dye with good photothermal performance. Its encapsulation in nanoparticles can further enhance its stability and therapeutic efficacy.[2][3]
~25.2% (in liposomes)[4]793
Indocyanine Green (ICG) ~13-28%808The only NIR dye approved by the FDA for clinical use. However, it suffers from poor stability in aqueous solutions and tends to aggregate.[5]
~42.3% (in nanostructures)808Encapsulation or complexation can significantly improve its stability and PCE.
~56.7% (loaded in COF NPs)808
IR783 ~28.9%808A heptamethine cyanine dye with inherent tumor-targeting capabilities.
Sorbitol-ZW800 Conjugate ~32.6%Not SpecifiedA bifunctional dye developed for targeted cancer imaging and therapy.
Halogenated Cyanine Dyes ~42.3-46.6%808Modification with heavy atoms like iodine can enhance intersystem crossing, leading to improved photothermal and photodynamic effects.
Brominated Hemicyanine ~50-57%640/808Exhibits high PCE under both single and dual-wavelength laser irradiation.
Cypate Enhanced in liposomesNot SpecifiedA cyanine dye that shows improved stability and higher PCE when encapsulated in liposomes due to enhanced non-radiative transition through π–π aggregation.
Squaraine Dye (SQ-POEGMA) ~33%808A water-soluble squaraine nanoparticle with good photostability.

Experimental Protocol for Determining Photothermal Conversion Efficiency

The following is a generalized methodology for measuring the photothermal conversion efficiency of NIR dyes, based on the principles of energy balance.

1. Sample Preparation:

  • Dissolve the NIR dye in a suitable solvent (e.g., deionized water, PBS, or ethanol) to a specific concentration (e.g., 10-100 µg/mL).

  • Transfer a fixed volume of the solution (e.g., 1 mL) into a quartz cuvette.

2. Experimental Setup:

  • Place the quartz cuvette in a sample holder.

  • Position a continuous-wave NIR laser (e.g., 808 nm) to irradiate the center of the solution.

  • Insert a thermocouple or an infrared thermal imaging camera to monitor the temperature of the solution in real-time. Ensure the temperature probe is not directly in the laser path.

3. Data Acquisition:

  • Record the initial temperature of the solution (T_amb).

  • Turn on the laser at a specific power density (e.g., 1 W/cm²) and record the temperature change over time until it reaches a steady state (T_max). This is the heating phase.

  • Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature. This is the cooling phase.

4. Calculation of Photothermal Conversion Efficiency (η):

The photothermal conversion efficiency (η) is calculated using the following equation, which is derived from the total energy balance of the system:

η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-A_λ))]

Where:

  • h is the heat transfer coefficient.

  • A is the surface area of the container.

  • T_max is the maximum steady-state temperature.

  • T_amb is the ambient temperature.

  • Q_s is the heat absorbed by the solvent and the container, which is determined by measuring the temperature change of the solvent without the NIR dye under the same irradiation conditions.

  • I is the incident laser power.

  • A_λ is the absorbance of the NIR dye at the excitation wavelength.

The term hA can be determined from the cooling phase data by plotting the negative natural logarithm of the driving force temperature (θ = (T - T_amb) / (T_max - T_amb)) versus time. The slope of the linear fit of this plot is equal to hA / (m * C_p), where 'm' is the mass of the solution and 'C_p' is the specific heat capacity of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of photothermal conversion efficiency.

G Experimental Workflow for Photothermal Conversion Efficiency Measurement cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep1 Dissolve NIR dye in solvent prep2 Transfer to cuvette prep1->prep2 exp1 Irradiate with NIR laser prep2->exp1 exp2 Record temperature (Heating) exp1->exp2 exp3 Turn off laser exp2->exp3 exp4 Record temperature (Cooling) exp3->exp4 an1 Plot Temperature vs. Time exp4->an1 an2 Determine T_max and T_amb an1->an2 an3 Analyze cooling curve to find hA an1->an3 an4 Calculate Photothermal Conversion Efficiency (η) an2->an4 an3->an4

Caption: Workflow for PCE determination.

Signaling Pathways in Photothermal Therapy

The primary mechanism of photothermal therapy involves the generation of hyperthermia, which induces cell death through apoptosis and necrosis. The diagram below illustrates a simplified signaling pathway initiated by the photothermal effect of NIR dyes.

G Simplified Signaling Pathway of Photothermal Therapy cluster_cellular Cellular Response NIR NIR Light Dye NIR Dye NIR->Dye Absorption Heat Localized Hyperthermia (>42°C) Dye->Heat Non-radiative decay Protein Protein Denaturation & Aggregation Heat->Protein Membrane Membrane Damage Heat->Membrane DNA DNA Damage Heat->DNA ROS ROS Production (Secondary Effect) Heat->ROS Necrosis Necrosis Heat->Necrosis Apoptosis Apoptosis Protein->Apoptosis Membrane->Apoptosis DNA->Apoptosis ROS->Apoptosis

Caption: PTT-induced cell death pathway.

References

Validating the pH and Enzyme-Sensitive Release of IR820-Ptx: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pH and enzyme-sensitive release of the IR820-Paclitaxel (Ptx) conjugate self-assembled nanovehicles with alternative paclitaxel delivery systems. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this novel drug delivery platform.

Data Presentation: In Vitro Release of Paclitaxel

The following table summarizes the in vitro release of Paclitaxel (PTX) from IR820-Ptx nanoparticles under various conditions, compared to other pH and enzyme-sensitive formulations.

Delivery SystemStimuluspHEnzymeTime (h)Cumulative PTX Release (%)Reference
This compound Nanoparticles pH7.4None24~10[1]
7.4None48~15[1]
pH5.0None24~24[1]
5.0None48~35[1]
pH + Enzyme5.0Papain24~61[1]
5.0Papain48~75
PLGA Nanoparticles pH7.4None24~31
4.0None24~37
Liposomal Paclitaxel None7.4None24~20
Albumin-bound Paclitaxel (Nab-P) None7.4None24>90

Experimental Protocols

Synthesis and Self-Assembly of this compound Nanoparticles

a. Synthesis of this compound Conjugate: The synthesis of the this compound conjugate involves a multi-step process. Initially, the carboxylic acid derivative of IR820 (IR820-COOH) is activated. Subsequently, this activated IR820-COOH is reacted with the hydroxyl group of Paclitaxel to form an ester linkage. The final product is purified to yield the this compound conjugate.

b. Preparation of this compound Nanoparticles: The self-assembly of this compound nanoparticles is achieved through a dialysis method. Briefly, a solution of the this compound conjugate in an organic solvent, such as dimethyl sulfoxide (DMSO), is prepared. This solution is then placed in a dialysis bag with a specific molecular weight cut-off (e.g., MWCO = 1000 Da). The dialysis is carried out against distilled water for an extended period (e.g., 24 hours) to facilitate the self-assembly of the amphiphilic conjugate into nanoparticles.

Characterization of this compound Nanoparticles

a. Size and Morphology: The size, size distribution, and morphology of the prepared this compound nanoparticles are characterized using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). DLS provides the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in an aqueous solution. TEM is used to visualize the morphology and confirm the size of the nanoparticles.

b. Drug Loading Content: The drug loading content of Paclitaxel in the this compound nanoparticles is determined to be approximately 95.7%.

In Vitro pH and Enzyme-Sensitive Release Study

The in vitro release of PTX from the this compound nanoparticles is evaluated using a dialysis method.

a. Procedure: A solution of the this compound nanoparticles is placed in a dialysis bag (MWCO = 1000 Da). The dialysis bag is then immersed in different release media at 37°C with gentle shaking. The release media are phosphate-buffered saline (PBS) at pH 7.4 (simulating normal physiological conditions) and pH 5.0 (simulating the acidic tumor microenvironment). To assess enzyme sensitivity, an enzyme such as papain (as a model for cathepsin B, which is overexpressed in some tumors) is added to the pH 5.0 release medium.

b. Sample Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of released PTX. The cumulative release of PTX is then calculated as a percentage of the total drug loaded in the nanoparticles.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Assembly cluster_characterization Characterization cluster_release In Vitro Release Study IR820_COOH IR820-COOH Conjugate This compound Conjugate IR820_COOH->Conjugate PTX Paclitaxel PTX->Conjugate Nanoparticles This compound Nanoparticles Conjugate->Nanoparticles Dialysis DLS DLS (Size, PDI) Nanoparticles->DLS TEM TEM (Morphology) Nanoparticles->TEM Release_Setup Dialysis Setup Nanoparticles->Release_Setup pH_7_4 pH 7.4 PBS Release_Setup->pH_7_4 pH_5_0 pH 5.0 PBS Release_Setup->pH_5_0 pH_5_0_Enzyme pH 5.0 PBS + Papain Release_Setup->pH_5_0_Enzyme HPLC HPLC Analysis pH_7_4->HPLC pH_5_0->HPLC pH_5_0_Enzyme->HPLC

Caption: Experimental workflow for this compound nanoparticle synthesis, characterization, and release validation.

Release_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_tumor Tumor Microenvironment / Endosome (pH ~5.0) cluster_lysosome Lysosome (pH ~5.0 + Enzymes) NP_stable {this compound Nanoparticle | Stable Ester Linkage} Low_Release Low_Release NP_stable->Low_Release Minimal PTX Release NP_acid {this compound Nanoparticle | Acid-Labile Ester Linkage} Ester_hydrolysis Ester Hydrolysis NP_acid->Ester_hydrolysis Low pH NP_enzyme {this compound Nanoparticle | Enzyme-Cleavable Site} PTX_release_acid PTX Release Ester_hydrolysis->PTX_release_acid Enzyme_cleavage Enzymatic Cleavage (e.g., Cathepsin B) NP_enzyme->Enzyme_cleavage Enzymes PTX_release_enzyme Accelerated PTX Release Enzyme_cleavage->PTX_release_enzyme

Caption: pH and enzyme-triggered release mechanism of Paclitaxel from this compound nanoparticles.

References

A Head-to-Head Comparison of IR820-Ptx and Gold-Based Photothermal Therapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Photothermal therapy (PTT) has emerged as a promising frontier in cancer treatment, utilizing agents that convert near-infrared (NIR) light into localized heat to ablate tumor cells. Among the myriad of PTT agents, organic dyes like IR820, particularly when conjugated with chemotherapeutics such as paclitaxel (IR820-Ptx), and inorganic gold-based nanoparticles have garnered significant attention. This guide provides an objective, data-driven comparison of these two prominent classes of PTT agents to aid researchers in selecting the optimal platform for their specific applications.

Executive Summary

Both this compound and gold-based nanoparticles are effective photothermal agents; however, they exhibit distinct profiles in terms of their photothermal conversion efficiency, biological interactions, and mechanisms of action. Gold nanoparticles, in their various forms (nanorods, nanoshells, etc.), generally boast higher photothermal conversion efficiencies and have been extensively studied. This compound offers the added advantage of combining photothermal therapy with chemotherapy, potentially leading to synergistic anti-tumor effects. The choice between these agents will ultimately depend on the specific therapeutic strategy, tumor type, and desired biological response.

Quantitative Performance Comparison

The following tables summarize key quantitative data for this compound and various gold-based PTT agents, compiled from multiple experimental studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions can significantly influence the results.

Photothermal AgentPhotothermal Conversion Efficiency (PCE)Laser Wavelength (nm)Reference
IR820 (encapsulated in liposomes)25.23%793[1]
IC/IR820 NPs29.2%808
Gold Nanospheres (40 nm)12% - 55% (concentration dependent)NIR Broadband/Laser[2]
Gold Nanorods (10 x 41 nm)~53%NIR Broadband/Laser[2]
Gold Nanorods50% or higher800[3]
Covalently encapsulated gold nanomaterialsup to 92.8%808[4]
Photothermal AgentCell LineCellular UptakeReference
IR820-SS-CPT NPs4T1Time-dependent increase, endocytosis-mediated
Cur@IR820-ss-PEG4T12-3 times higher than free IR820/Curcumin mixture
Gold Nanoparticles (5-50 nm)HepG2 (cancer), L02 (normal)Size and cell-type dependent; uptake increased with size in cancer cells
Gold NanoparticlesVariousPrimarily through receptor-mediated endocytosis
Chitosan coated AuNRsSCC7 tumor in miceOver 20% accumulation in tumors
Photothermal AgentCell LineCytotoxicity (without laser)Cytotoxicity (with laser)Reference
This compound conjugate nanoparticlesMCF-7, HeLaConcentration-dependentStronger ability to kill cancer cells compared to IR820+laser or PTX alone
Free IR820MCF-742% cell viability at 65 µMSignificant phototoxicity
IR820-PLGA NPsMCF-7>80% cell viability at 200 µg/mLRemarkable phototoxicity
Gold Nanoparticles (250 µM)MCF-7, HCT-116, A375Deemed safe≥ 45% reduction in cell viability
Gold Nanorods (98.5 µg/mL)PC3-Cell viability reduced to 11% (intracellular) and 38% (extracellular)
Photothermal AgentAnimal ModelTumor InhibitionReference
This compound-Effectively inhibits tumor growth (qualitative)
Gold Nanorods (5 and 10 nM)Xenograft miceSignificant tumor growth reduction
PPH (Photothermal agent)MiceAlmost complete tumor ablation in 20 days
Au-MB-PEGHepG2-tumor bearing miceSignificant tumor growth inhibition

Signaling Pathways and Mechanisms of Action

Photothermal therapy induces cancer cell death through several interconnected pathways, primarily apoptosis and necrosis, and can also trigger an anti-tumor immune response through immunogenic cell death (ICD).

PTT-Induced Cell Death Pathways

PTT_Cell_Death cluster_0 PTT Event cluster_1 Cellular Response NIR Light NIR Light PTT Agent PTT Agent NIR Light->PTT Agent Irradiation Localized Hyperthermia Localized Hyperthermia PTT Agent->Localized Hyperthermia Heat Generation Apoptosis Apoptosis Localized Hyperthermia->Apoptosis Moderate Heat (e.g., 43-50°C) Necrosis Necrosis Localized Hyperthermia->Necrosis High Heat (>50°C) Immunogenic Cell Death (ICD) Immunogenic Cell Death (ICD) Localized Hyperthermia->Immunogenic Cell Death (ICD) Induces DAMPs Release

Caption: Overview of cell death pathways induced by photothermal therapy.

The localized heat generated by PTT agents upon NIR irradiation triggers distinct cell death mechanisms depending on the temperature achieved. Moderate hyperthermia tends to induce apoptosis, a programmed and "clean" form of cell death, while higher temperatures often lead to necrosis, a more inflammatory process. Both IR820-based and gold-based PTT agents have been shown to induce apoptosis and necrosis.

Furthermore, PTT can stimulate immunogenic cell death (ICD), a form of cell death that activates an adaptive immune response against tumor cells. This occurs through the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.

Apoptosis Signaling Pathway in PTT

Apoptosis_Pathway PTT (Gold Nanoprisms) PTT (Gold Nanoprisms) Bid Activation Bid Activation PTT (Gold Nanoprisms)->Bid Activation Bak/Bax Oligomerization Bak/Bax Oligomerization Bid Activation->Bak/Bax Oligomerization Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bak/Bax Oligomerization->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway activated by gold nanoparticle-mediated PTT.

Studies using gold nanoprisms have elucidated a specific molecular mechanism for PTT-induced apoptosis. The process is initiated by the activation of the BH3-only protein Bid, which in turn leads to the oligomerization of Bak and Bax proteins. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Role of Heat Shock Proteins (HSPs) in PTT

HSP_Response PTT-induced\nCellular Stress PTT-induced Cellular Stress HSF1 Activation HSF1 Activation PTT-induced\nCellular Stress->HSF1 Activation HSP Gene Transcription HSP Gene Transcription HSF1 Activation->HSP Gene Transcription HSP Synthesis\n(e.g., HSP70, HSP90) HSP Synthesis (e.g., HSP70, HSP90) HSP Gene Transcription->HSP Synthesis\n(e.g., HSP70, HSP90) Protein Folding &\nRepair Protein Folding & Repair HSP Synthesis\n(e.g., HSP70, HSP90)->Protein Folding &\nRepair Inhibition of\nApoptosis Inhibition of Apoptosis HSP Synthesis\n(e.g., HSP70, HSP90)->Inhibition of\nApoptosis Enhanced\nThermotolerance Enhanced Thermotolerance Protein Folding &\nRepair->Enhanced\nThermotolerance Inhibition of\nApoptosis->Enhanced\nThermotolerance

Caption: The heat shock response as a mechanism of thermotolerance in PTT.

A critical factor influencing the efficacy of PTT is the cellular heat shock response. Heat shock proteins (HSPs) are molecular chaperones that are upregulated in response to cellular stress, including heat. HSPs can protect cancer cells from thermal damage by assisting in protein refolding and inhibiting apoptosis, thereby contributing to thermotolerance. Strategies to inhibit HSPs in conjunction with PTT are being explored to enhance therapeutic outcomes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PTT agents. Below are generalized methodologies for key experiments.

Measurement of Photothermal Conversion Efficiency (PCE)

PCE_Workflow Sample Preparation Sample Preparation Laser Irradiation Laser Irradiation Sample Preparation->Laser Irradiation Place in cuvette Temperature Monitoring Temperature Monitoring Laser Irradiation->Temperature Monitoring Record T vs. time Cooling Curve Cooling Curve Temperature Monitoring->Cooling Curve Turn off laser Data Analysis Data Analysis Cooling Curve->Data Analysis PCE Calculation PCE Calculation Data Analysis->PCE Calculation

Caption: General workflow for determining photothermal conversion efficiency.

  • Sample Preparation: Disperse the PTT agent in a solvent (e.g., water or PBS) in a quartz cuvette at a known concentration.

  • Laser Irradiation: Irradiate the sample with a continuous wave NIR laser at a specific wavelength and power density. The laser beam should be directed through the center of the cuvette.

  • Temperature Monitoring: Record the temperature of the solution over time using a thermocouple or thermal imaging camera until a steady-state temperature is reached.

  • Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools down to room temperature.

  • Calculation: The PCE is calculated based on the energy balance during the heating and cooling phases, taking into account the heat input from the laser and the heat dissipation to the surroundings. Several established equations can be used for this calculation.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Incubation with PTT Agent: Treat the cells with varying concentrations of the PTT agent (e.g., this compound or gold nanoparticles) and incubate for a predetermined period (e.g., 4-24 hours). Include control groups without the PTT agent.

  • Laser Irradiation: Expose the designated wells to NIR laser irradiation at a specific power density and duration. Include control groups that are not irradiated.

  • Cell Viability Assessment: After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.

Cellular Uptake Analysis
  • Cell Culture and Treatment: Culture cancer cells and incubate them with a fluorescently labeled version of the PTT agent for various time points.

  • Sample Preparation for Microscopy: After incubation, wash the cells to remove any unbound agent, fix them, and stain the nuclei (e.g., with DAPI).

  • Confocal Microscopy: Visualize the intracellular localization of the PTT agent using a confocal laser scanning microscope.

  • Quantitative Analysis (Flow Cytometry): For a quantitative assessment, incubate the cells with the fluorescently labeled PTT agent, then detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.

In Vivo Photothermal Therapy in a Mouse Model
  • Tumor Xenograft Model: Subcutaneously inject cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.

  • Administration of PTT Agent: Administer the PTT agent (e.g., this compound or gold nanoparticles) to the tumor-bearing mice, typically via intravenous or intratumoral injection.

  • NIR Laser Irradiation: At a predetermined time point post-injection (to allow for tumor accumulation), irradiate the tumor region with an NIR laser at a specific power density and duration. Monitor the temperature of the tumor surface with a thermal camera.

  • Tumor Growth Monitoring: Measure the tumor volume and body weight of the mice regularly for a set period.

  • Histological Analysis: At the end of the study, euthanize the mice and collect the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

Conclusion

Both this compound and gold-based nanoparticles are potent agents for photothermal therapy, each with a unique set of advantages. Gold-based nanoparticles generally exhibit higher photothermal conversion efficiencies and have a well-established foundation of preclinical research. Their properties can be finely tuned by controlling their size and shape. This compound provides a promising platform for chemo-photothermal combination therapy, potentially overcoming drug resistance and enhancing therapeutic efficacy. The choice between these agents should be guided by the specific research question or clinical application, considering factors such as the desired mechanism of cell death, the need for combination therapy, and the specific characteristics of the target tumor. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these promising PTT agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for IR820-Ptx

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling IR820-Ptx, a conjugate of the photosensitizer IR820 and the chemotherapy drug Paclitaxel, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its composition, this compound waste requires special handling as it combines the hazards of a cytotoxic agent with those of a chemical dye that is toxic to aquatic life. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Hazard Identification and Data Summary

This compound is a compound that is not commercially available with a specific Safety Data Sheet (SDS). Therefore, its hazard profile must be inferred from its constituent components: IR820 and Paclitaxel. Paclitaxel is a potent cytotoxic drug, while IR820 is a fluorescent dye with its own set of hazards.

ComponentKey HazardsGHS Hazard Statements
IR820 Harmful if swallowed, Very toxic to aquatic life with long lasting effects, Combustible solid.[1][2]H302, H410
Paclitaxel Cytotoxic, May cause genetic defects, May damage fertility, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[3]H315, H318, H335, H340, H360F
This compound Inferred Hazards: Cytotoxic, May cause genetic defects, May damage fertility, Harmful if swallowed, Causes skin and eye irritation, Very toxic to aquatic life.H302, H315, H318, H340, H360F, H410

Experimental Protocol for this compound Disposal

The following protocol outlines the necessary steps for the safe handling and disposal of various forms of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound in any form.

  • Minimum PPE includes:

    • Two pairs of chemotherapy-grade gloves.

    • A disposable gown.

    • Safety glasses or goggles.

    • A face shield if there is a risk of splashing.

    • For handling powders, a fit-tested N95 respirator is recommended.

2. Waste Segregation:

  • All waste contaminated with this compound must be segregated at the point of generation.

  • Use clearly labeled, leak-proof, and puncture-resistant containers.

  • Label containers with "Cytotoxic Waste" and/or "Hazardous Chemical Waste" as appropriate.

3. Disposal of Unused or Expired this compound:

  • Solid/Powder Form:

    • Do not dispose of in regular trash or down the drain.

    • Collect in a sealed container clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic Waste".

    • Arrange for disposal through your institution's hazardous waste program.

  • Solutions:

    • Collect all aqueous and solvent-based solutions containing this compound in a sealed, compatible waste container.

    • Label the container with the chemical name, concentration, and appropriate hazard warnings.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.

4. Disposal of Contaminated Labware:

  • Sharps (needles, scalpels, etc.):

    • Place immediately into a puncture-resistant sharps container labeled for "Cytotoxic Sharps".

  • Glassware (vials, pipettes, etc.):

    • If grossly contaminated, rinse with a suitable solvent to remove the majority of the residue. Collect the rinsate as hazardous chemical waste.

    • Dispose of the rinsed glassware in a designated "Contaminated Glass Waste" or "Cytotoxic Waste" container.

  • Plasticware (pipette tips, tubes, etc.):

    • Dispose of directly into a designated "Cytotoxic Waste" container.

5. Spill Cleanup:

  • In case of a spill, evacuate the area and restrict access.

  • Use a spill kit designed for cytotoxic drugs.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb liquid spills with an inert absorbent material and collect all contaminated materials in a "Cytotoxic Waste" container.

  • For powder spills, gently cover with damp absorbent pads to avoid raising dust, then collect the material.

  • Decontaminate the area with an appropriate cleaning solution (e.g., 10% bleach solution followed by a rinse with water), collecting all cleaning materials as cytotoxic waste.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

IR820_Ptx_Disposal_Workflow This compound Waste Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated PPE, plasticware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, contaminated glass) waste_type->sharps_waste Sharps cytotoxic_container Place in Labeled, Leak-Proof Cytotoxic Waste Container solid_waste->cytotoxic_container hazardous_container Place in Labeled, Compatible Hazardous Chemical Waste Container liquid_waste->hazardous_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container disposal Dispose via Institutional Hazardous Waste Program cytotoxic_container->disposal hazardous_container->disposal sharps_container->disposal

This compound Waste Disposal Workflow

By following these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of their personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Comprehensive Safety and Handling Guide for IR820-Ptx

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols and operational guidance for the handling and disposal of IR820-Ptx, a compound understood to be a conjugate of the near-infrared dye IR820 and the cytotoxic agent Paclitaxel (Ptx). The highly hazardous nature of Paclitaxel, a potent chemotherapy drug, dictates the stringent safety measures outlined below. All personnel must adhere to these procedures to minimize exposure risk.

Hazard Identification and Risk Assessment

This compound must be handled as a hazardous substance with cytotoxic, mutagenic, and reproductive toxicity risks. The primary hazards are associated with the Paclitaxel component.

Table 1: Hazard Profile of this compound Components

Component CAS Number Hazard Classification Key Precautionary Statements
Paclitaxel (Ptx) 33069-62-4 Health Hazard: Germ cell mutagenicity (Category 1/2), Reproductive toxicity (Category 1B), Causes damage to organs through prolonged or repeated exposure.[1] Corrosion/Irritation: Causes serious eye damage and skin irritation.[2] Acute Toxicity: May cause respiratory irritation.[2] P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.

| IR-820 Dye | 172616-80-7 | Physical Hazard: Combustible Solid. Health Hazard: Potential for mild respiratory and eye irritation as a powder. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. There is no safe level of exposure to cytotoxic agents. All PPE used when handling this compound should be considered contaminated and disposed of immediately after use.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound

Task Gloves Gown Eye/Face Protection Respiratory Protection
Receiving/Storage One pair of chemotherapy-rated gloves (ASTM D6978). N/A Safety glasses. N/A
Weighing Powder / Reconstitution (in a BSC) Two pairs of chemotherapy-rated gloves (ASTM D6978). Inner glove under cuff, outer glove over cuff. Disposable, solid-front, back-closure, poly-coated chemotherapy gown with long sleeves and tight-fitting cuffs. Full-face shield and safety goggles. NIOSH-certified N95 respirator.
Handling Solutions / Administration Two pairs of chemotherapy-rated gloves (ASTM D6978). Change every 30 minutes or if contaminated. Disposable, solid-front, back-closure, poly-coated chemotherapy gown. Full-face shield or safety goggles. Required if there is a risk of aerosolization outside of a BSC.
Spill Cleanup Two pairs of chemotherapy-rated gloves (ASTM D6978). Disposable, solid-front, back-closure, poly-coated chemotherapy gown. Full-face shield and safety goggles. NIOSH-certified N95 respirator. For large spills, a PAPR may be required.

| Waste Disposal | Two pairs of chemotherapy-rated gloves (ASTM D6978). | Disposable, solid-front, back-closure, poly-coated chemotherapy gown. | Safety glasses. | N/A |

Correctly putting on and removing PPE is critical to prevent cross-contamination. The sequence below must be followed.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Contaminated Area) don1 1. Hair/Shoe Covers don2 2. Goggles & N95 don1->don2 don3 3. Wash Hands don2->don3 don4 4. Gown don3->don4 don5 5. Inner Gloves (under cuff) don4->don5 don6 6. Outer Gloves (over cuff) don5->don6 doff1 1. Outer Gloves doff2 2. Gown (roll away from body) doff1->doff2 doff3 3. Goggles & N95 doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Wash Hands doff4->doff5

Diagram 1: Procedural flow for donning and doffing cytotoxic handling PPE.

Operational Plan: Step-by-Step Guidance

All handling of this compound must occur in a designated area, and powdered compound must be handled within a certified Biological Safety Cabinet (BSC) or other appropriate containment primary engineering control (C-PEC).

  • Inspect: Upon receipt, inspect the package for any signs of damage or leakage within a BSC.

  • Transport: Use a leak-proof secondary container to transport the chemical to the designated storage area.

  • Store: Store in a dedicated, clearly labeled, and secure location according to supplier recommendations (e.g., -20°C). The storage area (freezer, refrigerator) must be labeled with a "Cytotoxic Agent" warning. The container should be kept tightly closed in a well-ventilated, locked area.

This procedure presents the highest risk of exposure and must be performed in a BSC.

  • Prepare Workspace: Decontaminate the BSC before starting. Cover the work surface with a plastic-backed absorbent pad.

  • Assemble Supplies: Gather all necessary equipment (spatulas, tubes, solvent, vortexer) and place them in the BSC.

  • Don Full PPE: Before handling the compound, don the complete PPE as specified in Table 2.

  • Handle Powder: Carefully open the container. To avoid aerosolizing the powder, do not create air currents or tap the container. Use a dedicated spatula to gently scoop, not pour, the required amount of this compound onto weighing paper or directly into a tared tube.

  • Reconstitute: Add the required solvent slowly to the powder. Close the tube securely before mixing or vortexing. Solutions are reported to be unstable and should be prepared fresh for each experiment.

  • Decontaminate: Wipe the exterior of the final container with an appropriate deactivating agent before removing it from the BSC.

  • Clean Up: Dispose of all single-use items (absorbent pad, weighing paper, pipette tips) into the cytotoxic solid waste container located within the BSC. Decontaminate all surfaces of the BSC after completion.

A cytotoxic spill kit must be readily available in all areas where this compound is handled.

  • Alert Personnel: Immediately alert others in the area and restrict access.

  • Don PPE: Wear full PPE as listed in Table 2 for spill cleanup, including double gloves, a chemotherapy gown, and respiratory/eye protection.

  • Contain Spill: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Clean: Working from the outside of the spill inward, clean the area using the supplies in the spill kit.

  • Dispose: Place all cleanup materials into the designated cytotoxic waste container.

  • Decontaminate: Clean the area with detergent and water, followed by an appropriate deactivating agent.

Safe Handling Workflow

The following diagram outlines the critical control points in the lifecycle of this compound within a laboratory setting.

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase receive Receive & Inspect (in BSC) store Store Securely (Labeled & Locked) receive->store weigh Weigh & Reconstitute (in BSC with full PPE) store->weigh handle Handle Solution (CSTD if possible) weigh->handle spill Spill Event weigh->spill experiment Perform Experiment handle->experiment handle->spill segregate Segregate Waste (at point of use) experiment->segregate experiment->spill dispose Dispose via Approved Cytotoxic Waste Stream segregate->dispose incinerate Final Disposal: High-Temp Incineration dispose->incinerate spill->segregate

Diagram 2: Lifecycle and control points for handling this compound.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic and must be segregated at the point of generation. The final disposal method for all cytotoxic waste is high-temperature incineration. Never dispose of cytotoxic waste in regular trash, biohazard bags, or down the drain.

Table 3: Cytotoxic Waste Segregation and Disposal Plan

Waste Type Description Container Disposal Procedure
Cytotoxic Sharps Waste Needles, syringes, contaminated glass Pasteur pipettes, slides, or vials. Rigid, puncture-resistant, leak-proof container with a purple lid. Seal the container when it is 3/4 full. Do not overfill. Place in the designated cytotoxic waste accumulation area for pickup by a certified hazardous waste vendor.
Cytotoxic Solid Waste All contaminated PPE (gloves, gowns, masks), absorbent pads, plasticware (pipette tips, tubes), and cleaning materials. Leak-proof container lined with a yellow chemotherapy waste bag and labeled with the cytotoxic symbol, or a designated purple container. Seal the bag/container when full. Place in the designated cytotoxic waste accumulation area for pickup.

| Liquid Cytotoxic Waste | Unused or expired this compound solutions, contaminated buffers. | Sealable, shatter-proof container (e.g., HDPE) clearly labeled "Cytotoxic Liquid Waste" with the contents listed. | DO NOT pour down the drain. Collect all liquid waste in the designated container. When full, arrange for pickup by a certified hazardous waste vendor for incineration. |

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.